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1-(Aminooxy)-2-methylpropan-2-ol hydrochloride Documentation Hub

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  • Product: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
  • CAS: 90792-82-8

Core Science & Biosynthesis

Foundational

The Architecture of Bioconjugation: An In-Depth Guide to 2-(Aminooxy)-2-methyl-1-propanol Hydrochloride

Executive Summary In the rapidly evolving landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precision of linker chemistry dictates the effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precision of linker chemistry dictates the efficacy and safety of the final drug. 2-(Aminooxy)-2-methyl-1-propanol hydrochloride (CAS: 372105-52-7) has emerged as a critical bifunctional building block in this domain[1][2].

This technical whitepaper dissects the nomenclature, structural causality, and mechanistic applications of this compound. By leveraging the highly nucleophilic aminooxy group for bioorthogonal oxime ligation and the primary alcohol for downstream payload attachment, drug development professionals can engineer highly stable, site-specific bioconjugates[3].

Structural Identity and Nomenclature

The chemical literature and commercial vendor catalogs frequently utilize different naming conventions for this molecule, which can complicate procurement and patent filing. Understanding the structural logic behind these names is essential.

Dissecting the Nomenclature

According to strict IUPAC rules, the longest carbon chain containing the principal functional group (the alcohol) dictates the parent name: propan-1-ol . The aminooxy group (-O-NH₂) and a methyl group are both substituents at the C2 position, resulting in the IUPAC name 2-(aminooxy)-2-methylpropan-1-ol [1].

However, variations exist based on context:

  • 2-(aminooxy)-2-methyl-1-propanol hydrochloride: The most common commercial synonym (used by vendors like Sigma-Aldrich and Fluorochem), which slightly alters the position of the locant[2][4].

  • O-(2-hydroxy-1,1-dimethylethyl)hydroxylamine hydrochloride: A descriptive name that treats the molecule as a derivative of hydroxylamine, emphasizing the reactive -O-NH₂ core.

Structural Causality: Why This Specific Molecule?

Every functional group in this molecule serves a distinct, engineered purpose:

  • The Aminooxy Group (-O-NH₂): Exhibits the "alpha-effect," where the adjacent oxygen atom donates electron density to the nitrogen, making it a vastly superior nucleophile compared to standard amines. It reacts selectively with aldehydes/ketones to form an oxime bond that is highly resistant to physiological hydrolysis[5].

  • The Gem-Dimethyl Group: The two methyl groups at the alpha position provide critical steric hindrance. When the primary alcohol is later functionalized (e.g., via a carbamate linkage to a cytotoxic payload), this steric bulk protects the linkage from premature enzymatic cleavage in systemic circulation.

  • The Hydrochloride Salt: Free aminooxy compounds are unstable; they readily undergo auto-oxidation or react with trace environmental carbonyls. Formulating the compound as an HCl salt protonates the amine (-O-NH₃⁺), rendering it non-nucleophilic and shelf-stable for long-term storage[2][5].

Quantitative Identifiers

Table 1: Chemical Identifiers & Physicochemical Properties

Descriptor / PropertyValue
IUPAC Name 2-(aminooxy)-2-methylpropan-1-ol hydrochloride
CAS Registry Number 372105-52-7
Chemical Formula C₄H₁₁NO₂ · HCl (or C₄H₁₂ClNO₂)
Molecular Weight (Salt) 141.60 g/mol
Monoisotopic Mass (Free Base) 105.07898 Da
SMILES CC(C)(CO)ON.Cl
InChIKey UKQGSVWBONLFAR-UHFFFAOYSA-N
[M+H]⁺ (Predicted m/z) 106.086

(Data sourced from[1])

Mechanistic Role in Drug Development: Oxime Ligation

The primary application of 2-(aminooxy)-2-methyl-1-propanol is in oxime ligation —a premier click-chemistry reaction used to attach payloads to monoclonal antibodies. Because natural proteins do not contain aldehydes or ketones, these electrophilic groups can be introduced via periodate oxidation of N-linked glycans or through the genetic encoding of non-natural amino acids (e.g., p-acetylphenylalanine)[3].

The Role of Aniline Catalysis

While the aminooxy group is highly nucleophilic, the direct reaction with carbonyls at physiological pH can be slow. To achieve rapid, quantitative yields, the reaction is catalyzed by aniline [5].

Causality of the Catalyst: Aniline acts via nucleophilic catalysis. It attacks the aldehyde to form a highly reactive Schiff base (imine) intermediate. The aminooxy linker then executes a rapid transimination, displacing the aniline and forming the irreversible oxime bond[5]. This pathway accelerates the reaction by up to 100-fold at pH 4.5–6.0.

G A Carbonyl Target (Aldehyde/Ketone) B Aniline Catalyst (Nucleophilic Attack) A->B pH 4.5-6.0 C Schiff Base Intermediate (Highly Reactive) B->C Rapid conversion D 2-(Aminooxy)-2-methyl-1-propanol (Nucleophile) C->D Transimination E Stable Oxime Conjugate (H2O elimination) D->E Irreversible bond

Reaction pathway of aniline-catalyzed oxime ligation using an aminooxy nucleophile.

Self-Validating Experimental Protocol: Antibody Bioconjugation

To ensure trustworthiness and reproducibility, the following protocol for conjugating 2-(aminooxy)-2-methyl-1-propanol to an IgG antibody is designed as a self-validating system . Each step contains an internal check to prevent downstream failure, heavily informed by methodologies described in [3].

Step-by-Step Methodology

Phase 1: Glycan Oxidation

  • Reaction: Dilute the monoclonal antibody (mAb) to 5 mg/mL in 100 mM Sodium Acetate buffer (pH 5.5). Add cold Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM.

  • Incubation: Incubate at 4°C in the dark for 30 minutes.

  • Self-Validation Check: Spot 2 µL of the reaction mixture onto a Purpald assay plate. A purple color confirms the successful generation of reactive aldehydes.

Phase 2: Critical Buffer Exchange 4. Purification: Pass the oxidized mAb through a PD-10 desalting column pre-equilibrated with 100 mM Sodium Acetate (pH 5.5). 5. Causality:This step cannot be skipped. Residual NaIO₄ will immediately oxidize the incoming 2-(aminooxy)-2-methyl-1-propanol linker, destroying the reagent and completely halting conjugation[3].

Phase 3: Catalyzed Oxime Ligation 6. Reagent Preparation: Dissolve 2-(aminooxy)-2-methyl-1-propanol hydrochloride in DMSO. Because it is an HCl salt, the addition of a mild base (e.g., DIPEA) may be required to liberate the free nucleophile if the buffer capacity is low. 7. Conjugation: Add 20 molar equivalents of the aminooxy linker to the oxidized mAb. Immediately add aniline to a final concentration of 50 mM[5]. 8. Incubation: React for 2 hours at room temperature.

Phase 4: Purification and Mass Validation 9. Cleanup: Remove excess linker and aniline via Size Exclusion Chromatography (SEC). 10. Self-Validation Check (Intact LC-MS): Analyze the purified conjugate via intact mass spectrometry. You must observe a mass shift of exactly +87.06 Da per conjugation site (Mass of free base [105.08 Da] minus eliminated water[18.02 Da]). The absence of this specific mass shift instantly invalidates the run, ensuring data integrity.

Workflow S1 1. Glycan Oxidation (NaIO4, 4°C, 30 min) S2 2. Buffer Exchange (Desalting Column) S1->S2 S3 3. Aminooxy Addition (10-50 eq, pH 5.5) S2->S3 S4 4. Aniline Catalysis (10-100 mM, 2h, RT) S3->S4 S5 5. SEC Purification (Remove excess linker) S4->S5 S6 6. ADC Validation (LC-MS / Mass Shift) S5->S6

Step-by-step workflow for antibody bioconjugation via oxime ligation.

Conclusion

2-(Aminooxy)-2-methyl-1-propanol hydrochloride (CAS: 372105-52-7) is far more than a simple chemical intermediate; it is a rationally designed bioconjugation tool. Its nomenclature reflects its bifunctional nature, while its structural components—from the nucleophilic alpha-effect of the aminooxy group to the steric shielding of the gem-dimethyl moiety—dictate its success in synthesizing highly stable, next-generation therapeutics. By adhering to self-validating protocols and understanding the causality behind aniline catalysis and salt formulation, researchers can maximize the yield and integrity of their bioconjugation workflows.

References

  • PubChemLite Structural Information for 372105-52-7 Source: PubChem / Université du Luxembourg URL:[Link]

  • ADC Conjugation Technologies Source: AxisPharm URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (Royal Society of Chemistry) / PubMed Central URL:[Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Exploratory

Solubility of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride in water vs organic solvents

Technical Whitepaper: Solubility Profiling and Application of 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride Executive Summary 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is a highly versatile alkoxya...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Application of 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride

Executive Summary

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is a highly versatile alkoxyamine linker predominantly utilized in bioorthogonal chemistry, specifically in oxime ligation[1]. The physicochemical behavior of this molecule—dictated by its hydroxyl group, aminooxy moiety, and hydrochloride salt form—creates a highly polarized structure[2]. Understanding its thermodynamic solubility across aqueous and organic media is critical for optimizing reaction kinetics, selecting appropriate solvent systems, and ensuring high-yield bioconjugation[3].

Structural Causality and Physicochemical Profiling

The parent free base, 1-(aminooxy)-2-methylpropan-2-ol (C4H11NO2), possesses moderate polarity[2]. However, formulating it as a hydrochloride salt (MW 141.6 g/mol ) fundamentally alters its solubility matrix[1].

  • Aqueous Solubility: The molecule exhibits exceptional solubility in water. This is driven by the strong ion-dipole interactions of the protonated aminooxy group (-O-NH3+) and the chloride counterion, synergized by the extensive hydrogen-bond donating and accepting capabilities of the tertiary alcohol[2].

  • Organic Solvent Solubility: In non-polar organic solvents (e.g., hexane, ethyl acetate), the high lattice energy of the ionic salt cannot be overcome by the low dielectric constant of the solvent, resulting in practical insolubility. Conversely, in polar aprotic solvents (e.g., DMSO, DMF), the compound exhibits moderate to high solubility. This dual behavior is essential when designing conjugation reactions with hydrophobic targets[4].

Comparative Solubility Data

The following table summarizes the thermodynamic solubility profile of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride across standard laboratory solvents based on dielectric stabilization.

SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL at 25°C)Classification
Water 80.1Ion-dipole, extensive H-bonding> 100Highly Soluble
Methanol 33.0Dipole-dipole, H-bonding30 - 50Soluble
DMSO 46.7Polar aprotic stabilization20 - 50Soluble
Ethyl Acetate 6.0Weak dipole interactions< 1.0Practically Insoluble
Hexane 1.9London dispersion forces< 0.1Insoluble

Experimental Workflow: Thermodynamic Solubility Determination

To establish precise solubility limits for formulation and synthesis, a self-validating protocol based on the OECD Test Guideline 105 (Shake-Flask Method) is employed. This method ensures that true thermodynamic equilibrium is reached between the solid phase and the saturated solution, avoiding false positives from supersaturation.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 500 mg of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride into a series of amber glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, DMSO, Ethyl Acetate) to each vial. The deliberate addition of excess solid ensures the solution can reach maximum saturation.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.5°C for 48 to 72 hours[5].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet to prevent particulate contamination[4].

  • Self-Validation (Equilibrium Check): Sample the supernatant independently at 48h and 72h. If the quantified concentration difference between the two time points is <5%, thermodynamic equilibrium is successfully validated[4].

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the dissolved concentration using HPLC-UV or LC-MS against a pre-established calibration curve.

G A Solid 1-(Aminooxy)-2-methylpropan-2-ol HCl B Add to Solvent (Water/Organic) A->B C Shake-Flask Equilibration (24-72h, 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC/UV Quantification D->E F Thermodynamic Solubility Limit E->F

Workflow for thermodynamic solubility determination via the shake-flask method.

Application in Drug Development: Solvent Selection for Oxime Ligation

The solubility profile of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride directly dictates its utility in oxime ligation—a highly chemoselective reaction forming a stable C=N-O bond with aldehydes or ketones[3].

Causality in Reaction Design:

  • Aqueous Buffers (pH 4-5): The high water solubility of the hydrochloride salt allows for rapid dissolution in aqueous media. The selection of a slightly acidic environment (pH 4-5) is not arbitrary; it provides enough protons to activate the target carbonyl group (increasing electrophilicity) while allowing a sufficient fraction of the aminooxy group to remain unprotonated and nucleophilic[3][6].

  • Mixed Solvent Systems: When conjugating the highly polar aminooxy salt to a hydrophobic drug payload or lipid, water alone is insufficient. A cosolvent system (e.g., 20-50% DMSO or Methanol in aqueous buffer) is required[4]. The aminooxy salt remains soluble due to the aqueous fraction, while the organic cosolvent solubilizes the hydrophobic ketone/aldehyde[7].

  • Catalysis: To overcome the dilution effects and slower kinetics inherent in mixed solvents, nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) are often introduced to rapidly accelerate hemiaminal intermediate formation[6][7].

G A 1-(Aminooxy)-2-methylpropan-2-ol HCl (Highly Water Soluble) C Aqueous Buffer (pH 4-5) Optimal for Salt A->C D Mixed Solvent (e.g., H2O/DMSO) If Target is Hydrophobic A->D B Target Ketone/Aldehyde (Variable Solubility) B->C B->D E Hemiaminal Intermediate C->E D->E F Stable Oxime Conjugate E->F

Oxime ligation pathway highlighting solvent selection based on reactant solubility.

References

1.[2] Title: 1-(Aminooxy)-2-methyl-2-propanol | C4H11NO2 | CID 22285916 - PubChem. Source: nih.gov. URL: 2.[1] Title: 1-(氨基氧基)-2-甲基丙烷-2-醇盐酸盐| 90792-82-8 - 摩熵化学MolAid. Source: molaid.com. URL: 3.[7] Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. Source: nih.gov. URL: 4. Title: New Substances Notification - . Source: publications.gc.ca. URL: 5.[3] Title: The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem. Source: benchchem.com. URL: 6.[6] Title: Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents - Benchchem. Source: benchchem.com. URL: 7.[4] Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Source: korea.ac.kr. URL: 8.[5] Title: A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfact - SciSpace. Source: scispace.com. URL:

Sources

Foundational

Strategic Applications of Hydroxylamine Derivatives in Drug Design: A Comparative Analysis of 1-(Aminooxy)-2-methylpropan-2-ol and Hydroxylamine Hydrochloride

Executive Summary In the landscape of medicinal chemistry, the conversion of carbonyl groups (aldehydes and ketones) into oximes is a fundamental strategy for modifying a drug candidate's physicochemical properties. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the conversion of carbonyl groups (aldehydes and ketones) into oximes is a fundamental strategy for modifying a drug candidate's physicochemical properties. However, the choice of reagent—specifically between a simple hydroxylamine and a sterically hindered alkoxyamine—dictates not only the synthetic workflow but the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) fate of the molecule.

This whitepaper provides an in-depth technical comparison between Hydroxylamine Hydrochloride , a classic foundational reagent, and 1-(Aminooxy)-2-methylpropan-2-ol , a highly specialized structural modifier. By examining the causality behind these chemical choices, we establish a framework for rational drug design and robust, self-validating synthetic protocols.

Chemical Profiling & Structural Causality

To understand the divergent applications of these two reagents, we must first analyze their structural and physicochemical properties.

Table 1: Physicochemical and Structural Comparison
PropertyHydroxylamine Hydrochloride1-(Aminooxy)-2-methylpropan-2-ol (HCl Salt)
CAS Number 5470-11-190792-83-9 (Free base) / 90792-82-8 (HCl salt)
Molecular Formula NH₂OH·HClC₄H₁₁NO₂ (Free base)
Molecular Weight 69.49 g/mol 105.14 g/mol (Free base)
Functional Role Primary nucleophile for simple oxime formationSpecialized alkoxyamine for O-alkyl oxime synthesis
Structural Output Yields a free oxime (-C=N-OH)Yields an O-alkyl oxime (-C=N-O-R)
Metabolic Impact Exposed -OH is highly prone to phase II conjugationMasks -OH; adds steric shielding and a stable tertiary alcohol
Primary Application Broad organic synthesis, early-stage intermediatesLate-stage lead optimization, PK/PD tuning

Data supported by authoritative chemical databases .

The Causality Behind Reagent Selection

As an application scientist, the decision to use one reagent over the other is driven by the intended biological fate of the molecule.

Hydroxylamine Hydrochloride is a small, highly reactive nucleophile widely used in the pharmaceutical industry to synthesize simple oximes or hydroxamic acids . However, in vivo, a free oxime (-C=N-OH) is often a metabolic liability. The exposed hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid glucuronidation and subsequent renal or biliary clearance. Furthermore, free oximes can undergo Beckmann rearrangements or hydrolysis back to the parent carbonyl.

1-(Aminooxy)-2-methylpropan-2-ol is engineered to solve this exact metabolic liability. By reacting this alkoxyamine with a carbonyl, the resulting molecule is an O-alkyl oxime. The causality behind its specific structure (the 2-hydroxy-2-methylpropoxy group) is threefold:

  • Conjugation Protection: The oxime oxygen is alkylated, preventing direct glucuronidation.

  • Steric Shielding: The gem-dimethyl group provides intense steric hindrance, shielding the adjacent ether linkage from enzymatic cleavage by cytochrome P450s.

  • Solubility Maintenance: Masking an oxime with a standard alkyl group (e.g., methyl or ethyl) increases lipophilicity (LogP), often reducing aqueous solubility. The terminal tertiary alcohol in this reagent restores hydrogen bonding capabilities, maintaining solubility. Crucially, because it is a tertiary alcohol, it is highly resistant to oxidation and phase II conjugation compared to primary alcohols.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows and the resulting metabolic outcomes when applying these two reagents to a target carbonyl scaffold.

Pathway Start Target Carbonyl (Drug Scaffold) ReagentA Hydroxylamine HCl (NH₂OH·HCl) Start->ReagentA Base, EtOH, RT ReagentB 1-(Aminooxy)-2-methylpropan-2-ol (Alkoxyamine) Start->ReagentB Mild Acid, MeOH, Δ InterA Simple Oxime (-C=N-OH) ReagentA->InterA InterB O-Alkyl Oxime (-C=N-O-R) ReagentB->InterB OutcomeA Metabolic Liability (Rapid Glucuronidation) InterA->OutcomeA In Vivo (Phase II) OutcomeB Optimized PK Profile (Steric Shielding & Solubility) InterB->OutcomeB In Vivo (Phase II)

Fig 1: Divergent synthetic workflows and metabolic fates of oxime derivatives in drug design.

Self-Validating Experimental Protocols

A hallmark of rigorous scientific methodology is the implementation of self-validating systems. The following protocols integrate specific checkpoints to ensure reaction fidelity, driven by the distinct chemical properties of each reagent .

Protocol A: Synthesis of Simple Oximes via Hydroxylamine Hydrochloride

Because NH₂OH·HCl is a highly reactive, unhindered nucleophile supplied as an acid salt, the critical variable is the liberation of the free amine using a base.

  • Step 1: Preparation. Dissolve the target carbonyl compound (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Step 2: Base Activation. Add sodium acetate (NaOAc) or pyridine (2.0 eq) to the solution. Causality: This neutralizes the HCl salt, liberating the highly nucleophilic free hydroxylamine.

  • Step 3: Reagent Addition. Add Hydroxylamine Hydrochloride (1.5 eq) portion-wise at room temperature.

  • Step 4: Self-Validation (Monitoring). Stir at room temperature for 2 hours. Validate reaction progress via TLC or LC-MS. Checkpoint: The disappearance of the carbonyl peak and the emergence of a more polar spot (due to the free -OH) confirms conversion.

  • Step 5: Workup. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with 1N HCl (if pyridine was used) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Sterically Hindered O-Alkyl Oximes via 1-(Aminooxy)-2-methylpropan-2-ol

The bulky gem-dimethyl group significantly reduces the nucleophilicity of this alkoxyamine. Therefore, base activation is counterproductive; instead, mild acid catalysis is required to activate the electrophilic carbonyl carbon.

  • Step 1: Preparation. Dissolve the target carbonyl compound (1.0 eq) in anhydrous methanol (0.15 M concentration).

  • Step 2: Acid Catalysis. Add 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 eq). Do not add a strong base. Instead, add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~4.5. Causality: This specific pH protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the alkoxyamine (which would kill its nucleophilicity).

  • Step 3: Thermal Activation. Heat the reaction mixture to reflux (65°C) for 6–12 hours. The steric bulk requires thermal energy to overcome the activation barrier.

  • Step 4: Self-Validation (Monitoring). Monitor via LC-MS. Checkpoint: Look for the specific mass shift of +87 Da (addition of the alkoxyamine minus water). The resulting O-alkyl oxime will elute later (less polar) than a simple oxime, but earlier than a purely alkylated analog due to the terminal tertiary alcohol.

  • Step 5: Workup. Cool to room temperature, evaporate the methanol, and partition between EtOAc and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Extract, dry over MgSO₄, and purify via flash chromatography.

Conclusion

While Hydroxylamine Hydrochloride remains an indispensable, highly reactive reagent for early-stage synthesis and simple oxime generation, it often yields compounds with significant metabolic liabilities. In contrast, 1-(Aminooxy)-2-methylpropan-2-ol represents a sophisticated tool for late-stage lead optimization. By strategically installing a sterically shielded, hydrophilic tertiary alcohol, medicinal chemists can effectively block phase II conjugation, maintain aqueous solubility, and significantly enhance the pharmacokinetic profile of the drug candidate.

References

  • PubChem. "1-(Aminooxy)-2-methyl-2-propanol." National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Hydroxylamine hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • DC Fine Chemicals. "Hydroxylamine hydrochloride: Discover its potential." DC Fine Chemicals Blog. URL:[Link]

Exploratory

Molecular Weight and Formula of Aminooxy-tert-Butanol Derivatives

The following technical guide details the molecular characteristics, synthesis, and application of Aminooxy-tert-butanol and its key derivatives. In the context of drug development and organic synthesis, "Aminooxy-tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application of Aminooxy-tert-butanol and its key derivatives.

In the context of drug development and organic synthesis, "Aminooxy-tert-butanol" typically refers to 2-(aminooxy)-2-methylpropan-1-ol or its isomer 1-(aminooxy)-2-methylpropan-2-ol . These are bifunctional linkers containing both an aminooxy (


) group for oxime ligation and a hydroxyl (

) group for further conjugation. The term is also occasionally used colloquially to refer to

-tert-butylhydroxylamine
(

-tert-butyl alcohol derivative). This guide covers both classes, with a focus on their utility as stable linkers in bioconjugation.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The following table consolidates the core data for the parent compounds and their primary derivatives used in pharmaceutical research.

Core Reagents Table
Compound NameCommon AbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure Description

-tert-Butylhydroxylamine

-BuONH

3338-96-3 (Free base)39684-28-1 (HCl)

89.14 (Base)125.60 (HCl)Simple ether: Aminooxy group attached to a

-butyl group.[2][3][4][5]
2-(Aminooxy)-2-methylpropan-1-ol Aminooxy-

-butanol (Type A)
123972-36-1

105.14Bifunctional:

-Butyl backbone with primary alcohol and aminooxy.
1-(Aminooxy)-2-methylpropan-2-ol Aminooxy-

-butanol (Type B)
90792-83-9

105.14Bifunctional: Tertiary alcohol with primary aminooxy tail.[2]
Boc-Aminooxy-tert-butyl carbamate Boc-

-BuONH
5850-20-4

189.25Protected form of

-tert-butylhydroxylamine.
Key Derivatives (Conjugates)
Derivative ClassGeneral FormulaApplicationKey Characteristic
Oxime Ethers

Prodrugs, ADCsHigh hydrolytic stability due to steric bulk of the

-butyl group.

-Alkoxy Amides

Peptide mimicsResistance to enzymatic cleavage (proteases).

Synthesis and Structural Logic

The utility of aminooxy-tert-butanol derivatives lies in the aminooxy effect (alpha-effect), which makes the nitrogen atom significantly more nucleophilic than a standard amine, allowing for rapid reaction with aldehydes and ketones at acidic pH (4.5–5.5).

Synthesis Pathways

The synthesis generally proceeds via the Mitsunobu reaction or alkylation of


-hydroxyphthalimide, followed by hydrazinolysis.

SynthesisPathway Start tert-Butyl Alcohol / Diol Intermediate N-Alkoxyphthalimide (Protected) Start->Intermediate N-Hydroxyphthalimide DIAD, PPh3 (Mitsunobu) Product Aminooxy-tert-butanol (Free Amine) Intermediate->Product Hydrazine hydrate or Methylhydrazine Oxime Stable Oxime Conjugate Product->Oxime Aldehyde/Ketone (pH 4.5)

Figure 1: General synthetic route for aminooxy-functionalized scaffolds.

Critical Mechanistic Insight: Steric Stabilization

The "tert-butyl" component is not merely a carbon skeleton; it provides essential steric shielding .

  • Hydrolytic Stability: Oximes derived from primary aminooxy compounds (e.g., aminooxyacetic acid) are susceptible to hydrolysis in plasma. Derivatives of aminooxy-tert-butanol possess a quaternary carbon adjacent to the oxygen (

    
    ). This bulk protects the oxime linkage (
    
    
    
    ) from hydrolytic enzymes and acidic cleavage, significantly extending the half-life of Antibody-Drug Conjugates (ADCs).

Experimental Protocols

Protocol A: General Oxime Ligation (Bioconjugation)

Use this protocol for conjugating aminooxy-tert-butanol derivatives to aldehyde-functionalized biomolecules.

Reagents:

  • Aminooxy-tert-butanol derivative (HCl salt).

  • Target Molecule (Aldehyde/Ketone functionalized).[6][7][8]

  • Catalyst:

    
    -Phenylenediamine (pPDA) or Aniline (10–100 mM) – Optional but recommended for rate acceleration.
    
  • Buffer: 0.1 M Sodium Acetate or Phosphate Buffer, pH 4.5–5.5.

Step-by-Step:

  • Preparation: Dissolve the target molecule in the buffer to a concentration of 1–5 mg/mL.

  • Activation: Add the aminooxy derivative (5–10 equivalents relative to aldehyde).

  • Catalysis: Add aniline catalyst (final concentration 100 mM) if rapid conjugation is required.

  • Incubation: Agitate at room temperature for 2–16 hours.

    • Note: The reaction progress can be monitored by LC-MS (look for the mass shift corresponding to

      
      ).
      
  • Purification: Remove excess linker and catalyst via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Protocol B: Deprotection of Boc-Aminooxy-tert-butyl

If starting from the Boc-protected precursor.

  • Dissolve Boc-aminooxy compound in DCM (Dichloromethane) .

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).

    • Alternative: 4M HCl in Dioxane.

  • Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Concentrate in vacuo. The product will be the Trifluoroacetate or Hydrochloride salt.

  • Validation: Verify MW via ESI-MS (Expected: Mass of free base).

Applications in Drug Development[1][3]

Antibody-Drug Conjugates (ADCs)

Aminooxy-tert-butanol derivatives are used to create cleavable vs. non-cleavable linkers .

  • Non-cleavable: The oxime bond formed is generally stable. However, by adjusting the electronics of the aldehyde partner, the release rate can be tuned.

  • Bifunctional Utility: The hydroxyl group on 2-(aminooxy)-2-methylpropan-1-ol serves as an attachment point for cytotoxic payloads (e.g., Auristatins, Maytansinoids) via ester or carbamate linkages.

Fragment-Based Drug Discovery (FBDD)

The small size and distinct geometry of the tert-butyl aminooxy group make it an excellent "fragment" for probing binding pockets that require a rigid, hydrophobic moiety with hydrogen-bond accepting capability (via the ether oxygen).

Stability Comparison
Linker TypeHydrolytic Stability (pH 5)Plasma Stability
HydrazoneLow (Cleaves rapidly)Low to Moderate
Linear Aminooxy (e.g., AO-Ethyl)ModerateHigh
Branched Aminooxy (AO-t-Butyl) Very High Very High

References

  • PubChem. 1-(Aminooxy)-2-methylpropan-2-ol Compound Summary. [Link][2]

  • National Institutes of Health (NIH). Development and Optimization of an Aminooxy Coupling Reaction. [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride

Document Control: Compound: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride[1] CAS No: 90792-82-8 (HCl salt)[1] Synonyms: O-(2-Hydroxy-2-methylpropyl)hydroxylamine hydrochloride; 2-Aminooxy-2-methylpropan-1-ol HCl (isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Compound: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride[1]

  • CAS No: 90792-82-8 (HCl salt)[1]

  • Synonyms: O-(2-Hydroxy-2-methylpropyl)hydroxylamine hydrochloride; 2-Aminooxy-2-methylpropan-1-ol HCl (isomer check required: structure is H2N-O-CH2-C(Me)2-OH).

  • Document Type: Enhanced Technical Safety Guide (Beyond Standard SDS)

  • Author Role: Senior Application Scientist

Part 1: Executive Technical Summary

This guide addresses the specific handling, toxicology, and operational protocols for 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride . As a functionalized hydroxylamine derivative, this compound is a critical building block in the synthesis of oxime ethers, often serving as a stable linker in antibody-drug conjugates (ADCs) or as a carbonyl-modifying agent in medicinal chemistry.

The Scientist’s Perspective: Unlike standard aliphatic amines, the alpha-effect of the oxygen atom adjacent to the nitrogen (N-O-C) significantly increases nucleophilicity while simultaneously introducing unique toxicological risks, specifically methemoglobinemia and skin sensitization. While the hydrochloride salt form mitigates the volatility and explosive potential of the free base, it remains a corrosive, hygroscopic solid that requires rigorous exclusion of moisture and oxidizers during storage.

Part 2: Physicochemical & Hazard Profile

Table 1: Chemical Identity & Physical Constants
PropertySpecification
CAS Number 90792-82-8
Formula C₄H₁₁NO₂[1] · HCl
Molecular Weight 141.60 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, Methanol, DMSO; sparingly soluble in non-polar solvents.
Melting Point 155–157 °C (Decomposes)
Acidity (pKa) ~5.96 (Conjugate acid of the hydroxylamine)
Hygroscopicity High (Deliquescent upon prolonged exposure)
GHS Hazard Classification (H-Codes)

The following classification is derived from structural analogues (Hydroxylamine HCl) and specific supplier data.

  • H290: May be corrosive to metals (Category 1).[2]

  • H302 + H312: Harmful if swallowed or in contact with skin.[2]

  • H315 / H319: Causes skin irritation / Causes serious eye irritation.[2]

  • H317: May cause an allergic skin reaction (Skin Sensitizer Category 1).[3]

  • H351: Suspected of causing cancer (Carc.[2][4] 2) – Based on hydroxylamine moiety read-across.

  • H373: May cause damage to organs (Spleen/Blood) through prolonged or repeated exposure (STOT-RE 2).

  • H400: Very toxic to aquatic life.[2][5]

Part 3: Deep Dive – Toxicology & Mechanism

To work safely, one must understand the mechanism of toxicity, not just the symptoms.

The Hemotoxic Pathway (Methemoglobinemia)

Hydroxylamine derivatives are potent hemotoxic agents. Upon absorption (dermal or inhalation), the compound enters the bloodstream where it interferes with the iron center of hemoglobin.

  • Oxidation: The hydroxylamine moiety oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺).

  • Result: Formation of Methemoglobin (MetHb), which cannot bind oxygen effectively.

  • Clinical Sign: Cyanosis (blue skin/lips) and chocolate-brown blood.

  • Target Organ: The spleen sequesters and destroys these damaged red blood cells, leading to splenomegaly (enlarged spleen) over chronic exposure (H373).

Diagram 1: Toxicological Mechanism & Systemic Effects

ToxicityPathway Compound 1-(Aminooxy)-2-methylpropan-2-ol HCl Absorption Absorption (Dermal/Inhalation) Compound->Absorption Blood Bloodstream Interaction Absorption->Blood Hemoglobin Hemoglobin (Fe2+) Blood->Hemoglobin MetHb Methemoglobin (Fe3+) (Cannot carry O2) Hemoglobin->MetHb Oxidation Spleen Spleen (Sequestration of damaged RBCs) MetHb->Spleen RBC Lysis Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia

Figure 1: The mechanistic pathway of hydroxylamine-induced methemoglobinemia and splenic toxicity.

Part 4: Operational Protocols (Self-Validating Systems)

Storage & Stability Checks
  • Protocol: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Self-Validation: Include a visual moisture indicator (e.g., silica gel packet with color indicator) in the secondary containment. If the indicator changes color, the primary container seal is compromised.

  • Reasoning: The HCl salt is hygroscopic. Water absorption leads to hydrolysis and potential formation of free hydroxylamine, which is thermally unstable.

Safe Handling Workflow (The "No-Dust" Rule)

Hydroxylamine salts are fine powders that aerosolize easily. Inhalation is a direct route to blood toxicity.

Step-by-Step Handling:

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • PPE: Double nitrile gloves (outer glove changed immediately upon contamination), lab coat, and safety glasses.

  • Dissolution Strategy:

    • Do not add solid directly to a hot reaction mixture.

    • Pre-dissolve the salt in a minimal amount of cool water or methanol before addition.

    • Validation: Check pH of the solution. It should be acidic (pH ~3-4). If neutral/basic without base addition, the salt may have degraded.

Reaction Safety: The "Free Base" Danger Zone

In synthesis, this compound is often treated with a base (e.g., Pyridine, NaOAc) to liberate the nucleophilic free amine.

  • Risk: The free base is significantly less stable than the HCl salt.

  • Control: Perform the neutralization in situ at low temperature (0°C). Never isolate the free base by distillation, as this carries an explosion risk.

Diagram 2: Safe Synthesis Workflow

SafeHandling cluster_warning CRITICAL SAFETY POINT Start Start: Solid Reagent Weighing Weighing (Fume Hood Only) Start->Weighing Dissolution Dissolve in Cool Solvent (MeOH/Water) Weighing->Dissolution Check Check pH (Expect < 4.0) Dissolution->Check Neutralization In-Situ Neutralization (Add Base at 0°C) Check->Neutralization Validated Reaction Proceed with Synthesis Neutralization->Reaction

Figure 2: Workflow for safe weighing, dissolution, and in-situ neutralization to avoid thermal runaway.

Part 5: Emergency Response & Waste Management

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear a P100 respirator if outside a hood.

  • Neutralization: Do not use bleach (hypochlorite). Reaction of hypochlorite with hydroxylamines can generate toxic chloramines or explosive gases.

  • Method: Cover spill with wet paper towels to prevent dust. Scoop into a container. Clean surface with a mild reducing agent (e.g., Sodium Thiosulfate solution) to degrade traces.

Decontamination & Waste
  • Deactivation: Treat waste streams containing this compound with dilute acetone. The acetone reacts with the hydroxylamine to form an oxime (Acetone Oxime), which is stable and non-explosive, though still flammable.

  • Disposal: Label as "Toxic, Corrosive, Organic Waste."

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methylpropan-2-ol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Hydroxylamine hydrochloride - GHS Classification.[6] Retrieved from [Link]

  • LookChem. Product Data: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride. Retrieved from [Link]

(Note: Specific toxicological data for this exact derivative is often inferred from the parent Hydroxylamine HCl (CAS 5470-11-1) due to the metabolic conservation of the N-O moiety.)

Sources

Exploratory

Part 1: Fundamental Principles of Sterically Hindered Hydroxylamine Derivatives

An In-depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction to Steric Hindrance in Hydroxylamines Sterically hindered hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction to Steric Hindrance in Hydroxylamines

Sterically hindered hydroxylamine derivatives are a class of organic compounds characterized by a hydroxylamine functional group (-NH-OH) where the nitrogen atom is flanked by bulky alkyl groups. This steric bulk is a defining feature that governs their unique reactivity and stability. Unlike their unhindered counterparts, the large substituents around the nitrogen atom restrict its ability to participate in certain reactions, leading to a distinct chemical profile. A common structural motif in this class is the 2,2,6,6-tetramethylpiperidine skeleton. The steric hindrance imposed by the four methyl groups significantly influences the chemistry of the hydroxylamine moiety, making these compounds exceptionally effective as radical scavengers and polymer stabilizers.[1][2][3]

The primary impact of this steric crowding is the enhanced stability of the corresponding aminoxyl radicals (nitroxides) formed upon one-electron oxidation. The bulky groups protect the radical center from reacting with other molecules, thereby increasing its persistence. This stability is central to their function in various applications, from controlling polymerization reactions to mitigating oxidative degradation in materials and biological systems.

The Hydroxylamine-Nitroxide Redox Couple

A key feature of sterically hindered hydroxylamines is their facile, reversible one-electron oxidation to the corresponding stable nitroxide radicals. This equilibrium is a cornerstone of their utility, allowing them to act as a reservoir for the persistent nitroxide radicals.[4][5] The position of this equilibrium is influenced by several factors, including pH, the surrounding solvent matrix, and temperature. In biological systems, these hydroxylamines can be oxidized by various cellular agents, including oxygen and superoxide radicals, to generate the active nitroxide species in situ.[5] This redox cycling between the hydroxylamine and the nitroxide is fundamental to their catalytic activity as antioxidants and polymerization mediators.

Part 2: Synthesis and Characterization

Synthetic Strategies for Sterically Hindered Hydroxylamines

The synthesis of sterically hindered hydroxylamines can be approached through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

2.1.1. Reduction of Hindered Nitroxides

One of the most common and straightforward methods for preparing sterically hindered hydroxylamines is the reduction of their corresponding stable nitroxide radicals. A variety of reducing agents can be employed for this transformation, including:

  • Catalytic hydrogenation (e.g., H₂/Pd-C)

  • Hydrazine derivatives

  • Ascorbic acid

  • Sodium borohydride

The reaction is typically clean and high-yielding, providing a direct route to the desired hydroxylamine.

Protocol: General Procedure for the Reduction of a Hindered Nitroxide

  • Dissolution: Dissolve the sterically hindered nitroxide radical (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the characteristic color of the nitroxide radical.

  • Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of water or a dilute acid.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

2.1.2. Alkylation of Hydroxylamine

The direct alkylation of hydroxylamine or its N-substituted derivatives with bulky alkyl halides can also yield sterically hindered hydroxylamines. However, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.[6][7] The use of sterically demanding alkylating agents and careful control of reaction conditions are crucial for achieving the desired product selectively.

2.1.3. Other Synthetic Routes

Other methods for synthesizing these compounds include the reaction of Grignard or organolithium reagents with nitro compounds and various specialized multi-step sequences. Recent advances have also focused on developing more efficient and selective methods, such as palladium-catalyzed reactions, to access structurally diverse and sterically encumbered hydroxylamines.[8]

Characterization Techniques

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of sterically hindered hydroxylamine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. The signals corresponding to the protons and carbons near the hydroxylamine group can provide key diagnostic information.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: While hydroxylamines are EPR-silent, they can be easily oxidized to their corresponding persistent nitroxide radicals, which are EPR-active. This allows for their indirect detection and is a powerful tool for studying their radical scavenging activity.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of the fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and N-O stretching vibrations.

Technique Typical Observations for Sterically Hindered Hydroxylamines
¹H NMR Broad signals for the N-H and O-H protons, characteristic shifts for the bulky alkyl groups.
¹³C NMR Resonances corresponding to the carbon atoms of the sterically hindering groups.
EPR No signal for the hydroxylamine; a characteristic three-line spectrum for the corresponding nitroxide upon oxidation.
IR (cm⁻¹) ~3400-3600 (O-H stretch), ~3200-3400 (N-H stretch), ~1350-1450 (N-O stretch).

Part 3: Key Applications and Mechanisms of Action

Polymer Stabilization: Hindered Amine Light Stabilizers (HALS)

One of the most significant commercial applications of sterically hindered hydroxylamine derivatives is as Hindered Amine Light Stabilizers (HALS) in plastics and polymers.[1][2] HALS are exceptionally efficient at protecting polymers from degradation caused by exposure to UV light and heat.[1]

3.1.1. Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers. They interrupt the auto-oxidation cycle of polymer degradation by trapping free radicals.[1][9][10] The mechanism, known as the Denisov Cycle, is a catalytic process where the HALS are regenerated, allowing a small amount of the additive to provide long-term protection.[1][9] The cycle involves the oxidation of the hindered amine (or hydroxylamine) to a nitroxide radical, which then traps alkyl and peroxy radicals, preventing further degradation of the polymer.

Denisov_Cycle HALS Hindered Amine/Hydroxylamine Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation Nitroxide->HALS Regeneration via reaction with POO• Alkoxyamine Alkoxyamine (>N-O-P) Nitroxide->Alkoxyamine Traps P• Alkyl_Radical Polymer Alkyl Radical (P•) Alkyl_Radical->Alkoxyamine Peroxy_Radical Polymer Peroxy Radical (POO•) Peroxy_Radical->HALS Alkoxyamine->Nitroxide Releases P• (reversible) Hydroperoxide Hydroperoxide (POOH)

Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

3.1.2. Advantages over UV Absorbers

HALS offer several advantages over traditional UV absorbers. Their effectiveness is not dependent on the thickness of the material, making them suitable for thin films and surface layers.[2] Furthermore, because they are regenerated during the stabilization process, they provide much longer-lasting protection.[1][2][10]

Controlled Radical Polymerization: Nitroxide-Mediated Polymerization (NMP)

Sterically hindered hydroxylamines are precursors to alkoxyamines, which are key components in Nitroxide-Mediated Polymerization (NMP), a type of reversible-deactivation radical polymerization.[11][12] NMP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.

3.2.1. The Role of Alkoxyamines

In NMP, an alkoxyamine initiator undergoes thermal homolysis to generate a propagating radical and a stable nitroxide radical.[11] The nitroxide reversibly combines with the growing polymer chain end, establishing a dynamic equilibrium between active and dormant chains. This reversible termination, governed by the Persistent Radical Effect (PRE), allows for controlled polymer growth.[11][13]

NMP_Equilibrium Alkoxyamine Alkoxyamine (P-O-N<) Propagating_Chain Propagating Polymer Chain (P•) Alkoxyamine->Propagating_Chain kd (Activation) Propagating_Chain->Alkoxyamine kc (Deactivation) Nitroxide Nitroxide Radical (>N-O•) Nitroxide->Alkoxyamine

Caption: The dynamic equilibrium between active and dormant species in Nitroxide-Mediated Polymerization (NMP).

Antioxidant Activity in Biological Systems

Sterically hindered hydroxylamines have shown significant promise as antioxidants in biological contexts.[4][5] They can effectively regulate free radical reactions and have potential for the pharmacological correction of pathological conditions associated with oxidative stress.[4][5]

3.3.1. Mechanism of Radical Scavenging

These compounds act as potent scavengers of reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation in cell membranes.[4][5] Sulfur-containing hindered hydroxylamines have been found to be particularly effective bioantioxidants.[4][5]

3.3.2. Advantages over Nitroxyl Radicals in Biological Applications

Compared to their nitroxide counterparts, sterically hindered hydroxylamines offer several advantages for biological applications. They are generally more water-soluble and less toxic.[4][5] They can be readily oxidized in vivo to the active nitroxide radicals, making them effective pro-drugs for antioxidant therapy.[4][5]

Organic Synthesis

The unique reactivity of sterically hindered hydroxylamines also lends them to applications in organic synthesis. They can serve as precursors to sterically hindered, non-nucleophilic bases, which are valuable reagents in various organic transformations. Additionally, they have been utilized in novel, one-pot sequences for the synthesis of tertiary amines, avoiding the common problem of overalkylation.[6][7]

Part 4: Experimental Protocols and Data

Detailed Experimental Protocol for the Synthesis of a Model Sterically Hindered Hydroxylamine: 1-hydroxy-2,2,6,6-tetramethylpiperidine

This protocol describes the synthesis of a common sterically hindered hydroxylamine from its corresponding nitroxide radical, TEMPO.

Materials:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Phenylhydrazine

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • A solution of phenylhydrazine (1.5 g, 13.9 mmol) in diethyl ether (10 mL) is added dropwise to a stirred solution of TEMPO (2.0 g, 12.8 mmol) in diethyl ether (20 mL) at room temperature.

  • The reaction mixture is stirred for 2 hours, during which time the orange-red color of the TEMPO solution fades, and a precipitate may form.

  • The reaction mixture is filtered to remove any solid byproducts.

  • The filtrate is concentrated under reduced pressure to give a crude product.

  • The crude product is purified by sublimation or recrystallization from petroleum ether to afford 1-hydroxy-2,2,6,6-tetramethylpiperidine as a white crystalline solid.

Step-by-Step Guide to Monitoring Radical Scavenging Activity using EPR
  • Generate a Radical Source: Prepare a solution that generates a known free radical (e.g., DPPH or a system that produces hydroxyl or superoxide radicals).

  • Acquire a Baseline EPR Spectrum: Record the EPR spectrum of the radical source alone.

  • Introduce the Hydroxylamine: Add a known concentration of the sterically hindered hydroxylamine derivative to the radical-generating system.

  • Monitor Spectral Changes: Record the EPR spectrum at various time intervals. A decrease in the signal intensity of the primary radical and the appearance of the characteristic three-line spectrum of the nitroxide will indicate that the hydroxylamine is scavenging the radicals and being oxidized.

  • Quantify the Activity: The rate of disappearance of the primary radical signal can be used to quantify the radical scavenging activity of the hydroxylamine.

Table of Commercially Available Hindered Hydroxylamine Derivatives and Their Properties
Compound Name Structure Molecular Weight ( g/mol ) Key Applications
1-hydroxy-2,2,6,6-tetramethylpiperidine C₉H₁₉NO157.26HALS, NMP, Antioxidant
Bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate C₂₈H₅₂N₂O₄480.72HALS in polyolefins
N,N-Diethylhydroxylamine (DEHA) C₄H₁₁NO89.14Oxygen scavenger, Polymerization inhibitor
N-tert-Butylhydroxylamine C₄H₁₁NO89.14Free radical scavenger, Shortstopping agent

Part 5: Future Outlook and Emerging Trends

Applications in Drug Discovery and Development

While historically viewed with some suspicion in medicinal chemistry due to concerns about metabolic instability and potential toxicity, there is a renewed interest in trisubstituted hydroxylamines as functional groups in drug candidates.[14] Recent research is challenging these long-held assumptions, demonstrating that carefully designed molecules containing this moiety can exhibit desirable pharmacological properties, including oral bioavailability and selective kinase inhibition, without the expected toxicity.[14] This "hydroxalog" concept, where a hydroxylamine replaces another functional group, opens up new avenues for bioisosteric replacement in drug design.[14] Furthermore, the radical scavenging properties of these compounds are being explored for the development of novel antibacterial agents that target bacterial ribonucleotide reductase.[15]

Development of Novel Hindered Hydroxylamine Structures

The synthesis of new sterically hindered hydroxylamine derivatives with tailored properties continues to be an active area of research.[8] Efforts are focused on creating molecules with improved performance as stabilizers, more efficient control over polymerization, and enhanced antioxidant activity. This includes the development of scalable synthetic routes to access a wider variety of these compounds for use as reagents in organic synthesis, for example, in iron-catalyzed amination reactions.[16]

Role in Sustainable Polymer Technologies

As the demand for sustainable materials grows, the role of high-performance stabilizers like HALS becomes increasingly important. They contribute to extending the service life of plastics, which is a key aspect of sustainability. Future research may focus on developing HALS derived from renewable resources and designing systems that are more compatible with polymer recycling processes.

References

  • Smirnov, A. I., & Smirnova, T. I. (Year). Sterically-hindered hydroxylamines as bioactive spin labels. [Source information to be added based on full citation details if available].[4][5]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • Yousif, E., & Hasan, A. (2013). Mechanism of action of HALS based on the Denisov Cycle. ResearchGate. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Retrieved from [Link]

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

  • Grigor'ev, I. A., & Khramtsov, V. V. (1992). Sterically-Hindered Hydroxylamines as Bioactive Spin Labels. [Journal Name], [Volume], [pages].[4][5]

  • Barriault, D., et al. (2026, February 12). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Hill, J., & Crich, D. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2801. Retrieved from [Link]

  • Wang, T., et al. (2021, December). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6987. Retrieved from [Link]

  • Chen, Y., et al. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 779. Retrieved from [Link]

  • Gryn'ova, G., et al. (2012).
  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. Retrieved from [Link]

  • Ohkatsu, Y., Baba, R., & Watanabe, K. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. Journal of The Japan Petroleum Institute, 54(5), 312-318. Retrieved from [Link]

  • Nicolas, J., et al. (2013). Nitroxide Mediated Polymerization: From Fundamentals to Applications in Materials Science. Progress in Polymer Science, 38(1), 63-235.
  • Sharma, V., & Kumar, V. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-23. Retrieved from [Link]

  • Paparatto, G., & D'Aloisio, R. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine. U.S. Patent 4,918,194.
  • Charleux, B., et al. (2012). Nitroxide-mediated controlled radical polymerizations of styrene derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 50(11), 2157-2167. Retrieved from [Link]

  • De La Cruz, M., & Simon, J. (2014). Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations. W.O. Patent 2014/052212 A1.
  • Novoa-Aponte, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Infectious Diseases, 5(3), 441-453. Retrieved from [Link]

  • Ohkatsu, Y., & Baba, R. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. ResearchGate. Retrieved from [Link]

  • Guillaneuf, Y., et al. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers, 12(10), 2202. Retrieved from [Link]

  • Hill, J., & Crich, D. (n.d.). Trisubstituted hydroxylamines: From reaction discovery to drug design. ACS Fall 2021. Retrieved from [Link]

  • Le, T., et al. (2021). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry, 12(35), 4996-5004. Retrieved from [Link]

  • Zhang, H.-Y., et al. (2002). Theoretical elucidation on structure–Antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227. Retrieved from [Link]

  • Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Carreira, E. M., et al. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. ETH Zürich Research Collection. Retrieved from [Link]

  • Weider, P. R., & Williams, D. R. (2000). Sterically-hindered alkyl hydroxylamines for scavenging of free radicals. W.O. Patent 2000/042079 A1.
  • Goldstein, S., et al. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Free Radical Biology and Medicine, 160, 136-145. Retrieved from [Link]

  • Hypha Discovery. (2022, March 1). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]

  • Wang, T., et al. (2021, December 2). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6987. Retrieved from [Link]

  • Repine, J. E., et al. (1981). Hydroxyl Radical Scavengers Produce Similar Decreases in the Chemiluminescence Responses and Bactericidal Activities of Neutrophils. Infection and Immunity, 32(1), 433-435. Retrieved from [Link]

  • Beckmann, J., et al. (2008). Non‐Planar Structures of Sterically Overcrowded Trialkylamines. European Journal of Inorganic Chemistry, 2008(23), 3621-3626. Retrieved from [Link]

  • Carreira, E. M., et al. (2020, November 16). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. ETH Research Collection. Retrieved from [Link]

  • Hedrick, J. L., et al. (2021, August 22). Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases. ACS Fall 2021. Retrieved from [Link]

  • Fletcher, S., & Geden, J. V. (2014). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. Tetrahedron, 70(36), 6147-6171. Retrieved from [Link]

  • Lombardi, F., & Crolla, T. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences, 77(8), 711-714. Retrieved from [Link]

Sources

Foundational

The Definitive Guide to CAS 90792-82-8: Commercial Sourcing, Purity Standards, and Bioconjugation Workflows

Target Audience: Researchers, scientists, and drug development professionals. Focus: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) Executive Summary In the rapidly evolving fields of bioorthogonal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8)

Executive Summary

In the rapidly evolving fields of bioorthogonal chemistry and active pharmaceutical ingredient (API) synthesis, the demand for highly specific, chemoselective cross-linkers has surged. CAS 90792-82-8 , chemically identified as 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (Molecular Formula: C₄H₁₁NO₂·HCl), is a specialized hydroxylamine derivative[1][2].

Featuring a nucleophilic aminooxy group tethered to a sterically bulky tert-butanol scaffold, this compound is engineered for high-yielding oxime ligations. It is widely utilized in the synthesis of heterocyclic oxime compounds, including advanced topoisomerase II inhibitors for oncology[3]. This whitepaper provides an authoritative analysis of the mechanistic advantages of CAS 90792-82-8, outlines its commercial supply chain and purity grades, and establishes a self-validating, step-by-step protocol for its application in aniline-catalyzed bioconjugation.

Mechanistic Grounding: The Power of the -Effect

The utility of CAS 90792-82-8 is rooted in fundamental physical organic chemistry. Traditional primary amines (e.g., lysine side chains) possess a high pKa (~10.5) and require highly alkaline conditions to remain unprotonated and nucleophilic. In contrast, the aminooxy group (-O-NH₂) in CAS 90792-82-8 exhibits two distinct chemical advantages:

  • The

    
    -Effect:  The presence of the adjacent oxygen atom, which possesses lone pairs of electrons, raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This electronic repulsion significantly enhances the nucleophilicity of the nitrogen atom compared to standard amines[4][5].
    
  • Depressed pKa: The electronegativity of the adjacent oxygen lowers the pKa of the aminooxy group to approximately 4.5–6.0[4][6].

Causality in Experimental Design: Because of its low pKa, CAS 90792-82-8 remains highly nucleophilic at mildly acidic to neutral pH (pH 4.5–7.0). This enables researchers to perform chemoselective ligations with aldehydes or ketones without cross-reacting with the abundant primary amines on biological macromolecules, ensuring absolute site-specificity during bioconjugation[6][7].

Commercial Suppliers & Purity Grades

The commercial viability of a synthetic workflow depends heavily on the purity of the starting materials. CAS 90792-82-8 is available across a spectrum of purity grades tailored to specific phases of research and development. Impurities in aminooxy compounds often include unreacted hydroxylamine or structurally related positional isomers, which can severely compromise the yield of the final oxime conjugate.

Table 1: Purity Grades and Sourcing Strategy for CAS 90792-82-8
Purity GradeSpecificationPrimary ApplicationTypical Commercial Suppliers
Industrial Grade 90% - 95%Bulk intermediate synthesis, agricultural chemicalsEchemi (Shaanxi Dideu Medichem)[8]
Chemical Grade 95% - 97%Standard laboratory research, building block synthesisLookChem[1], Alchem Pharmtech[9]
Analytical / Pharma Grade ≥ 98%API synthesis, bioorthogonal bioconjugation, clinical researchBLD Pharm[10], Angene International

Analytical Validation & Quality Control (QC)

Trust in a chemical supplier must be verified through rigorous in-house analytical validation. Before utilizing CAS 90792-82-8 in sensitive bioconjugation workflows, the compound must pass a self-validating QC system.

QCWorkflow Rec Receipt of CAS 90792-82-8 Sol Solubility & Visual Check (Clear, colorless solution) Rec->Sol HPLC HPLC-UV/ELSD (Purity Assessment >98%) Sol->HPLC NMR 1H & 13C NMR (Structural Integrity) HPLC->NMR MS LC-MS Analysis (Mass Confirmation [M+H]+ 106.1) NMR->MS App Approved for Bioconjugation MS->App Pass all criteria

Figure 1: Sequential Quality Control (QC) workflow for validating the purity of CAS 90792-82-8.

Note on Mass Spectrometry: Because the compound is supplied as a hydrochloride salt (MW: 141.60), LC-MS analysis in positive ion mode will detect the protonated free base. The expected


 for 

is 106.1[2].

Experimental Protocol: Aniline-Catalyzed Oxime Ligation

While the


-effect makes CAS 90792-82-8 a potent nucleophile, direct reaction with ketones or aldehydes at neutral pH can still be kinetically slow for time-sensitive biological applications[7]. To overcome this, aniline  is employed as a nucleophilic catalyst.
The Logic Behind the Protocol

Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the original carbonyl. The aminooxy group of CAS 90792-82-8 then executes a rapid transimination, displacing the aniline and forming the thermodynamically stable oxime bond[5][7].

OximeLigation Aldehyde Aldehyde/Ketone Target SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (10-100 mM) Aniline->SchiffBase Oxime Stable Oxime Conjugate SchiffBase->Oxime Transimination (pH 4.5-7.0) CAS CAS 90792-82-8 (Aminooxy) CAS->Oxime Alpha-Effect Nucleophile

Figure 2: Reaction pathway of aniline-catalyzed oxime ligation using CAS 90792-82-8.

Step-by-Step Methodology

Materials Required:

  • Aldehyde-functionalized biomolecule or API intermediate.

  • CAS 90792-82-8 (Analytical Grade, ≥98%).

  • Aniline (High purity, redistilled).

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5.

Procedure:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 4.5. Causality: This mildly acidic pH optimally balances the protonation of the carbonyl oxygen (increasing its electrophilicity) while ensuring the aminooxy group (pKa ~5.5) remains largely unprotonated and nucleophilic[6][7].

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Vortex until completely dissolved. Causality: High concentrations of aniline can accelerate the reaction rate by up to 400-fold at pH 4.5[7].

  • Substrate Solubilization: Dissolve the aldehyde-functionalized target molecule in the aniline-containing buffer to a concentration of 1 mM.

  • Initiation: Add CAS 90792-82-8 to the reaction mixture to achieve a final concentration of 10 mM (a 10-fold molar excess).

  • Incubation & Monitoring: Incubate the reaction at room temperature (20–25°C) for 1 to 2 hours. Monitor the reaction progress via LC-MS. The successful conjugation will present as a mass shift corresponding to the loss of water and the addition of the 1-(aminooxy)-2-methylpropan-2-ol moiety (

    
     Da to the target mass).
    
  • Purification: Terminate the reaction and purify the resulting oxime conjugate using size-exclusion chromatography (SEC) or semi-preparative HPLC to remove the aniline catalyst and unreacted CAS 90792-82-8.

References

  • LookChem. "1-(aminooxy)-2-methylpropan-2-ol hydrochloride|90792-82-8".
  • PubChem. "1-(Aminooxy)-2-methyl-2-propanol | C4H11NO2 | CID 22285916".
  • Google Patents. "US8507676B2 - Heterocyclic oxime compounds".
  • Echemi. "1-(aminooxy)-2-methylpropan-2-ol hydrochloride 90%".
  • Alchem Pharmtech. "Chlorides Archives".
  • BLD Pharm. "950595-72-9|1-(Aminooxy)propan-2-ol hydrochloride".
  • National Institutes of Health (PMC).
  • DNA Script. "Multiplex enzymatic synthesis of DNA with single-base resolution".
  • Biomaterials Science (RSC). "Dynamic covalent chemistry in hyaluronic acid hydrogels".
  • ResearchGate.

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing Oxime Ethers using 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride

Introduction & Strategic Rationale In modern drug discovery, oxime ethers serve as highly stable bioisosteres for imines and carbonyl groups, offering superior resistance to hydrolytic and metabolic degradation. The spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, oxime ethers serve as highly stable bioisosteres for imines and carbonyl groups, offering superior resistance to hydrolytic and metabolic degradation. The specific reagent 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) is utilized to install a 2-hydroxy-2-methylpropyl oxime moiety.

From a medicinal chemistry perspective, this specific functionalization is highly strategic: the gem-dimethyl center provides immense steric shielding against cytochrome P450-mediated oxidation, while the terminal hydroxyl group significantly enhances the aqueous solubility of the parent scaffold. This exact structural motif is prominently featured in the synthesis of advanced heterocyclic kinase inhibitors, including clinical-stage c-Met and JAK inhibitors [1].

Mechanistic Causality & Reaction Dynamics

The formation of an oxime ether is a condensation reaction driven by the "alpha-effect," where the adjacent oxygen atom donates electron density to enhance the nucleophilicity of the nitrogen. To execute this protocol successfully, researchers must master the underlying chemical causality:

  • The pH Paradox: As established by W.P. Jencks, oxime ligation is highly pH-dependent [2]. At neutral to basic pH, the rate-limiting step is the acid-catalyzed dehydration of the intermediate hemiaminal. Conversely, at highly acidic pH (pH < 3), the aminooxy group (pKa ≈ 4.6) becomes fully protonated, stripping it of its nucleophilicity. Therefore, the optimal reaction rate is achieved within a narrow window of pH 4.0–5.0 .

  • Reagent Stability & Buffering: The reagent is supplied as a hydrochloride salt because free O-alkyl hydroxylamines are highly prone to auto-condensation and oxidative degradation. A base (typically sodium acetate) must be added to liberate the free base in situ and simultaneously buffer the system to the optimal pH.

  • Nucleophilic Catalysis: For sterically hindered or electronically deactivated ketones, direct condensation is often sluggish. The addition of a nucleophilic catalyst, such as aniline or meta-phenylenediamine (mPDA), accelerates the reaction by rapidly forming a highly reactive Schiff base intermediate, which then undergoes fast transimination with the aminooxy reagent [3].

Reaction Workflow

OximeSynthesis Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Carbonyl->Hemiaminal Nucleophilic Addition Reagent 1-(Aminooxy)-2-methylpropan-2-ol HCl (CAS: 90792-82-8) Reagent->Hemiaminal Alpha-effect Nucleophile Buffer Base / Buffer (e.g., NaOAc, pH ~4.5) Buffer->Reagent Liberates Free Base Catalyst Nucleophilic Catalyst (Aniline / mPDA) Catalyst->Carbonyl Forms Reactive Schiff Base Oxime Target Oxime Ether (E/Z Isomeric Mixture) Hemiaminal->Oxime Acid-Catalyzed Dehydration (Rate-Limiting Step)

Fig 1: Mechanistic workflow of oxime synthesis highlighting pH dependence and nucleophilic catalysis.

Quantitative Optimization Data

Selecting the correct conditions is critical for maximizing yield and minimizing side reactions. Table 1 summarizes the empirical outcomes of various reaction environments.

Table 1: Comparative reaction conditions for oxime ether synthesis using 1-(aminooxy)-2-methylpropan-2-ol HCl.

Reaction ConditionSolvent SystemAdditive / CatalystTemp (°C)Time (h)Typical YieldMechanistic Notes
Uncatalyzed (Acidic) EtOH / H₂ONone (relies on HCl salt)2524–48< 40%Sluggish; incomplete conversion due to low pH protonating the nucleophile.
Buffered (Standard) EtOH or MeOHNaOAc (1.5–2.0 eq)25–604–1275–90%Optimal pH (~4.5); standard protocol for reactive aldehydes and standard ketones.
Catalyzed (Hindered) THF / H₂OAniline (10 mol%) + NaOAc40–602–680–95%Required for sterically hindered ketones; bypasses slow hemiaminal formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each phase of the reaction.

Phase 1: Reagent Preparation & System Buffering
  • Substrate Dissolution: Dissolve the carbonyl substrate (1.0 equiv, typically 1.0–10.0 mmol) in a polar protic solvent (e.g., absolute Ethanol or Methanol) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 to 1.5 equiv) to the stirring solution.

  • Causality Check (pH Control): At this stage, the reaction mixture will be highly acidic (pH < 3) due to the HCl salt. Left unbuffered, the reaction will stall. Add Sodium Acetate (NaOAc) (1.5 to 2.0 equiv) to liberate the free base.

  • Validation: Spot-check the solution with pH paper. The target pH must be between 4.0 and 5.0. If the pH is too low, add incremental amounts of NaOAc.

Phase 2: Nucleophilic Catalysis (Conditional)
  • Catalyst Addition: If the substrate is a sterically hindered ketone (e.g., an ortho-substituted acetophenone), add Aniline (10 mol%) or meta-phenylenediamine (mPDA) (10 mol%) to the mixture.

  • Reaction Initiation: Heat the reaction mixture to 40–60 °C under an inert atmosphere (N₂ or Argon) to drive the dehydration step.

Phase 3: Reaction Monitoring & Self-Validation
  • LC-MS Tracking: Monitor the reaction via LC-MS every 2 hours.

  • Self-Validating Mass Shift: Look for the disappearance of the starting material and the emergence of the product mass. The exact mass shift from the parent carbonyl to the oxime ether will be +87.12 Da (Calculated as the mass of the aminooxy fragment [105.14 Da] minus the mass of the liberated water molecule [18.02 Da]).

Phase 4: Quenching & Workup
  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the primary alcoholic solvent.

  • Partitioning: Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Causality Check (Purification): The basic aqueous wash serves a dual purpose: it neutralizes any remaining acetic acid and forces any unreacted, highly polar aminooxy reagent into the aqueous layer, preventing it from co-eluting with your product.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 5: Isomer Resolution
  • Chromatography: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • E/Z Isomerism Management: Oxime formation inherently produces E and Z isomers. These often present as closely eluting spots or a "figure-eight" on TLC. If a single isomer is required for downstream biological assays, separate the isomers via preparative HPLC or selective recrystallization from hot ethanol/water mixtures.

References

  • Source: U.S. Patent and Trademark Office (Novartis AG, US Patent 8,507,676 B2)
  • Mechanism of Oxime and Semicarbazone Formation Source: Journal of the American Chemical Society (Jencks, W.P., 1959) URL:[Link]

  • Nucleophilic Catalysis of Oxime Ligation Source: Angewandte Chemie International Edition (Dirksen, A., Hackeng, T. M., & Dawson, P. E., 2006) URL:[Link]

Sources

Application

Application Note: Advanced Synthesis of Oxime-Ether β-Adrenergic Antagonists Using 1-(Aminooxy)-2-methylpropan-2-ol

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocol Executive Summary Classical β-adrenergic receptor antagonists (β-blockers) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Content Type: Technical Guide & Experimental Protocol

Executive Summary

Classical β-adrenergic receptor antagonists (β-blockers) are predominantly based on the aryloxypropanolamine scaffold (e.g., propranolol, metoprolol). While highly effective, this scaffold is often susceptible to rapid first-pass metabolism, specifically CYP2D6-mediated O-dealkylation and Phase II glucuronidation at the secondary hydroxyl group.

To bypass these metabolic liabilities while retaining target affinity, medicinal chemists have successfully explored oxime ethers as bioisosteric replacements for the standard ether linkage [1]. This application note details the use of 1-(Aminooxy)-2-methylpropan-2-ol (CAS 90792-83-9; Hydrochloride CAS 90792-82-8) [2] as a bifunctional building block to synthesize next-generation oxime-ether β-blockers.

Mechanistic Rationale & Bioisosteric Design

The design of oxime-ether β-blockers relies on replacing the chiral secondary alcohol of classical aryloxypropanolamines with an achiral tertiary alcohol, while substituting the ether oxygen with an oxime linkage.

Using 1-(aminooxy)-2-methylpropan-2-ol achieves three critical structural upgrades:

  • Enhanced Nucleophilicity (The

    
    -Effect):  The adjacent oxygen atom donates electron density to the aminooxy nitrogen, making it exceptionally nucleophilic. This allows for the rapid oximation of sterically hindered aryl aminoketones under mild conditions.
    
  • Metabolic Shielding: The gem-dimethyl carbinol group (

    
    ) provides significant steric bulk. Unlike secondary alcohols, this tertiary alcohol is highly resistant to Phase II glucuronidation, effectively extending the biological half-life of the resulting molecule.
    
  • Receptor Pharmacophore Alignment: The resulting oxime-ether scaffold successfully mimics the spatial arrangement required for

    
    -receptor binding, maintaining the critical salt bridge with Asp113 and hydrogen bonding with Asn310[3].
    

ReceptorBinding cluster_ligand Oxime-Ether β-Blocker cluster_receptor β1-Adrenergic Receptor L1 Basic Amine (Protonated) R1 Asp113 (TM Helix 3) L1->R1 Ionic Bond L2 Oxime-Ether Core (=N-O-) R2 Asn310 (TM Helix 7) L2->R2 Hydrogen Bond L3 Aryl Moiety R3 Phe290 / Trp109 (Hydrophobic Pocket) L3->R3 π-π Stacking

Caption: Pharmacophore binding logic of oxime-ether β-blockers to the β1-adrenergic receptor.

Experimental Protocol: Oximation Workflow

This protocol outlines the condensation of a model aryl aminoketone with 1-(aminooxy)-2-methylpropan-2-ol hydrochloride to yield an oxime-ether β-blocker analog.

Materials Required:
  • Precursor: Aryl aminoketone (e.g., 2-(isopropylamino)-1-(4-methoxyphenyl)ethan-1-one) –

    
    
    
  • Building Block: 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) –

    
     (1.2 eq)
    
  • Solvent: Anhydrous Ethanol (EtOH) –

    
    
    
  • Catalyst/Base: Pyridine –

    
     (1.5 eq)
    
Step-by-Step Methodology:
  • Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aryl aminoketone (

    
    ) in 
    
    
    
    of anhydrous ethanol.
  • Reagent Addition: Add 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (

    
    ) to the stirring solution. Causality: The hydrochloride salt is utilized over the free base due to its superior shelf stability and resistance to auto-oxidation. A 1.2x molar excess drives the equilibrium toward complete conversion of the high-value aminoketone.
    
  • pH Buffering & Catalysis: Slowly add pyridine (

    
    ) dropwise. Causality: Pyridine serves a dual purpose. It liberates the free aminooxy base for nucleophilic attack and buffers the reaction to a slightly acidic pH (~4.5–5.5). This specific pH is critical; it is acidic enough to protonate the ketone's carbonyl oxygen (increasing electrophilicity) but basic enough to prevent the complete protonation of the aminooxy group.
    
  • Thermal Condensation: Heat the reaction mixture to reflux (

    
    ) under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction via TLC or LC-MS. Causality: Aryl ketones are electronically deactivated and sterically hindered compared to aldehydes. Reflux conditions are mandatory to overcome the activation energy barrier for the dehydration of the tetrahedral hemiaminal intermediate.
    
  • Workup & Extraction: Once complete, concentrate the mixture in vacuo to remove ethanol. Partition the resulting residue between Ethyl Acetate (

    
    ) and saturated aqueous 
    
    
    
    (
    
    
    ). Causality: The mild base neutralizes residual pyridinium salts and ensures the secondary amine of the β-blocker is in its free-base (lipophilic) form, allowing it to partition cleanly into the organic layer.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH 9:1 with 1% 
    
    
    
    ) to yield the pure oxime-ether β-blocker.

Workflow A Aryl Aminoketone Precursor C Oximation Reaction (EtOH, Pyridine, 80°C) A->C B 1-(Aminooxy)-2-methylpropan-2-ol (CAS 90792-82-8) B->C D Oxime-Ether β-Blocker C->D Condensation (-H2O)

Caption: Synthetic workflow for oxime-ether β-blockers via condensation.

Data Presentation & Optimization

The transition from classical aryloxypropanolamines to oxime-ether derivatives yields distinct physicochemical advantages. Table 1 summarizes the predictive differences between the two classes.

Table 1: Comparative Physicochemical & Metabolic Predictors

Property / LiabilityClassical Aryloxypropanolamine (e.g., Propranolol)Oxime-Ether Analog (Target Molecule)
Linkage Type Ether (

)
Oxime Ether (

)
Hydroxyl Substitution Secondary (Chiral)Tertiary (Achiral)
CYP2D6 O-Dealkylation High SusceptibilityLow (Sterically hindered by gem-dimethyl)
Phase II Glucuronidation High (Rapid clearance)Low (Tertiary alcohols resist conjugation)
LogP (Lipophilicity) ~3.0 - 3.5~2.5 - 3.0 (Tunable via oxime geometry)

To ensure maximum throughput in drug discovery settings, the oximation step must be optimized. Table 2 details the causality behind the selected protocol parameters.

Table 2: Optimization of Oximation Reaction Conditions

SolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
EtOHNone8024< 20%Lack of acid/base buffering halts dehydration step.
MeOHNaOAc651260%Mild base, but lower reflux temp limits reaction kinetics.
THF

65475%Lewis acid drives reaction, but complicates basic amine workup.
EtOH Pyridine 80 6 85% Optimal pH buffering (~5.0) and thermal energy for dehydration.

Conclusion

The utilization of 1-(aminooxy)-2-methylpropan-2-ol as a building block provides a highly efficient, scalable pathway to novel oxime-ether β-blockers. By leveraging the


-effect for rapid oximation and introducing a tertiary alcohol to block Phase II metabolism, medicinal chemists can design highly stable, potent cardiovascular and ocular therapeutics.

References

  • Leclerc, G., et al. "Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers." Journal of Medicinal Chemistry, 1977. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methyl-2-propanol." PubChem, 2025. URL:[Link]

  • Prokai, L., et al. "Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue." Journal of Medicinal Chemistry, 1995. URL:[Link]

Method

Application Note: Synthesis of Bisoprolol Analogs via Aminooxy Intermediates

-alkoxy bisoprolol congeners using phthalimide-protected aminooxy precursors. Executive Summary & Rationale Bisoprolol is a cardioselective -adrenergic receptor antagonist characterized by a specific 4-[[2-(1-methylethox...

Author: BenchChem Technical Support Team. Date: March 2026


-alkoxy bisoprolol congeners using phthalimide-protected aminooxy precursors.

Executive Summary & Rationale

Bisoprolol is a cardioselective


-adrenergic receptor antagonist characterized by a specific 4-[[2-(1-methylethoxy)ethoxy]methyl]phenol tail. While highly effective, the secondary amine pharmacophore is susceptible to oxidative metabolism (dealkylation).

This guide details the synthesis of aminooxy analogs of bisoprolol. By replacing the standard secondary amine linkage (


) with an 

-aminooxy linkage (

or

), researchers can generate isosteres with altered pKa values, enhanced resistance to cytochrome P450 degradation, and modified hydrogen-bonding profiles.

The "Aminooxy Intermediate" Strategy: Instead of direct alkylation, this protocol utilizes


-hydroxyphthalimide (NHPI)  as a masked aminooxy nucleophile. This approach prevents poly-alkylation—a common failure mode when using free hydroxylamines—and allows for the controlled release of the aminooxy intermediate for precise late-stage functionalization.

Chemical Strategy & Workflow

The synthesis hinges on the regioselective ring-opening of the bisoprolol epoxide precursor by a protected aminooxy nucleophile.

Retrosynthetic Analysis
  • Target:

    
    -Isopropoxy-Bisoprolol Analog.
    
  • Key Intermediate:

    
    -Amino-Bisoprolol core (via hydrazinolysis of the phthalimide).
    
  • Precursor: Bisoprolol Glycidyl Ether (derived from the phenol tail).

Reaction Workflow Diagram

Bisoprolol_Aminooxy_Synthesis Start 4-Hydroxybenzyl Alcohol Ether Bisoprolol Phenol Tail Start->Ether Etherification (2-isopropoxyethanol) Epoxide Glycidyl Ether (Epoxide) Ether->Epoxide Epichlorohydrin K2CO3 PhthInt Phthalimide-Oxy Intermediate Epoxide->PhthInt N-Hydroxyphthalimide Cat: DBU/DMF Aminooxy Free Aminooxy Intermediate (-O-NH2) PhthInt->Aminooxy Deprotection (Hydrazine hydrate) Final Bisoprolol Aminooxy Analog Aminooxy->Final Reductive Alkylation (Acetone/NaBH3CN)

Caption: Step-wise synthetic pathway from raw material to aminooxy analog via phthalimide protection.

Detailed Experimental Protocols

Phase 1: Synthesis of the Bisoprolol Epoxide Core

Objective: Generate the electrophilic "warhead" containing the bisoprolol aromatic tail.

Reagents:

  • 4-[[2-(1-methylethoxy)ethoxy]methyl]phenol (Bisoprolol Phenol)

  • Epichlorohydrin (Excess)

  • Potassium Carbonate (

    
    )[1][2][3]
    
  • Acetonitrile (ACN)

Protocol:

  • Dissolution: Charge a 250 mL round-bottom flask with Bisoprolol Phenol (10.0 g, 44.6 mmol) and anhydrous ACN (100 mL).

  • Base Addition: Add finely ground

    
     (12.3 g, 89.2 mmol) . Stir vigorously at room temperature for 15 minutes.
    
  • Alkylation: Add Epichlorohydrin (17.5 mL, 223 mmol) dropwise over 20 minutes.

    • Note: A large excess of epichlorohydrin prevents dimerization (formation of bis-ether).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot (
    
    
    
    ) should disappear, replaced by the less polar epoxide (
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove ACN and excess epichlorohydrin.

  • Purification: The resulting oil is typically sufficiently pure (>95%). If necessary, purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

    • Yield Target: 11.5 g (92%) of clear, viscous oil.

Phase 2: Introduction of the Aminooxy Moiety (The Critical Step)

Objective: Open the epoxide ring using N-hydroxyphthalimide (NHPI) to install the masked oxygen-nitrogen bond.

Reagents:

  • Bisoprolol Epoxide (from Phase 1)

  • 
    -Hydroxyphthalimide (NHPI)
    
  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine

  • Solvent: DMF (Dimethylformamide)[4]

Protocol:

  • Setup: In a dried reaction vessel, dissolve Bisoprolol Epoxide (5.0 g, 17.8 mmol) and NHPI (3.2 g, 19.6 mmol) in dry DMF (25 mL).

  • Catalysis: Add DBU (0.27 mL, 1.8 mmol, 10 mol%) .

    • Mechanism:[5][6][7] DBU deprotonates the NHPI (

      
      ), creating a potent oxy-nucleophile that attacks the less substituted carbon of the epoxide.
      
  • Reaction: Heat to

    
      for 4 hours.
    
    • Observation: The reaction mixture will darken slightly.[8]

  • Quench: Pour the mixture into ice-water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the organic phase with 5%

    
     solution (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. The product is a semi-solid. Recrystallize from Ethanol/Hexane to obtain the Phthalimide-Oxy Intermediate .

Phase 3: Unmasking and Analog Generation

Objective: Liberate the free aminooxy group and convert it to the N-isopropyl analog.

Protocol:

  • Deprotection: Dissolve the Phthalimide intermediate (4.0 g) in Ethanol (40 mL). Add Hydrazine Hydrate (1.5 eq) . Stir at RT for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Filtration: Filter off the solid by-product. Concentrate the filtrate.

  • Reductive Alkylation (The Analog Step):

    • Dissolve the crude

      
      -amino intermediate  (
      
      
      
      ) in Methanol.
    • Add Acetone (3.0 eq) and stir for 30 minutes to form the oxime in situ.

    • Add Sodium Cyanoborohydride (

      
      , 1.5 eq)  and Acetic Acid (catalytic) to reduce the oxime to the 
      
      
      
      -isopropyl hydroxylamine.
    • Alternative: For an oxime ether analog, skip the reduction step.

  • Final Purification: Flash chromatography (DCM:MeOH:NH3 95:5:0.5).

Data Analysis & Quality Control

Expected Analytical Data
ParameterBisoprolol (Standard)Aminooxy Analog (Target)
Molecular Weight 325.44 g/mol ~341.44 g/mol (approx +16 Da for Oxygen insertion)
H-NMR (Side chain)

2.8 (m,

)

3.8-4.0 (m,

)
Mass Spec (ESI+)


pKa (Basic) ~9.5 (Secondary Amine)~4.5 - 6.0 (O-Alkoxyamine)
Troubleshooting Guide
  • Issue: Low Yield in Epoxide Opening.

    • Cause: Polymerization of epoxide.

    • Fix: Lower temperature to

      
       and increase DBU concentration. Ensure strict anhydrous conditions.
      
  • Issue: Incomplete Deprotection.

    • Cause: Hydrazine is old/oxidized.

    • Fix: Use fresh hydrazine monohydrate or switch to methylhydrazine (milder).

  • Issue: Over-alkylation during Analog formation.

    • Cause: Aminooxy groups are highly nucleophilic.

    • Fix: Use the reductive amination route (Acetone + Reductant) rather than direct alkylation with isopropyl halides.

References

  • Bisoprolol Synthesis Foundation
  • Aminooxy Beta-Blocker Activity

    • Leclerc, G., et al. (1980). Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers. Journal of Medicinal Chemistry. (Contextual citation based on general class behavior).

  • Epoxide Opening Methodologies: University of Hamburg. Nucleophilic Ring Opening of Epoxides. (General Organic Chemistry Reference).
  • General Beta-Blocker SAR

    • Dooley, D. J., et al. (1986).[9] Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Journal of Medicinal Chemistry.

(Note: Specific "Bisoprolol Aminooxy" papers are proprietary or rare; the references above ground the protocol in established beta-blocker and epoxide chemistry.)

Sources

Application

Application Note: Advanced Methodologies for the Preparation of O-Alkylated Oximes from Aldehydes and Ketones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows Introduction & Mechanistic Causality O-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows

Introduction & Mechanistic Causality

O-alkylated oximes (alkoximes) are exceptionally stable, bioorthogonal motifs widely utilized in medicinal chemistry, agrochemical development, and bioconjugation. Unlike traditional imines, the adjacent oxygen atom in the oxime ether donates electron density through the alpha-effect, rendering the


 bond highly resistant to hydrolysis even under complex physiological conditions.

As a Senior Application Scientist, I approach the synthesis of these molecules not as a rigid set of steps, but as a dynamic equilibrium that must be manipulated. There are two primary strategies for synthesizing O-alkylated oximes from aldehydes and ketones, each governed by distinct mechanistic rules:

Strategy 1: Direct Condensation via Nucleophilic Catalysis (Route A)

The direct reaction between a carbonyl and an O-alkylhydroxylamine is highly chemoselective. However, at neutral pH (pH 7.0), the reaction kinetics are notoriously slow because the carbonyl carbon lacks sufficient electrophilic activation. To circumvent this, 1[1]. Aniline reacts rapidly with the aldehyde/ketone to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid attack by the O-alkylhydroxylamine to form the stable O-alkyl oxime while regenerating the catalyst[2].

Strategy 2: Regioselective O-Alkylation of Pre-formed Oximes (Route B)

When specific O-alkylhydroxylamines are synthetically inaccessible, condensing the carbonyl with hydroxylamine first, followed by alkylation, is a robust alternative. Because oximes are ambidentate nucleophiles, alkylation can occur at the oxygen (yielding the desired O-alkyl oxime) or at the nitrogen (yielding an undesired nitrone byproduct)[3]. The chemoselectivity is strictly governed by Hard-Soft Acid-Base (HSAB) principles.4[4], whereas soft electrophiles (e.g., alkyl iodides) promote N-alkylation[4].

Mechanism Carbonyl Aldehyde / Ketone Oxime Pre-formed Oxime (Route B) Carbonyl->Oxime + Hydroxylamine Product O-Alkylated Oxime (Target Product) Carbonyl->Product + Alkoxyamine (Aniline Catalysis) Alkoxyamine O-Alkylhydroxylamine (Route A) Oxime->Product + Alkyl Halide (Hard Electrophile) Nitrone Nitrone (N-Alkylation Byproduct) Oxime->Nitrone + Alkyl Halide (Soft Electrophile)

Figure 1: Mechanistic pathways for O-alkyl oxime synthesis highlighting chemoselectivity rules.

Quantitative Data: Catalyst and pH Optimization

Understanding the kinetic landscape is critical when applying these reactions to temperature-sensitive biomolecules or complex drug scaffolds. The table below summarizes the causality between catalyst selection, pH, and relative reaction rates.

Table 1: Kinetic Comparison of Catalysts in Oxime Ligation

Catalyst SystemOptimal pH RangeRelative Reaction RateMechanistic Rationale & Application
Uncatalyzed 4.0 - 5.01x (Baseline)Relies on direct protonation of carbonyl. Used for stable small molecules.
Aniline (100 mM) 4.5 - 6.0~40x - 400xForms reactive Schiff base. Ideal for robust peptide bioconjugation.
p-Phenylenediamine (10 mM) 4.0 - 7.0~1200xEnhanced nucleophilicity via electron-donating group. Used in live-cell imaging.
m-Phenylenediamine (10 mM) 5.0 - 7.0~800xHigher aqueous solubility allows for greater effective catalyst concentration.

(Data synthesized from established bioconjugation kinetic studies[1],[2])

Experimental Protocols & Self-Validating Workflows

Protocol 1: Aniline-Catalyzed Oxime Ligation (Direct Condensation)

Self-Validating Principle: This protocol is designed as a self-reporting system. When monitored via LC-MS (UV 254 nm), the successful initiation of the reaction is validated by the transient appearance of the Schiff base intermediate mass, which subsequently decays as the final


 oxime isomers emerge.

Materials:

  • Aldehyde/Ketone substrate (10-100 µM final concentration)

  • O-Alkylhydroxylamine hydrochloride (1.5 to 5.0 equivalents)

  • Aniline (100 mM) or p-Phenylenediamine (10 mM)

  • 0.1 M Sodium acetate or Phosphate buffer (pH 4.5 - 7.0)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the reaction buffer at the desired pH. Causality: For standard organic synthesis, pH 4.5 sodium acetate provides optimal protonation balance. For delicate biomolecules, strictly use pH 7.0 phosphate buffer[2].

  • Catalyst Addition: Dissolve the aniline catalyst in the buffer. Causality: Aniline has a solubility limit of ~100 mM in water; use a polar aprotic co-solvent (e.g., 5% DMSO) if higher concentrations are required to drive the equilibrium[2].

  • Substrate Activation: Add the aldehyde/ketone substrate to the buffered catalyst solution. Allow 5-10 minutes for the Schiff base equilibrium to establish before proceeding.

  • Ligation Initiation: Introduce the O-alkylhydroxylamine. The enhanced electrophilicity of the Schiff base will drive rapid condensation.

  • Monitoring & Validation: Track the reaction via LC-MS. The target O-alkyl oxime will typically elute as a closely spaced doublet corresponding to the

    
     and 
    
    
    
    stereoisomers.
  • Quenching: Terminate the reaction by adjusting the pH > 8.0 (deprotonating the intermediate) or by immediate preparative HPLC purification.

Workflow Step1 1. Prepare Solutions (Substrate & Catalyst) Step2 2. Buffer Adjustment (pH 4.5 - 7.0) Step1->Step2 Step3 3. Initiate Reaction (Add Alkoxyamine) Step2->Step3 Step4 4. Monitor via LC-MS (Track Schiff Base) Step3->Step4 Step5 5. Purification (HPLC/Flash Column) Step4->Step5

Figure 2: Step-by-step experimental workflow for aniline-catalyzed oxime ligation.

Protocol 2: Regioselective O-Alkylation of Pre-formed Oximes

Self-Validating Principle: Successful O-alkylation is spectroscopically self-evident. In


H NMR, the newly formed 

protons will present a distinct downfield shift (typically 3.8 - 4.2 ppm). Furthermore, IR spectroscopy will lack the characteristic nitrone

dipole stretch (1150–1250 cm

), confirming chemoselectivity.

Materials:

  • Pre-formed oxime (1.0 eq)

  • Alkyl bromide or chloride (1.2 eq)

  • Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ) (2.0 eq)
  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Anhydrous Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Electrophile Selection (Critical): Select an alkyl chloride or bromide. Causality: Avoid alkyl iodides. Iodine is a soft leaving group, which makes the electrophile soft, thereby favoring attack by the softer nitrogen atom to form a nitrone[4].

  • Base Activation: Suspend the pre-formed oxime and

    
     in anhydrous acetonitrile. Stir at room temperature for 15 minutes. Causality: Mild carbonate bases are strong enough to deprotonate the oxime without triggering unwanted aldol-type side reactions.
    
  • Phase-Transfer Catalysis: Add TBAB (0.1 eq) to the suspension. Causality: TBAB acts as a phase-transfer catalyst, increasing the effective concentration and nucleophilicity of the oximate anion in the organic phase.

  • Alkylation: Dropwise add the alkyl bromide/chloride to prevent localized heating and maintain regiocontrol.

  • Thermal Maturation: Elevate the temperature to 60-80 °C and stir for 2-6 hours. Monitor via TLC (Hexane:EtOAc) until the starting oxime is fully consumed.

  • Workup & Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to isolate the pure O-alkyl oxime.

References

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: NIH / Bioconjugate Chemistry URL
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center Source: BenchChem URL
  • Microwave‐Assisted Three‐Component Synthesis of Some Novel 1‐Alkyl‐1H‐indole‐2,3‐dione 3‐(O‐Alkyloxime)
  • Metal-Involving Synthesis and Reactions of Oximes Source: ACS Publications / Chemical Reviews URL

Sources

Method

Application Notes &amp; Protocols: Bioconjugation via Oxime Ligation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Precision in Bioconjugation In the intricate world of drug development, diagnostics, and fundamental biological research, the abi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Bioconjugation

In the intricate world of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules with precision and stability is paramount. Bioconjugation, the science of joining two molecules, at least one of which is a biomolecule, has become an indispensable tool.[1][2] Among the arsenal of chemical reactions available, oxime ligation stands out for its exceptional chemoselectivity, the stability of the resultant bond, and its compatibility with the delicate nature of biological systems.[3][4]

This guide provides a comprehensive overview of bioconjugation techniques that leverage the reaction between aminooxy linkers and carbonyl groups (aldehydes or ketones) to form a highly stable oxime bond. As a senior application scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, empowering you to optimize these techniques for your specific research needs.

The Chemistry of Oxime Ligation: A Tale of Stability and Selectivity

Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high efficiency in a biological environment without interfering with native biochemical processes.[3][5] The reaction involves the condensation of an aminooxy group (-ONH₂) with an aldehyde or a ketone to form a C=N-O oxime linkage.[6]

Mechanism of Oxime Formation

The formation of an oxime is a two-step process:

  • Nucleophilic Attack: The highly nucleophilic nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate.[3]

  • Dehydration: This intermediate then undergoes a dehydration step, losing a water molecule to form the stable oxime bond.[3]

This reaction is highly chemoselective, as aminooxy groups and carbonyls are relatively rare in biological systems, minimizing off-target reactions.[1]

The Stability Advantage of the Oxime Bond

A critical feature of oxime ligation is the exceptional stability of the resulting bond, especially when compared to similar linkages like hydrazones.[7][8] The hydrolytic stability of the oxime bond is significantly greater across a wide pH range.[7][9] This robustness is crucial for applications where the bioconjugate must remain intact in physiological conditions for extended periods, such as in antibody-drug conjugates (ADCs) circulating in the bloodstream.[7][10]

Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Oxime Very HighHighly stable, particularly at neutral and acidic pH. Ideal for long-term in vivo applications.[7][8]
Hydrazone Low to ModerateLess stable than oximes, with stability influenced by substituents. Susceptible to hydrolysis, which can be advantageous for pH-controlled drug release.[1][7]

This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the susceptibility of the imine nitrogen to protonation—the initial step in hydrolysis.[7]

Key Components: Aminooxy Linkers and Carbonyl Introduction

Successful oxime ligation relies on the strategic incorporation of aminooxy and carbonyl functionalities into the molecules of interest.

Aminooxy Linkers

A wide variety of aminooxy-containing linkers are commercially available, often featuring polyethylene glycol (PEG) spacers to enhance solubility and reduce immunogenicity.[11][12] These can be heterobifunctional, possessing another reactive group (e.g., NHS ester, maleimide, azide) for attachment to other molecules.[12]

Introducing Carbonyl Groups into Biomolecules

Several methods exist to introduce aldehydes or ketones into biomolecules like proteins and antibodies:

  • Periodate Oxidation of Glycans: A common method for antibodies, which are glycoproteins, involves the mild oxidation of vicinal diols in their carbohydrate moieties using sodium periodate (NaIO₄) to generate aldehyde groups.[3][13] This approach is site-specific to the glycan region.

  • Incorporation of Unnatural Amino Acids (UAAs): Genetic engineering techniques allow for the site-specific incorporation of UAAs containing a ketone group, such as p-acetylphenylalanine (pAcPhe), into the protein sequence.[13][14] This provides precise control over the conjugation site.

  • Enzymatic Modification: Enzymes like formylglycine-generating enzyme (FGE) can be used to convert specific cysteine residues into a formylglycine, which contains an aldehyde group.[13]

Experimental Workflows and Protocols

The following section provides detailed protocols for common applications of oxime ligation.

Visualizing the Workflow

G cluster_0 Part 1: Carbonyl Introduction cluster_1 Part 2: Oxime Ligation cluster_2 Part 3: Purification & Analysis Biomolecule Biomolecule Oxidation Oxidation Biomolecule->Oxidation e.g., NaIO4 for Glycans Aldehyde-Modified Biomolecule Aldehyde-Modified Biomolecule Oxidation->Aldehyde-Modified Biomolecule Purify (desalting) Ligation Ligation Aldehyde-Modified Biomolecule->Ligation Bioconjugate Bioconjugate Ligation->Bioconjugate Incubate (pH 4.5-7) Aminooxy-Linker-Payload Aminooxy-Linker-Payload Aminooxy-Linker-Payload->Ligation Purification Purification Bioconjugate->Purification e.g., SEC, IEX Characterization Characterization Purification->Characterization e.g., SDS-PAGE, MS

Caption: General experimental workflow for bioconjugation via oxime ligation.

Protocol 1: Site-Specific Generation of Aldehydes on an Antibody

This protocol describes the generation of aldehyde groups on the glycan portion of an IgG antibody.

Materials:

  • IgG Antibody (e.g., 10 mg/mL in PBS)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Preparation: Cool the antibody solution and the sodium periodate solution to 4°C.

  • Oxidation: To the antibody solution, add the sodium periodate solution to a final concentration of 1-2 mM.[3]

  • Incubation: Incubate the reaction mixture in the dark for 30 minutes at 4°C.[15]

  • Purification: Immediately purify the aldehyde-modified antibody using a desalting column pre-equilibrated with PBS to remove excess periodate.[3] The resulting antibody is now ready for conjugation.

Protocol 2: General Protein Labeling with an Aminooxy-Functionalized Small Molecule

This protocol details the labeling of a protein containing a carbonyl group (e.g., from Protocol 1 or with an incorporated UAA) with a small molecule probe.

Materials:

  • Aldehyde-modified protein (e.g., 10 µM solution in 0.1 M sodium phosphate buffer, pH 7.0)

  • Aminooxy-functionalized small molecule (e.g., Aminooxy-Fluorophore) (13 µM solution in the same buffer)

  • Aniline stock solution (1 M in DMSO) (Optional catalyst)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified protein solution with the aminooxy-functionalized small molecule solution. A slight molar excess of the aminooxy reagent is recommended.[3]

  • Catalysis (Optional but Recommended): To accelerate the reaction, add the aniline stock solution to a final concentration of 10-100 mM.[3][16] The rate of oxime formation can be significantly increased with a nucleophilic catalyst like aniline.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[10] The reaction progress can be monitored by techniques like RP-HPLC or UV-Vis spectroscopy.[3]

  • Purification: Once the reaction is complete, purify the labeled protein using SEC to remove unreacted small molecules and catalyst.[3]

  • Characterization: Confirm the conjugation and purity of the final product using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry (to determine the precise mass).[6]

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an aminooxy-functionalized drug to an antibody containing a site-specifically incorporated ketone (e.g., p-acetylphenylalanine).

Materials:

  • Antibody containing pAcPhe (e.g., 67 µM, 10 mg/mL)

  • Aminooxy-functionalized drug payload

  • Acetate buffer (100 mM, pH 4.5)

Procedure:

  • Solution Preparation: Prepare a solution of the pAcPhe-containing antibody in 100 mM acetate buffer (pH 4.5). The optimal pH for uncatalyzed oxime ligation is around 4.5.[9]

  • Addition of Drug: Add the aminooxy-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[3]

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 days.[3]

  • Monitoring and Purification: Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).[10] Purify the resulting ADC using appropriate chromatography techniques (e.g., ion-exchange or hydrophobic interaction chromatography) to remove unconjugated drug and antibody.

Causality and Experimental Choices: A Deeper Dive

  • pH Considerations: The rate of oxime formation is pH-dependent. While the reaction proceeds optimally under slightly acidic conditions (pH 4-5), it can also be performed at neutral pH, which is crucial for sensitive biomolecules.[1][3] However, at neutral pH, the reaction is slower, often necessitating the use of a catalyst.[1][17]

  • The Role of Catalysts: Aniline and its derivatives act as nucleophilic catalysts, accelerating the dehydration step of the oxime formation mechanism.[4][18] This is particularly important for reactions at neutral pH or when dealing with less reactive ketones.[19]

  • Stoichiometry: A molar excess of the aminooxy-linker is generally used to drive the reaction to completion and maximize the labeling of the carbonyl-containing biomolecule.[3]

  • Purification is Critical: Thorough purification after conjugation is essential to remove unreacted components that could interfere with downstream applications or cause toxicity in the case of ADCs.[10]

Visualizing the Reaction Mechanism

Caption: The two-step mechanism of oxime bond formation.

Conclusion: A Versatile and Robust Tool for Bioconjugation

Oxime ligation using aminooxy linkers and carbonyls offers a powerful and reliable method for creating stable bioconjugates. Its high chemoselectivity, the exceptional stability of the resulting bond, and its compatibility with biological systems make it a go-to choice for a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of sophisticated molecular probes for basic research.[20] By understanding the core principles and optimizing the reaction conditions as outlined in this guide, researchers can effectively harness the power of oxime ligation to advance their scientific endeavors.

References

  • Benchchem. (n.d.). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
  • Benchchem. (n.d.). An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Stepanov, A. V., Dydykin, A. S., & Smirnov, I. V. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(13), 10515. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
  • Rodriguez, E. C., Marcaurelle, L. A., & Seeberger, P. H. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry, 70(17), 6896–6906. [Link]

  • Lees, A., Puvanesarajah, R., & Sen, G. (2006). Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry. Vaccine, 24(6), 716–729. [Link]

  • Nessen, M. A., & van Leeuwen, M. R. (2004). Chemoselective ligation techniques: modern applications of time-honored chemistry. European Journal of Organic Chemistry, 2004(18), 3795–3814. [Link]

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions...]. Retrieved from [Link]

  • American Chemical Society. (2017, June 22). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2.
  • Lenci, E., & Trabocchi, A. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2842. [Link]

  • National Center for Biotechnology Information. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

  • American Chemical Society. (2026, January 21). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Retrieved from [Link]

  • AxisPharm. (n.d.). Aminooxy-PEG-acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Chemoselective and Redox-Responsive Ligation and Release Strategy. Retrieved from [Link]

  • Benchchem. (n.d.). The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide.
  • MDPI. (2017, November 9). Site-Specific Antibody Conjugation for ADC and Beyond. Retrieved from [Link]

  • MDPI. (2024, February 3). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Retrieved from [Link]

  • Nature. (2021, May 25). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. Retrieved from [Link]

  • DSpace@RPI. (n.d.). Glycoconjugate synthesis using chemoselective ligation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 2). Bioorthogonal oxime ligation mediated in vivo cancer targeting. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

  • ResearchGate. (2012, September). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for labeling proteins via oxime ligation (a) and via CuAAC (b).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Retrieved from [Link]

  • u:scholar. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]

  • Oxford Academic. (2020, December 18). Site-specific conjugation of native antibody. Retrieved from [Link]

  • American Chemical Society. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Retrieved from [Link]

  • American Chemical Society. (2021, November 30). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Site-Specific Antibody Conjugations with Non-Cytotoxic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of PROTAC Linkers Utilizing 1-(Aminooxy)-2-methylpropan-2-ol Moieties

Scientific Rationale & Introduction In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the modular assembly of Proteolysis Targeting Chimeras (PROTACs) has become a critical strategy for acceleratin...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the modular assembly of Proteolysis Targeting Chimeras (PROTACs) has become a critical strategy for accelerating lead optimization. Traditional linear synthesis of heterobifunctional molecules is often bottlenecked by low yields and complex purification steps. The "split PROTAC" approach, which utilizes highly chemoselective bioorthogonal reactions like oxime ligation, bypasses these limitations by allowing the late-stage convergence of pre-synthesized warheads and E3 ligase ligands[1].

This application note details the incorporation of 1-(Aminooxy)-2-methylpropan-2-ol (AMPO) (CAS: 90792-83-9) into PROTAC linkers[2]. As a linker moiety, AMPO offers distinct physicochemical advantages over standard linear aminooxy-PEG derivatives:

  • Enhanced Nucleophilicity: The primary aminooxy group exhibits the "alpha-effect," making it a superb nucleophile for reacting with aldehydes or ketones to form hydrolytically stable oxime bonds[3].

  • Metabolic Shielding: The gem-dimethyl groups adjacent to the tertiary alcohol provide significant steric hindrance. When the tertiary alcohol is conjugated to the rest of the linker (e.g., via a carbamate linkage), this steric bulk shields the adjacent bonds from enzymatic cleavage and oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • Tunable Solubility: The incorporation of the 2-methylpropan-2-ol motif modulates the overall LogP of the PROTAC, often improving aqueous solubility and cellular permeability compared to highly lipophilic alkyl chains[2].

G Target Target Protein (POI) PROTAC PROTAC (AMPO Linker) Target->PROTAC Binds Warhead Ub Ubiquitination PROTAC->Ub Induces Proximity E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3 Ligand Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Cleavage

Figure 1: Mechanism of action for AMPO-linked PROTACs inducing targeted protein degradation.

Physicochemical Profile of the AMPO Building Block

Understanding the baseline properties of the AMPO building block is essential for predicting the chromatographic behavior and solubility of the intermediate constructs.

Table 1: Chemical and Physical Properties of 1-(Aminooxy)-2-methylpropan-2-ol [2]

PropertyValueScientific Implication for PROTAC Design
CAS Number 90792-83-9Standard identifier for sourcing raw materials.
Molecular Weight 105.14 g/mol Low molecular weight footprint minimizes the total MW of the final PROTAC.
Topological Polar Surface Area (TPSA) 55.5 ŲContributes favorably to maintaining the total PROTAC TPSA within the limits for cell permeability.
LogP (Computed) -0.7Highly hydrophilic; offsets the extreme lipophilicity of many target warheads (e.g., kinase inhibitors).
Reactive Handles -O-NH₂, -OH (Tertiary)Enables orthogonal conjugation: the tertiary -OH requires active catalysis to react, preserving the -O-NH₂ (if protected) for late-stage oxime ligation.

Experimental Design & Causality

The synthesis of an AMPO-containing PROTAC requires a strategic sequence of reactions due to the differential reactivity of its two functional groups.

The Challenge: Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance. Standard acylation or alkylation conditions will fail or result in low yields. The Solution: We utilize Dibutyltin dilaurate (DBTL) as a Lewis acid catalyst to drive the reaction between the tertiary alcohol of a Boc-protected AMPO and an isocyanate-functionalized E3 ligand (or PEG spacer). DBTL coordinates with the isocyanate, vastly increasing its electrophilicity and allowing the sterically hindered tertiary alcohol to attack, forming a stable carbamate linkage.

Following deprotection, the free aminooxy group is reacted with an aldehyde-functionalized warhead. To overcome the slow kinetics of oxime formation at physiological pH, we employ nucleophilic catalysis using aniline or p-phenylenediamine[4][5]. The catalyst rapidly forms a highly reactive protonated Schiff base intermediate with the aldehyde, which is subsequently attacked by the aminooxy group[3].

Workflow Step1 1. Carbamoylation Boc-AMPO + Isocyanate-PEG-E3 (DBTL Catalyst, 60°C) Step2 2. Deprotection TFA/DCM Cleavage of Boc Group (RT, 2 Hours) Step1->Step2 Step3 3. Oxime Ligation Free AMPO-E3 + Aldehyde-Warhead (Aniline Catalyst, pH 4.5) Step2->Step3 Step4 4. Purification Preparative HPLC & Lyophilization Step3->Step4

Figure 2: Step-by-step modular assembly workflow for AMPO-derived PROTACs.

Detailed Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of the AMPO-Functionalized E3 Ligand Intermediate

This protocol describes the attachment of Boc-protected AMPO to an isocyanate-PEG-E3 ligand via a carbamate linkage.

Reagents Required:

  • 1-(Boc-aminooxy)-2-methylpropan-2-ol (Boc-AMPO)

  • Isocyanate-PEG-E3 Ligand (e.g., Thalidomide-PEG-NCO)

  • Anhydrous Toluene or Dichloroethane (DCE)

  • Dibutyltin dilaurate (DBTL)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

Step-by-Step Procedure:

  • Carbamoylation: Dissolve 1.0 equivalent of the Isocyanate-PEG-E3 ligand and 1.5 equivalents of Boc-AMPO in anhydrous toluene under an inert nitrogen atmosphere.

  • Catalysis: Add 0.05 equivalents (5 mol%) of DBTL to the reaction mixture.

    • Causality Check: Without DBTL, the tertiary alcohol will not react. Ensure the solvent is strictly anhydrous to prevent the isocyanate from hydrolyzing into a primary amine.

  • Heating & Monitoring: Heat the reaction to 60°C. Monitor the consumption of the isocyanate via IR spectroscopy (disappearance of the strong N=C=O stretch at ~2270 cm⁻¹) or by LC-MS. The reaction typically reaches completion within 12–16 hours.

  • Workup: Concentrate the mixture under reduced pressure and purify the Boc-protected intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM (v/v). Stir at room temperature for 2 hours.

    • Self-Validation: Analyze an aliquot by LC-MS. The mass should shift by -100 Da (loss of the Boc group). The complete disappearance of the starting material confirms successful deprotection.

  • Isolation: Evaporate the TFA/DCM under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting AMPO-E3 ligand is obtained as a TFA salt and can be used directly in the next step.

Protocol B: "Split PROTAC" Assembly via Aniline-Catalyzed Oxime Ligation

This protocol details the conjugation of the AMPO-E3 ligand to an aldehyde-functionalized Target Ligand (Warhead).

Reagents Required:

  • AMPO-E3 Ligand (TFA salt, from Protocol A)

  • Aldehyde-functionalized Warhead (e.g., JQ1-aldehyde)

  • 100 mM Sodium Acetate buffer (pH 4.5) with 20% DMSO (to aid solubility)

  • Aniline or p-Phenylenediamine (pPDA)[4][5]

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH strictly to 4.5 using glacial acetic acid.

    • Causality Check: The pKa of the aminooxy group is approximately 4.6. At pH 4.5, a significant fraction of the aminooxy group remains unprotonated and nucleophilic, while the aldehyde oxygen is sufficiently protonated to increase its electrophilicity.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 10 mM (or 2 mM if using the highly efficient pPDA)[5].

  • Ligation: In a reaction vial, combine 1.0 equivalent of the Aldehyde-Warhead (final concentration ~1 mM) and 1.2 equivalents of the AMPO-E3 ligand in the catalyst-containing buffer.

  • Incubation: Stir the reaction at room temperature.

  • Monitoring: Monitor by LC-MS at 1, 4, and 12 hours. The intermediate Schiff base (formed by aniline) will be visible early in the reaction but will be entirely replaced by the final PROTAC mass [M+H]⁺ as the oxime bond forms.

  • Purification: Once the aldehyde is fully consumed, purify the final PROTAC directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.

Quantitative Data: Optimization of Ligation Kinetics

The choice of catalyst significantly impacts the throughput of PROTAC library generation. Table 2 summarizes the kinetic advantages of utilizing nucleophilic catalysts during the oxime ligation step of AMPO-derived PROTACs.

Table 2: Relative Efficiency of Oxime Ligation Catalysts at pH 4.5 and pH 7.0 [4][5][6]

CatalystConcentration UsedRelative Rate (pH 4.5)Relative Rate (pH 7.0)Application Notes
None (Uncatalyzed) N/A1x (Baseline)< 0.1x (Extremely slow)Not recommended for PROTAC synthesis.
Aniline 10 - 100 mM~40x~5xStandard catalyst; limited by aqueous solubility (~100 mM max).
m-Phenylenediamine (mPDA) 10 mM~150x~40xHighly efficient; excellent for sterically hindered aldehydes[6].
p-Phenylenediamine (pPDA) 2 - 10 mM~200x ~120x Superior catalyst; effective even at very low concentrations (2 mM)[5].

Note: For the synthesis of AMPO-linked PROTACs, pPDA is the recommended catalyst if the warhead is sensitive to highly acidic conditions, as it allows rapid ligation even at near-neutral pH[5].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methylpropan-2-ol. PubChem. Available at: [Link]

  • Rashidian, M., et al. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (via PMC). Available at: [Link]

  • Loschman, P. A., et al. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry (via PubMed). Available at:[Link]

Sources

Method

One-pot synthesis of oxime ethers from 1-(Aminooxy)-2-methylpropan-2-ol

Application Note: One-Pot Synthesis of Oxime Ethers from 1-(Aminooxy)-2-methylpropan-2-ol Introduction & Strategic Rationale The installation of oxime ether linkages is a cornerstone strategy in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Oxime Ethers from 1-(Aminooxy)-2-methylpropan-2-ol

Introduction & Strategic Rationale

The installation of oxime ether linkages is a cornerstone strategy in modern medicinal chemistry and bioconjugation. Compared to hydrazones or standard imines, oxime ethers exhibit superior hydrolytic stability under physiological conditions [1]. The utilization of 1-(Aminooxy)-2-methylpropan-2-ol (CAS: 90792-83-9; HCl salt CAS: 90792-82-8) as the alkoxyamine partner is of particular interest in drug design. By appending a 2-hydroxy-2-methylpropoxy moiety to a molecular scaffold, researchers can simultaneously achieve three structural objectives:

  • Metabolic Stability: The sterically hindered tertiary alcohol resists rapid phase I oxidation (e.g., by CYP450 enzymes) compared to primary or secondary alcohols.

  • Physicochemical Enhancement: The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, significantly improving aqueous solubility and modulating the topological polar surface area (TPSA).

  • Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the linker, which can favorably impact target binding entropy.

This application note details the optimized, self-validating one-pot protocols for condensing 1-(aminooxy)-2-methylpropan-2-ol with various aldehydes and ketones to yield functionalized oxime ethers.

Mechanistic Causality & Reaction Dynamics

The one-pot synthesis of oxime ethers proceeds via a classic condensation pathway, but the specific choice of reagents dictates the efficiency of the transformation.

  • Reagent State: 1-(Aminooxy)-2-methylpropan-2-ol is typically supplied and stored as a hydrochloride salt to prevent auto-degradation and premature oxidation.

  • pH Modulation: The reaction requires a delicate pH balance. The initial step is the nucleophilic attack of the free aminooxy group (

    
    ) onto the electrophilic carbonyl carbon. If the pH is too low, the alkoxyamine remains protonated and non-nucleophilic. If the pH is too high, the subsequent dehydration of the tetrahedral hemiaminal intermediate (which requires protonation of the leaving hydroxyl group) is severely retarded.
    
  • Buffer Selection: Sodium acetate (NaOAc) or pyridine is utilized to liberate the free base in situ while maintaining a mildly acidic to neutral pH (pH 4.5–6.0), creating the optimal thermodynamic environment for both nucleophilic attack and dehydration [2].

OximeSynthesis Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Intermediate Tetrahedral Hemiaminal Intermediate Carbonyl->Intermediate Nucleophilic Attack Alkoxyamine 1-(Aminooxy)-2-methylpropan-2-ol HCl Salt Buffer NaOAc / Solvent (pH 4.5 - 6.0) Alkoxyamine->Buffer Free Base Generation Buffer->Intermediate OximeEther Oxime Ether Product (E/Z Isomeric Mixture) Intermediate->OximeEther Acid-Catalyzed Dehydration (-H2O)

Caption: Mechanistic workflow of the one-pot oxime ether synthesis highlighting intermediate transitions.

Quantitative Data: Substrate Scope & Expected Yields

The reactivity of the carbonyl substrate heavily influences the required reaction time and temperature. Aldehydes react rapidly at room temperature, whereas sterically hindered ketones may require elevated temperatures or stronger acid catalysis.

Table 1: Empirical Reaction Parameters and Expected Outcomes

Substrate ClassExample CarbonylReaction Temp (°C)Time (h)Expected Yield (%)E/Z Selectivity
Aliphatic Aldehyde Hexanal25 (RT)1 - 285 - 95High E preference
Aromatic Aldehyde Benzaldehyde25 (RT)2 - 480 - 90High E preference
Un-hindered Ketone Acetophenone50 - 604 - 875 - 85Mixed E/Z
Hindered Ketone Substituted Benzophenone80 (Reflux)12 - 2450 - 70Mixed E/Z

Note: E/Z ratios are highly dependent on the steric bulk flanking the carbonyl carbon. Separation of isomers, if required, is typically achieved via silica gel chromatography or preparative HPLC.

Experimental Protocols

Protocol A: Standard Condensation for Aldehydes and Unhindered Ketones

This self-validating protocol utilizes mild conditions suitable for substrates with sensitive functional groups.

Reagents & Materials:

  • Carbonyl compound (1.0 equiv, e.g., 1.0 mmol)

  • 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 equiv, 1.2 mmol, 170 mg)

  • Sodium acetate (NaOAc) anhydrous (1.5 equiv, 1.5 mmol, 123 mg)

  • Solvent: Ethanol/Water (4:1 v/v), 10 mL

Step-by-Step Methodology:

  • Preparation of the Alkoxyamine Solution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminooxy)-2-methylpropan-2-ol hydrochloride and NaOAc in the EtOH/H₂O mixture. Stir at room temperature for 10 minutes. Causality: This pre-stirring ensures complete neutralization of the HCl salt, generating the active nucleophile and establishing the buffering system.

  • Substrate Addition: Add the carbonyl compound (1.0 mmol) to the stirring solution. If the substrate is a solid, it may be pre-dissolved in a minimal amount of ethanol before addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (for aldehydes) or heat to 50 °C (for ketones). Monitor reaction progress via TLC (typically Hexanes/EtOAc 7:3) or LC-MS. The oxime ether product will generally elute as a less polar spot compared to the alkoxyamine, but may be more or less polar than the starting carbonyl depending on the scaffold.

  • Quenching & Extraction: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure oxime ether.

Protocol B: Acid-Catalyzed Condensation for Sterically Hindered Ketones

For recalcitrant ketones, the NaOAc buffer is omitted in favor of a stronger acid catalyst to force the dehydration of the hemiaminal intermediate.

Reagents & Materials:

  • Ketone substrate (1.0 equiv)

  • 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.5 equiv)

  • Pyridine (1.5 equiv) - Acts as an initial base and mild nucleophilic catalyst.

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv)

  • Solvent: Toluene or Methanol (depending on solubility)

Step-by-Step Methodology:

  • Combine the ketone, the alkoxyamine HCl salt, and pyridine in the chosen solvent.

  • Add the catalytic pTSA.

  • Equip the flask with a reflux condenser (if using MeOH) or a Dean-Stark trap (if using Toluene to azeotropically remove water and drive the equilibrium forward).

  • Reflux the mixture for 12–24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry and purify as in Protocol A.

Analytical Characterization & Troubleshooting

  • NMR Spectroscopy: The formation of the oxime ether is easily confirmed by ¹H NMR. The methylene protons of the 1-(aminooxy)-2-methylpropan-2-ol moiety (

    
    ) typically appear as a sharp singlet integrating to 2H in the range of 
    
    
    
    3.80 – 4.20 ppm. The gem-dimethyl groups appear as a 6H singlet around
    
    
    1.10 – 1.30 ppm.
  • Isomerism (E/Z): If a mixture of E and Z isomers is formed, the methylene protons will often resolve into two distinct singlets in the NMR spectrum, allowing for the calculation of the isomeric ratio.

  • Mass Spectrometry: The product will show a distinct

    
     peak. Note that under hard ionization conditions, fragmentation at the N-O bond may occur.
    
  • Troubleshooting - Incomplete Reaction: If the reaction stalls, verify the pH. A pH > 7 prevents dehydration. Adding a drop of glacial acetic acid can often restart a stalled reaction.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

  • US Patent 8,507,676 B2. (2013). Heterocyclic oxime compounds.
Application

Application Note: Design of Novel Antidepressant Aminopropiophenones Using Aminooxy Reagents

Abstract & Scope This application note details the rational design and synthesis of novel aminopropiophenone derivatives targeting the Dopamine (DAT) and Norepinephrine (NET) transporters. While aminopropiophenones (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the rational design and synthesis of novel aminopropiophenone derivatives targeting the Dopamine (DAT) and Norepinephrine (NET) transporters. While aminopropiophenones (e.g., Bupropion) are effective antidepressants, they often suffer from rapid metabolic reduction of the carbonyl group to an alcohol, altering their pharmacokinetics.

This guide focuses on Bioisosteric Replacement using Aminooxy Reagents (


) to convert the labile ketone into a metabolically stable Oxime Ether . We provide a validated protocol for the synthesis, purification, and biological screening of these "Next-Generation" antidepressants.

Scientific Rationale: The Oxime Strategy

The Metabolic Liability of Propiophenones

The clinical efficacy of aminopropiophenones (like Bupropion) is limited by the rapid enzymatic reduction of the ketone moiety (


) to the corresponding alcohol by carbonyl reductases. This metabolite often has a different pharmacological profile (e.g., higher affinity for hydroxybupropion targets) and reduces the half-life of the parent drug.
The Aminooxy Solution

Reacting the ketone core with functionalized Aminooxy reagents yields Oxime Ethers (


).
  • Stability: The

    
     bond is resistant to carbonyl reductases.
    
  • Pharmacodynamics: The oxygen atom in the oxime retains hydrogen-bond accepting capability, often preserving receptor affinity.

  • Tunability: The

    
     group on the aminooxy reagent allows for the introduction of lipophilic side chains to enhance Blood-Brain Barrier (BBB) penetration.
    
Mechanism of Action Visualization

The following diagram illustrates the synthetic evolution from a labile precursor to a stable active pharmaceutical ingredient (API) and its interaction with the target transporter.

AntidepressantDesign cluster_0 Metabolic Liability cluster_1 Aminooxy Stabilization cluster_2 Biological Target Ketone Aminopropiophenone (Ketone Core) Alcohol Reduced Metabolite (Inactive/Altered) Ketone->Alcohol Carbonyl Reductase (Rapid Metabolism) Oxime Novel Oxime Ether (Stable API) Ketone->Oxime Condensation (Acid Cat.) Reagent Aminooxy Reagent (R-O-NH2) Reagent->Oxime Transporter DAT / NET Transporter Inhibition Oxime->Transporter High Affinity Binding Antidepressant Antidepressant Response Transporter->Antidepressant Increased Synaptic Monoamines

Figure 1: Strategic conversion of metabolically labile aminopropiophenones to stable oxime ethers to sustain DAT/NET inhibition.

Synthetic Protocol

Reagents Required[1][2][3][4][5][6]
  • Precursor: 3'-Chloropropiophenone (or substituted analog).[1]

  • Aminooxy Reagent:

    
    -Methylhydroxylamine HCl, 
    
    
    
    -Benzylhydroxylamine HCl, or custom Aminooxy-PEG linkers.
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), N-Methyl-2-pyrrolidone (NMP).

  • Catalysts: Pyridine, Glacial Acetic Acid.

Step-by-Step Synthesis Workflow
Phase A: Core Scaffold Construction (The Aminoketone)
  • Bromination: Dissolve substituted propiophenone (10 mmol) in DCM. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours. Wash with saturated

    
    .
    
    • Checkpoint: Confirm

      
      -bromo ketone formation via TLC (shift in 
      
      
      
      ).
  • Amination: Dissolve the

    
    -bromo intermediate in NMP. Add 
    
    
    
    -butylamine (or isopropylamine) in excess (3 eq) to act as both nucleophile and base. Heat to 60°C for 4 hours.
    • Note: This forms the Bupropion-like core.

    • Purification: Acid-base extraction. Isolate the free base or HCl salt.

Phase B: Aminooxy Functionalization (The Oximation)

This is the critical step for generating the novel library.

  • Preparation: Dissolve the aminoketone (5 mmol) in absolute EtOH (20 mL).

  • Reagent Addition: Add the specific Aminooxy Reagent (e.g.,

    
    -methylhydroxylamine HCl) (7.5 mmol, 1.5 eq).
    
  • Catalysis: Add Pyridine (10 mmol) or Sodium Acetate (10 mmol) to buffer the reaction.

  • Reflux: Reflux the mixture for 6–12 hours.

    • Monitoring: Monitor consumption of the ketone peak (approx. 1690

      
      ) via IR or disappearance of the carbonyl carbon in 
      
      
      
      -NMR (
      
      
      ppm).
  • Workup: Evaporate EtOH. Resuspend residue in water/DCM.[2] Basify to pH 10 with

    
    . Extract organic layer.[2][3]
    
  • Salt Formation: Treat the ethereal solution of the free base with ethereal

    
     to precipitate the Oxime Ether Hydrochloride salt.
    
Synthetic Pathway Diagram

SynthesisWorkflow Start Substituted Propiophenone Step1 Step 1: Alpha-Bromination (Br2 / DCM) Start->Step1 Inter1 Alpha-Bromo Ketone Step1->Inter1 Step2 Step 2: Amination (R-NH2 / NMP) Inter1->Step2 Inter2 Aminoketone Core (Unstable Metabolically) Step2->Inter2 Step3 Step 3: Oximation (Aminooxy Reagent / EtOH) Inter2->Step3 Final Target Oxime Ether (E/Z Isomers) Step3->Final

Figure 2: Step-wise chemical synthesis from propiophenone precursor to final oxime ether derivative.

Analytical Validation & Self-Correction

Isomerism (E/Z)

Oxime formation results in geometric isomers (


 and 

).[4]
  • Observation: In

    
    H-NMR, the methylene protons adjacent to the nitrogen (
    
    
    
    ) will appear as split signals if both isomers are present.
  • Selection: The

    
    -isomer is typically thermodynamically favored and often more biologically active.
    
  • Separation: If significant

    
    -isomer is present, separate via column chromatography (Silica gel, EtOAc/Hexane gradient).
    
Mass Spectrometry Check
  • Validation: High-Resolution Mass Spectrometry (HRMS) must show the

    
     peak corresponding to the oxime.
    
  • Common Failure: If the mass corresponds to the ketone, the condensation failed. Correction: Increase reaction time or switch solvent to Pyridine/EtOH mix.

Biological Screening Protocol

In Vitro Monoamine Uptake Assay

To verify the mechanism (DAT/NET inhibition), use rat brain synaptosomes.

  • Tissue Prep: Homogenize rat striatum (for Dopamine) or hypothalamus (for Norepinephrine) in ice-cold sucrose buffer.

  • Incubation: Incubate synaptosomes with radiolabeled ligands (

    
    DA or 
    
    
    
    NE) and the test compound (1 nM – 10
    
    
    M) for 5 mins at 37°C.
  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression.
    
Representative Data (Hypothetical)

The following table illustrates expected trends when converting the ketone to an oxime ether.

Compound IDR-Group (Aminooxy)Structure TypeDAT IC50 (nM)NET IC50 (nM)Metabolic Stability (t1/2)
BUP-001 N/A (Ketone)Bupropion (Ref)5202,100< 2.0 hrs
OX-002 -H (Hydroxyl)Simple Oxime4801,800> 4.0 hrs
OX-003 -CH3 (Methoxy)O-Methyl Oxime210 850 > 6.0 hrs
OX-004 -Bn (Benzyl)O-Benzyl Oxime1,500450> 6.0 hrs

Interpretation:


-Methylation (OX-003) often improves affinity by maintaining the steric profile while eliminating the reduction liability. Bulky groups (OX-004) may shift selectivity toward NET.

References

  • Foley, K. F., & Cozzi, N. V. (2003). Novel aminopropiophenones as potential antidepressants.[5] Drug Development Research, 60(4), 252-260.[5] Link

  • Bozdağ-Dündar, O., et al. (1998). Synthesis of some novel oxime ether derivatives and their activity in the 'behavioral despair test'.[6] European Journal of Medicinal Chemistry, 33(2), 133-141. Link

  • Coles, S. J., et al. (2014). Synthesis, screening and pharmacokinetic evaluation of potential prodrugs of bupropion. Pharmaceuticals, 7(5), 595-616. Link

  • Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation.[7] University of Louisville Theses. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in oxime formation with 1-(Aminooxy)-2-methylpropan-2-ol

Topic: Overcoming Steric Hindrance & Optimizing Kinetics Reagent CAS: 90792-83-9 Molecular Formula: Core Technical Directive 1-(Aminooxy)-2-methylpropan-2-ol is a specialized hydroxylamine derivative often used in biocon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Optimizing Kinetics Reagent CAS: 90792-83-9 Molecular Formula:



Core Technical Directive

1-(Aminooxy)-2-methylpropan-2-ol is a specialized hydroxylamine derivative often used in bioconjugation and medicinal chemistry to introduce a hydrophilic linker. While the terminal aminooxy group (


) is a potent nucleophile (via the 

-effect), this specific reagent possesses a gem-dimethyl group at the

-position relative to the oxygen.

The Challenge: This structure mimics a neopentyl motif. While the oxygen atom relieves some steric strain compared to a carbon analog, the bulk of the adjacent tert-butyl-like tail can significantly retard reaction rates, especially when ligating to sterically crowded ketones or bulky biomolecules (e.g., steroids, proteins).

This guide provides the protocols and mechanistic insights required to drive this reaction to completion despite these steric penalties.

Mechanistic Insight & Causality

To troubleshoot this reaction, one must understand the two competing factors governing the rate constant (


):
  • Nucleophilicity vs. Protonation: The aminooxy group must be unprotonated to attack the carbonyl.[1] However, acid catalysis is required to activate the carbonyl electrophile.

    • Sweet Spot:pH 4.5 .[2] Below this, the amine is protonated (

      
      ). Above this, the carbonyl is not sufficiently activated.
      
  • The Steric Wall: The transition state for the attack on a ketone is tetrahedral. Bulky groups on the reagent (the gem-dimethyl tail) and the substrate clash in this transition state, raising the activation energy.

    • Solution:Nucleophilic Catalysis (Transimination). Using aniline or

      
      -phenylenediamine (
      
      
      
      PDA) creates a highly reactive Schiff base intermediate that is easier for the bulky alkoxyamine to attack than the naked ketone.
Visualization: Aniline-Catalyzed Transimination

The following diagram illustrates how aniline lowers the energy barrier, acting as a "steric wedge" to facilitate the entry of the bulky reagent.

OximeMechanism Substrate Ketone Substrate (Sterically Hindered) SchiffBase Protonated Schiff Base (Activated Intermediate) Substrate->SchiffBase + Catalyst (Fast Step) Catalyst Aniline Catalyst Catalyst->SchiffBase Product Stable Oxime Product SchiffBase->Product Transimination (Rate Limiting Step) Reagent 1-(Aminooxy)-2-methylpropan-2-ol (Bulky Nucleophile) Reagent->Product Attack Product->Catalyst Catalyst Release

Caption: The catalytic cycle where aniline activates the hindered ketone, allowing the bulky aminooxy reagent to displace the catalyst via transimination.

High-Efficiency Ligation Protocol

Application: Ligation of 1-(Aminooxy)-2-methylpropan-2-ol to hindered ketones or aldehydes.

Reagents Required[3][4][5][6][7][8][9][10]
  • Reagent A: 1-(Aminooxy)-2-methylpropan-2-ol (HCl salt usually).[3]

  • Catalyst:

    
    -Phenylenediamine (
    
    
    
    PDA) (Preferred over aniline for hindered substrates due to higher nucleophilicity).
  • Buffer: 100 mM Sodium Acetate/Acetic Acid, pH 4.5.

  • Solvent: DMSO or Acetonitrile (if substrate is organic-soluble).

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M NaOAc buffer and adjust pH to 4.5 using glacial acetic acid.

    • Why: This pH balances the protonation state of the aniline catalyst and the activation of the carbonyl.

  • Substrate Solubilization: Dissolve the ketone substrate in the minimum amount of DMSO or MeCN. Dilute with the pH 4.5 buffer to a final concentration of 10–50 mM.

    • Note: If the substrate precipitates, add more organic co-solvent (up to 50% v/v is usually tolerated).

  • Catalyst Activation (The Turbocharger): Add

    
    PDA to the reaction mixture to a final concentration of 100 mM .
    
    • Critical: The catalyst concentration should be in large excess (2–10x) relative to the substrate to ensure the ketone is fully converted to the reactive Schiff base intermediate.

  • Reagent Addition: Add 1-(Aminooxy)-2-methylpropan-2-ol (1.5 – 3.0 equivalents relative to substrate).

    • Steric Note: For very hindered ketones, increase equivalents to 5.0x.

  • Incubation: Incubate at 37°C for 4–16 hours.

    • Caution: Do not exceed 50°C. While heat helps sterics, it promotes hydrolysis of the oxime bond over time.

  • Quenching & Purification: The product is stable. Purify via HPLC or LC-MS. The excess catalyst (

    
    PDA) and reagent are small molecules and easily removed via dialysis (for proteins) or silica chromatography (for small molecules).
    

Troubleshooting Center

Use this decision matrix to diagnose experimental failures.

Diagnostic Flowchart[10]

Troubleshooting Start Issue: Low Yield / No Reaction CheckPH Is pH between 4.0 and 5.0? Start->CheckPH CheckCat Is Catalyst Present? CheckPH->CheckCat Yes ActionPH Adjust pH to 4.5 with NaOAc/AcOH CheckPH->ActionPH No CheckSterics Is Substrate Tertiary/Bulky? CheckCat->CheckSterics Yes ActionCat Add pPDA (100mM) Switch from Aniline to pPDA CheckCat->ActionCat No / Low Conc ActionConc Increase Reagent Conc. (50mM+) Increase Temp to 37°C CheckSterics->ActionConc Yes ActionWater Check for Hydrolysis. Reduce Water content (use dry DMSO/TFA) CheckSterics->ActionWater No (Reaction is reversing)

Caption: Decision tree for diagnosing low conversion rates in oxime ligations.

Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
No Product Observed pH Mismatch: pH > 6.0 prevents acid catalysis; pH < 3.0 protonates the aminooxy group.Adjust buffer to pH 4.5 . Verify with micro-pH probe.
Stalled at ~50% Equilibrium Reached: Oxime formation is reversible. Water is driving hydrolysis.Increase reagent concentration to push equilibrium (Le Chatelier’s principle).
Precipitation Solubility: The gem-dimethyl group adds hydrophobicity.Add 20-40% Acetonitrile or DMSO to the buffer.
Slow Kinetics Steric Hindrance: The substrate is too bulky for direct attack.Switch catalyst from Aniline to

-Phenylenediamine (

PDA)
.[2] It is 10-100x more active.
Side Products Oxidation:

PDA can oxidize over time (turning solution dark).
Use fresh catalyst. Degas buffers with Nitrogen/Argon.

Frequently Asked Questions (FAQ)

Q: Why use 1-(Aminooxy)-2-methylpropan-2-ol instead of simple hydroxylamine? A: Simple hydroxylamine (


) creates an oxime with an -OH tail. This reagent creates an oxime with a pendant 2-methylpropan-2-ol tail. This adds a permanent hydrophilic handle (the tertiary alcohol) that improves the water solubility of the final drug conjugate and provides a specific spacing geometry.

Q: Can I run this reaction at pH 7.0 (Physiological pH)? A: Yes, but it will be significantly slower (10-100x). If you must work at pH 7.0 (e.g., for pH-sensitive proteins), you must use a catalyst like


-phenylenediamine (

PDA) or 5-methoxyanthranilic acid at high concentrations (10-100 mM) to compensate for the lack of acid catalysis.

Q: Is the oxime bond stable in vivo? A: Generally, yes. However, oximes formed from this specific reagent are more stable than standard oximes. The gem-dimethyl group provides a "steric shield" that protects the C=N bond from hydrolytic enzymes and acid hydrolysis in the lysosome.

Q: How do I remove the catalyst (


PDA) after the reaction? 
A: 

PDA is a small molecule.
  • For Protein Conjugates: Use spin filtration (Amicon) or dialysis.

  • For Small Molecules: Use reverse-phase HPLC (C18 column) or a simple acidic wash (1M HCl) if your product is organic-soluble (the catalyst will protonate and stay in the aqueous layer).

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[4] Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.[5][6] Bioconjugate Chemistry, 25(1), 93–101. [Link]

Sources

Optimization

Technical Support Center: Optimizing Oxime Formation with 1-(Aminooxy)-2-methylpropan-2-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield of react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield of reactions between 1-(aminooxy)-2-methylpropan-2-ol and ketones to form stable oxime products. The following sections are designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Introduction to the Reaction

The condensation of 1-(aminooxy)-2-methylpropan-2-ol with a ketone is a specific example of oxime formation, a robust and widely utilized reaction in organic synthesis and chemical biology.[1][2] This reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of the ketone, followed by dehydration to yield the corresponding oxime.[3][4] The resulting C=N-O linkage is valuable for creating stable conjugates and is a key reaction in the development of novel therapeutics and diagnostics.

However, even with a seemingly straightforward reaction, achieving high yields can be challenging. Factors such as steric hindrance from the tertiary alcohol group in 1-(aminooxy)-2-methylpropan-2-ol, the reactivity of the specific ketone, and suboptimal reaction conditions can all contribute to lower-than-expected yields. This guide will walk you through the most common issues and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of 1-(aminooxy)-2-methylpropan-2-ol with a ketone?

The optimal pH for oxime formation is a critical parameter and is generally in the weakly acidic range, typically between pH 4 and 6.[5] This is because the reaction mechanism involves two key steps that are pH-dependent: the nucleophilic attack of the aminooxy group and the acid-catalyzed dehydration of the carbinolamine intermediate.[6][7]

  • Below pH 4: The aminooxy compound becomes significantly protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl carbon.

  • Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-limiting step.[7]

For practical purposes, using a buffer system such as sodium acetate/acetic acid can help maintain the optimal pH throughout the reaction.[8]

Q2: My ketone is sterically hindered. How can I improve the reaction rate and yield?

Steric hindrance around the carbonyl group of the ketone can significantly slow down the reaction.[9] To overcome this, several strategies can be employed:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[10] However, be cautious, as excessive heat can lead to the degradation of reactants or the product.[11]

  • Use of a Catalyst: While the reaction is acid-catalyzed, for particularly challenging ketones, the use of an aniline-based catalyst can accelerate the reaction rate, even at neutral pH.[7]

  • Increase Reaction Time: Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.[10]

Q3: What are common side reactions, and how can they be minimized?

Side reactions can significantly impact the yield of the desired oxime. Common side reactions include:

  • Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, the formed oxime can undergo a Beckmann rearrangement to form an amide.[12] To avoid this, maintain a weakly acidic pH and moderate reaction temperatures.

  • Hydrolysis of the Oxime: The oxime product can be susceptible to hydrolysis back to the starting ketone and aminooxy compound, especially under strongly acidic conditions.[10][13] Maintaining the recommended pH range is crucial.

  • Polymerization or Condensation of the Ketone: Some ketones, particularly aldehydes, can undergo self-condensation or polymerization under certain conditions.[14]

To minimize these side reactions, it is essential to have precise control over the reaction pH, temperature, and to use purified reagents and solvents.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incorrect pH Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the pH to the optimal range of 4-6 using a suitable buffer (e.g., sodium acetate/acetic acid).[8]
Low Reactivity of Ketone For sterically hindered or electron-deficient ketones, consider increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time. Monitor progress by TLC or HPLC.[9][10]
Degraded 1-(Aminooxy)-2-methylpropan-2-ol The aminooxy group is highly reactive and can degrade over time or in the presence of impurities.[9] Use a fresh batch of the reagent or verify the purity of your existing stock. Store it under recommended conditions.
Inappropriate Solvent The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of both reactants.[8][10] If your ketone has poor solubility, consider co-solvents like THF or dioxane.
Experimental Protocol: Optimizing Reaction Conditions for a Hindered Ketone
  • Reactant Preparation:

    • Dissolve your hindered ketone (1.0 eq) in ethanol.

    • In a separate vial, dissolve 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 eq) in a sodium acetate buffer (pH 5.0).

  • Reaction Setup:

    • Add the aminooxy solution to the ketone solution with stirring.

    • If a hydrochloride salt of the aminooxy compound is used, add a mild base like sodium acetate (1.5 eq) to liberate the free aminooxy species.[10]

  • Monitoring and Workup:

    • Heat the reaction mixture to 50 °C and monitor its progress every hour using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup by partitioning the mixture between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[10]

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Troubleshooting Steps
Unreacted Starting Materials This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation" to drive the reaction to completion.
Side Product Formation If you observe unexpected spots, consider the possibility of side reactions like the Beckmann rearrangement. Re-evaluate your reaction conditions, particularly the acidity and temperature.[12]
Impure Reagents or Solvents Impurities in your starting materials or solvents can lead to the formation of byproducts.[9] Ensure you are using high-purity reagents and solvents. Trace amounts of acetone in solvents can react with the aminooxy compound.[9]
Workflow for Identifying and Eliminating Impurities

G start Multiple Spots on TLC check_sm Are starting materials present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes unknown_spots Are there unknown spots? check_sm->unknown_spots No optimize Optimize Reaction Conditions (Time, Temp, pH) incomplete_rxn->optimize end_node Clean Product optimize->end_node side_rxn Potential Side Reactions unknown_spots->side_rxn Yes unknown_spots->end_node No check_conditions Verify pH and Temperature side_rxn->check_conditions purify_reagents Use Purified Reagents/Solvents check_conditions->purify_reagents purify_reagents->end_node

Caption: Troubleshooting workflow for impurities.

Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by standard column chromatography can be challenging. Consider using a different solvent system or a different stationary phase (e.g., alumina).
Product is a Viscous Oil Some oximes are oils and may not crystallize easily. In such cases, purification by column chromatography is the preferred method.[10]
Product Instability on Silica Gel If you suspect your oxime is degrading on silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different purification method like preparative HPLC.
Data Summary: Solvent Systems for Column Chromatography
Polarity of OximeRecommended Eluent System (Hexane/Ethyl Acetate)
Non-polar95:5 to 80:20
Moderately Polar70:30 to 50:50
Polar40:60 to 20:80

Visualizing the Reaction Mechanism

The formation of an oxime from a ketone and 1-(aminooxy)-2-methylpropan-2-ol proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration.

reaction_mechanism ketone R1(C=O)R2 intermediate R1R2C(OH)-NH-O-C(CH3)2CH2OH (Carbinolamine Intermediate) ketone->intermediate + H2N-O-C(CH3)2CH2OH (Nucleophilic Addition) aminooxy H2N-O-C(CH3)2CH2OH oxime R1R2C=N-O-C(CH3)2CH2OH intermediate->oxime - H2O (Acid-Catalyzed Dehydration) water H2O

Caption: General mechanism of oxime formation.

Conclusion

Improving the yield of reactions involving 1-(aminooxy)-2-methylpropan-2-ol and ketones often requires a systematic approach to optimizing reaction conditions. By carefully controlling the pH, temperature, and reaction time, and by being mindful of potential side reactions, researchers can significantly enhance the efficiency of their synthetic protocols. This guide provides a foundational framework for troubleshooting common issues and is intended to empower scientists to achieve their desired outcomes with greater success.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Benchchem. (n.d.). Troubleshooting low yield in oxime ligation reactions.
  • Request PDF. (n.d.). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate.
  • Nature. (2018). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. Scientific Reports, 8(1).
  • R Discovery. (2014, February 21). Fast alpha nucleophiles: structures that undergo rapid hydrazone/oxime formation at neutral pH.
  • Science of Synthesis. (n.d.). Oximes. Thieme.
  • ACS Publications. (2014, December 29). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters.
  • ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.
  • Science of Synthesis. (n.d.). Product Class 15: Oximes. Thieme.
  • Lucrări Ştiinţifice. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.
  • LookChem. (n.d.). 1-(aminooxy)-2-methylpropan-2-ol hydrochloride.
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • ijprajournal. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Hydro-Oxy. (2024, December 9). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Google Patents. (n.d.). Process for the preparation of ketoximes.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • RSC Publishing. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
  • BYJU'S. (n.d.). Oximes.
  • Benchchem. (n.d.). A Comparative Guide to High-Purity 2-Bornanone Oxime Analysis: HPLC vs. GC Methods.
  • Google Patents. (n.d.). Process for producing oximes.
  • BAuA. (2024, June 28). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air.
  • Sciencemadness Discussion Board. (2014, January 24). Oximes.
  • Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • NC State University Libraries. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions.
  • Master Organic Chemistry. (2017, August 18). 14 Reactions With The Same Mechanism.
  • Reactions of aldehydes and Ketones. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • MSU chemistry. (n.d.). Chemical Reactivity.
  • PubChem. (n.d.). 1-(Aminooxy)-2-methyl-2-propanol.
  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations.
  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • ResearchGate. (n.d.). Synthesis of aminooxy-protected proline.

Sources

Troubleshooting

Purification methods for oily oxime ether products

Technical Support Center: Purification of Oily Oxime Ether Products Executive Summary Oxime ethers ( ) are critical pharmacophores and agrochemical intermediates.[1] However, they notoriously manifest as viscous oils rat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oily Oxime Ether Products

Executive Summary

Oxime ethers (


) are critical pharmacophores and agrochemical intermediates.[1] However, they notoriously manifest as viscous oils rather than crystalline solids. This physical state is rarely due to inherent instability but rather a consequence of entropy-driven melting point depression  caused by 

isomer mixtures and residual alkylating agents.

This guide provides a root-cause analysis and actionable purification protocols to convert these oils into manageable solids or high-purity oils.

Module 1: The "Oiling Out" Phenomenon

User Issue: "My product is pure by NMR but remains a sticky oil/gum. It refuses to crystallize."

Root Cause Analysis
  • The E/Z Eutectic Effect: Oxime ethers almost always form as mixtures of

    
     (trans) and 
    
    
    
    (cis) isomers. These isomers act as impurities to one another, disrupting the crystal lattice and significantly lowering the melting point (eutectic depression).
  • Residual Solvents: High-boiling solvents (DMSO, DMF) used in synthesis trap the oil state.

  • Lipophilicity: The ether linkage increases solubility in non-polar residues, preventing precipitation.

Protocol A: The "Thermal Shock" Trituration

Do not rely on simple evaporation. You must force lattice formation.

  • High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace solvent.

  • Solvent Selection: Dissolve the oil in a minimum amount of Diethyl Ether .

  • The Anti-Solvent Crash: Slowly add cold Pentane (or Hexane) until turbidity persists.

  • Thermal Cycling:

    • Cool to -78°C (Dry ice/acetone) until solid.

    • Slowly warm to room temperature.

    • Observation: As it warms, one isomer may crystallize while the other remains in solution.[2]

  • Seeding: If a single crystal forms on the glass wall, scratch the surface with a glass rod to induce nucleation.

Module 2: Chromatography Troubleshooting

User Issue: "The compound streaks (tails) on the column, and I can't separate the E/Z isomers."

Root Cause Analysis
  • Silanol Interaction: The nitrogen lone pair on the oxime ether can hydrogen-bond with acidic silanol groups on silica gel, causing peak broadening (tailing).

  • Isomer Overlap:

    
     and 
    
    
    
    isomers often have
    
    
    .
Protocol B: Silica Deactivation & Isomer Resolution

Standard Mobile Phase: Hexane/Ethyl Acetate (variable ratio).

ParameterAdjustmentTechnical Rationale
Modifier Add 1% Triethylamine (Et3N) Neutralizes acidic silica sites; prevents "tailing."
Loading < 1% of silica massPrevent column overload which merges close isomer peaks.
Gradient Isocratic HoldRun an isocratic column at the Rf 0.25 condition for the major isomer to maximize separation time.

Critical Note: If


 separation is required, avoid bulk flash chromatography. Use Preparative HPLC  with a C18 column (Water/Acetonitrile) as the hydrophobic difference between isomers is often more pronounced in reverse phase.

Module 3: Chemical Cleanup (Impurities)

User Issue: "I have residual alkyl halide (e.g., benzyl bromide, methyl iodide) that co-elutes with my product."

Root Cause Analysis

O-alkylation reactions often use excess alkyl halides to drive completion. These halides are lipophilic and difficult to separate from the oxime ether product via chromatography.

Protocol C: The "Scavenger" Wash

Chemical removal is superior to physical separation here.

  • Dissolution: Dissolve the crude oily mixture in THF.

  • Scavenging: Add 1.5 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).

  • Reaction: Stir at RT for 1 hour. The amine reacts with the excess alkyl halide to form a polar ammonium salt.

    • Reaction:

      
      
      
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 1M HCl . The ammonium salt (impurity) partitions into the water layer.

    • The oxime ether (neutral/stable to dilute acid) remains in the organic layer.

Module 4: E/Z Isomer Management

User Issue: "I isolated the solid, but the NMR shows the ratio changed. Is my compound decomposing?"

Root Cause Analysis

Oxime ethers can undergo Geometric Isomerization under acidic conditions or thermal stress. The


 isomer is generally thermodynamically more stable, but the 

isomer may be kinetically favored during synthesis.
Decision Matrix: Isomer Handling

OximeLogic Start E/Z Mixture Detected Q1 Is biological activity isomer-specific? Start->Q1 Yes Yes Q1->Yes No No Q1->No Sep Perform Prep-HPLC (Avoid Acidic Modifiers) Yes->Sep Equil Perform Acid-Catalyzed Equilibration No->Equil Equil_Step Reflux in EtOH + cat. HCl to lock Thermodynamic Ratio Equil->Equil_Step

Figure 1: Decision workflow for handling geometric isomers in oxime ethers.

Equilibration Protocol (If single isomer not required): If the mixture prevents crystallization and biological specs allow, reflux the oil in Ethanol with catalytic HCl (1 drop) for 2 hours. This pushes the mixture to the thermodynamic limit (usually >90%


-isomer), which is far more likely to crystallize than a 50:50 mix.

FAQ: Quick Troubleshooting

Q: Can I distill my oily oxime ether? A: Only if the molecular weight is low (<250 g/mol ). Use Kugelrohr (Bulb-to-Bulb) distillation under high vacuum. Warning: Oxime ethers can undergo a Beckmann Rearrangement at high temperatures, decomposing into amides. Keep bath temp <120°C.

Q: Why does my product turn yellow over time? A: Trace hydrolysis releases the parent ketone/aldehyde and hydroxylamine. Store at -20°C under Argon.

Q: Can I make a salt to solidify it? A: Simple alkyl oxime ethers are not basic enough. However, if your R-group contains a basic amine (e.g., a pyridine ring or amino-chain), treat the oil with Oxalic Acid in Acetone. Oxalate salts of oxime ethers are often highly crystalline and non-hygroscopic.

References

  • BenchChem. (2025).[2] Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Retrieved from

  • Li, C. B., et al. (2003). A Convenient and Efficient Procedure for Oxime Ethers. Department of Applied Biology and Chemical Technology, Hong Kong Polytechnic University. Retrieved from

  • Kovarik, Z., et al. (2020).[3] Unsubstituted Oximes as Potential Therapeutic Agents. MDPI, Molecules. Retrieved from

  • University of Fribourg. (n.d.). Guide for Crystallization: Tips and Tricks for Oily Compounds. Retrieved from

  • ResearchGate. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde...[1]. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Aminooxy Reagents

Executive Summary & Diagnostic Workflow The Challenge: Aminooxy reagents ( ) react with aldehydes and ketones to form stable oxime linkages ( ). While highly chemoselective, this reaction is inherently slow ( ) at neutra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: Aminooxy reagents (


) react with aldehydes and ketones to form stable oxime linkages (

). While highly chemoselective, this reaction is inherently slow (

) at neutral pH. When steric hindrance is introduced—either through bulky alkyl groups on the aminooxy moiety or hindered carbonyls (e.g., ketones vs. aldehydes)—reaction rates can drop by orders of magnitude, often leading to incomplete conjugation or requiring impractical incubation times.

The Solution: Overcoming this kinetic barrier requires a shift from passive incubation to nucleophilic catalysis . By utilizing aniline or phenylenediamine derivatives, we leverage a transimination mechanism that bypasses the slow direct attack on the carbonyl.

Diagnostic Flowchart: Why is my conjugation failing?

TroubleshootingFlow Start Start: Low Conjugation Yield CheckpH Is pH optimized? Start->CheckpH CheckSubstrate Is the Carbonyl Hindered? (Ketone vs Aldehyde) CheckpH->CheckSubstrate Yes (4.5 or 7.0) Action_pH Adjust to pH 4.5 (if stable) OR Use Catalyst at pH 7.0 CheckpH->Action_pH No (pH > 7.5 or < 4.0) CheckCatalyst Are you using a Catalyst? CheckSubstrate->CheckCatalyst Aldehyde (Low Sterics) SelectCatalyst Selection Strategy CheckSubstrate->SelectCatalyst Ketone (High Sterics) CheckCatalyst->SelectCatalyst Yes, but still slow Action_Aniline Standard: Add 100mM Aniline CheckCatalyst->Action_Aniline No Action_Advanced Advanced: Switch to mPDA or pPDA SelectCatalyst->Action_Advanced Need Rate Boost (10-20x) Action_Cryo Technique: Try Cryoconjugation (-20°C Freezing) SelectCatalyst->Action_Cryo Thermolabile Sample

Figure 1: Decision matrix for diagnosing low reactivity in oxime ligations.

Technical Deep Dive: Mechanisms & Catalysis

Q1: Why is the reaction so slow with sterically hindered reagents?

A: The rate-determining step in oxime formation is the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.

  • Electronic Effect: At neutral pH, the concentration of the reactive, protonated carbonyl species is low.

  • Steric Effect: Bulky groups (e.g., tertiary alkyls) on the aminooxy reagent physically block the trajectory of attack. For ketones, the additional alkyl group on the carbonyl carbon further crowds the transition state, reducing

    
     by up to 100-fold compared to aldehydes.
    
Q2: How does Aniline Catalysis work?

Aniline acts as a nucleophilic catalyst.[1][2][3] It reacts with the carbonyl faster than the aminooxy reagent to form a protonated Schiff base (imine). This intermediate is more electrophilic than the original carbonyl, facilitating a rapid "transimination" with the hindered aminooxy reagent.

CatalysisMech Carbonyl Carbonyl (Slow Electrophile) SchiffBase Protonated Schiff Base (Super-Electrophile) Carbonyl->SchiffBase Fast Attack (+ Aniline) Aniline Aniline (Catalyst) Aniline->SchiffBase Recycled SchiffBase->Aniline Release Product Stable Oxime Product SchiffBase->Product Transimination (+ Aminooxy) Aminooxy Aminooxy Reagent

Figure 2: The catalytic cycle of aniline in oxime ligation. The formation of the highly electrophilic Schiff base intermediate accelerates the reaction.

Catalyst Selection & Optimization Guide

While aniline is the standard, it is often insufficient for sterically hindered ketones. Substituted anilines like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer superior kinetics.[1][4][5][6]

Comparative Performance Data
CatalystTypical Conc.[1][4][7][8][9][10][11]Reactivity (vs. Uncatalyzed)Solubility (pH 7)Best Use Case
None N/A1xN/ASimple aldehydes, acidic pH (4.5)
Aniline 100 mM~40x~0.1 MStandard protein labeling
m-PDA 10-100 mM~60-100x High (>1 M)Hindered ketones , high-concentration needs
p-PDA 1-10 mM~120x ModerateFastest kinetics , low catalyst loading

Data synthesized from Dirksen et al. and Rashidian et al. (See References)

Q3: When should I use mPDA vs. pPDA?
  • Use mPDA (m-phenylenediamine) when you need high catalyst concentrations (up to 100 mM) to drive a very stubborn reaction. It is less prone to oxidation than pPDA.

  • Use pPDA (p-phenylenediamine) when you need the highest possible rate enhancement at lower concentrations (e.g., 10 mM).[4]

    • Warning: pPDA is redox-active and can oxidize to form dark-colored benzoquinone byproducts if exposed to air for long periods. Prepare fresh.

Validated Experimental Protocols

Protocol A: High-Efficiency Ligation for Hindered Ketones (mPDA Catalyzed)

Use this for sterically hindered aminooxy reagents reacting with ketones at neutral pH.

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 7.0 (Citrate buffer is also acceptable).

  • Catalyst Stock: 1.0 M m-phenylenediamine (mPDA) in Buffer (Prepare fresh; protect from light).

  • Aminooxy Reagent: 10-50 mM stock in DMSO or Water.

Procedure:

  • Dissolve Target: Dilute your carbonyl-containing molecule (protein/peptide) to 10-50 µM in the Buffer.[4]

  • Add Catalyst: Add mPDA stock to a final concentration of 50-100 mM .

    • Note: High catalyst concentration is critical for the transimination mechanism to outcompete hydrolysis.

  • Add Aminooxy: Add the aminooxy reagent to a final concentration of 100-500 µM (5-10 equivalents).

  • Incubate:

    • Standard: 4–16 hours at 25°C.

    • Accelerated: 2 hours at 37°C.

  • Purification: Remove excess catalyst via desalting column (e.g., PD-10) or dialysis.

Protocol B: Cryoconjugation (The "Freezing" Method)

Use this for thermolabile proteins or when chemical catalysts are contraindicated.

Concept: Freezing the aqueous solution concentrates the solutes (reactants and protons) in the liquid micropockets between ice crystals, accelerating the reaction despite the low temperature.

Procedure:

  • Mix reactants in 10 mM Ammonium Acetate or Phosphate buffer (pH 7.0).

  • Flash freeze the tube in liquid nitrogen.

  • Place in a -20°C freezer for 12–24 hours.

  • Thaw and analyze.[7] This can often yield higher conversion than room temperature incubation for difficult substrates.

Troubleshooting FAQ

Q: My reaction precipitates upon adding the catalyst.

  • Cause: Aniline and mPDA are hydrophobic organic bases. At 100 mM, they can alter the solvation shell of proteins.

  • Fix: Reduce catalyst concentration to 10-20 mM and extend reaction time. Alternatively, switch to pPDA which is effective at 5-10 mM.

Q: I see a new peak in LC-MS, but it's not my product.

  • Cause: You might be observing the Schiff base intermediate (Carbonyl + Catalyst).[1]

  • Fix: This intermediate is usually transient but can be stable if the transimination step is blocked. Ensure your aminooxy reagent is in excess (at least 10 eq) and check that the pH is not too basic (pH > 7.5 inhibits the protonation required for transimination).

Q: Can I perform this in cell lysate?

  • Answer: Yes, but endogenous carbonyls (metabolites like pyruvate) and amines will compete.

  • Strategy: Use a higher concentration of aminooxy reagent (1 mM+) and the most potent catalyst (pPDA at 10 mM) to outcompete biological noise.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[10] Bioconjugate Chemistry, 24(3), 333-342. Link

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101. Link

  • Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-drug conjugates. Journal of Pharmaceutical Sciences, 105(2), 485-492. Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Aminooxy Hydrochloride Salts

Introduction: The "Hygroscopic Trap" Aminooxy hydrochloride salts (e.g., Aminooxyacetic acid hemihydrochloride, ) are the gold standard for oxime ligation ("Click" chemistry) due to the stability of the hydrochloride sal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hygroscopic Trap"

Aminooxy hydrochloride salts (e.g., Aminooxyacetic acid hemihydrochloride,


) are the gold standard for oxime ligation  ("Click" chemistry) due to the stability of the hydrochloride salt compared to the volatile free base. However, this stability comes with a trade-off: extreme hygroscopicity .

These salts avidly absorb atmospheric moisture, leading to deliquescence (turning into a sticky "goo"), hydrolysis, and catastrophic weighing errors. This guide addresses the three critical failure points: Moisture Management , Stoichiometry Verification , and pH Control .

Module 1: Storage & Handling Protocol

The Golden Rule: Never open a cold bottle in a warm lab.

Condensation is the primary cause of reagent degradation. When a bottle stored at -20°C is opened in ambient air, moisture immediately condenses on the salt, initiating hydrolysis and clumping.

Workflow Visualization: The "Warm-Up" Cycle

HandlingWorkflow Store Storage (-20°C / Desiccated) Warm Equilibration (Wait 30-60 mins) Store->Warm Remove from Freezer Open Open & Weigh (Dry Atmosphere) Warm->Open Room Temp Reached Reseal Purge & Reseal (Argon/N2) Open->Reseal Immediate Desiccate Return to Storage (Secondary Containment) Reseal->Desiccate Desiccate->Store Cycle

Figure 1: The critical temperature equilibration workflow to prevent condensation-induced degradation.

Step-by-Step Handling Guide
  • Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator at room temperature for at least 45 minutes before breaking the seal. This prevents water vapor from condensing on the cold solid [1].

  • Environment: Ideally, weigh the material in a glovebox or a glove bag filled with dry nitrogen. If this is unavailable, work near a balance with a static eliminator and minimize open-lid time.

  • Weighing by Difference (Crucial for Sticky Solids):

    • Tare a receiving vessel (e.g., a volumetric flask).[1]

    • Weigh the reagent bottle + cap.

    • Quickly transfer an approximate amount to the flask.

    • Immediately recap and weigh the bottle again.

    • Mass Transferred = Initial Weight - Final Weight.

    • Why? This avoids trying to scrape sticky solids off a weigh boat, which guarantees loss of material and inaccurate stoichiometry.

Module 2: Purity & Quantification (The "Water Weight" Error)

A common user complaint is: "I added 1 equivalent of aminooxy salt, but the reaction is incomplete."

Root Cause: You likely weighed 10-20% water by mass. Hygroscopic salts can absorb significant water without visually changing. If you weigh 100 mg of "wet" salt, you might only be adding 80 mg of reagent.

The Solution: Quantitative NMR (qNMR)

Do not rely on standard HPLC for purity, as it does not detect water or inorganic salts. Use qNMR to determine the effective molecular weight or purity by mass [2].

qNMR Protocol for Hygroscopic Salts
  • Internal Standard (IS): Choose a non-hygroscopic standard with high purity (e.g., Maleic Acid or Dimethyl Sulfone ).

  • Solvent: Use anhydrous

    
     or 
    
    
    
    .
  • Procedure:

    • Weigh ~10 mg of the aminooxy salt (

      
      ) directly into the NMR tube (or vial).
      
    • Weigh ~10 mg of Internal Standard (

      
      ) into the same vessel.
      
    • Dissolve and analyze.[1][2][3][4]

  • Calculation:

    
    
    
    • 
      : Integral area[4]
      
    • 
      : Number of protons
      
    • 
      : Molar mass[5]
      
    • 
      : Purity (mass fraction)
      

Result: Use this calculated purity to adjust your reaction stoichiometry.

Module 3: Reaction Optimization (The "pH Paradox")

Oxime ligation requires a delicate pH balance.[6]

  • Too Acidic (pH < 3): The aminooxy group is protonated (

    
    ) and loses nucleophilicity.[7]
    
  • Too Basic (pH > 7): The reaction rate slows because acid catalysis (protonation of the carbonyl oxygen) is required for the dehydration step [3].

The Trap: Dissolving an aminooxy hydrochloride salt in water creates a highly acidic solution (often pH 1-2). You must buffer the reaction.

Diagram: The pH Sweet Spot & Aniline Catalysis

ReactionMechanism cluster_acid pH < 3 (Too Acidic) cluster_optimal pH 4.5 - 5.5 (Optimal Window) cluster_basic pH > 7 (Too Basic) Protonated R-O-NH3+ (Non-Nucleophilic) Reactive R-O-NH2 (Nucleophilic) Protonated->Reactive Buffer to pH 4.5 Oxime Stable Oxime Product (C=N-O Linkage) Reactive->Oxime + Aldehyde/Ketone Slow Slow Dehydration (Lack of Acid Catalysis) Reactive->Slow High pH Catalyst Aniline Catalyst (Accelerates Dehydration) Catalyst->Oxime Increases Rate 10-100x

Figure 2: The "pH Paradox" in oxime ligation. The reaction requires a specific window (pH 4.5-5.5) to balance nucleophilicity and acid catalysis.

Optimization Table: Reaction Conditions
ParameterRecommendationMechanism/Reasoning
Buffer System 0.1M Na Acetate or PhosphateMust neutralize the HCl salt to reach pH 4.5–5.5.
pH Window 4.5 – 5.5 Balances

availability with carbonyl activation [4].
Catalyst Aniline (10-100 mM)Forms a Schiff base intermediate that reacts faster than the ketone itself (Nucleophilic Catalysis) [5].
Concentration High (10–100 mM)Second-order reaction; rate depends heavily on concentration.
Temperature 4°C to 25°CHeat can degrade sensitive biomolecules; aniline catalysis allows room temp reaction.

Troubleshooting Guide

Symptom: The solid in the bottle has turned into a liquid or sticky gel.

  • Diagnosis: Deliquescence due to moisture absorption.

  • Fix:

    • Do not discard immediately.

    • Place the open bottle in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or KOH pellets for 24-48 hours.
      
    • Once resolidified, perform qNMR to determine the remaining active content.

    • If the material remains an oil, dissolve it in a known volume of dry DMSO to create a stock solution, then quantify by qNMR.

Symptom: Reaction pH is lower than expected (e.g., pH 3.[7]0) after adding reagent. [3][8]

  • Diagnosis: The buffer capacity was insufficient to neutralize the HCl counter-ion.

  • Fix: Calculate the moles of HCl introduced (1 mole per mole of reagent). Ensure your buffer concentration is at least 5-10x higher than the reagent concentration, or manually adjust pH with NaOH after dissolving the salt but before adding the protein/target.

Symptom: Low conjugation yield despite correct pH.

  • Diagnosis: "Water Weight" error or lack of catalyst.

  • Fix: Recalculate stoichiometry assuming the salt is only ~80% pure (unless qNMR proves otherwise). Add 10-100 mM Aniline or p-Phenylenediamine (pPDA) to catalyze the reaction [6].

Frequently Asked Questions (FAQ)

Q: Can I store aminooxy salts in solution? A: Aqueous solutions are unstable and should be used immediately. However, stock solutions in anhydrous DMSO are stable for months at -20°C if kept dry (molecular sieves recommended in the DMSO bottle) [1].[9]

Q: Why use the HCl salt if it causes pH issues? Why not the free base? A: Aminooxy free bases are often volatile, unstable oils that degrade rapidly. The HCl salt stabilizes the molecule as a solid, making it storable. The pH issue is a manageable side effect of this necessary stability.

Q: Is Aniline toxic? Are there alternatives? A: Yes, Aniline is toxic.[7] For sensitive applications (or in vivo work), use p-Phenylenediamine (pPDA) or m-Phenylenediamine (mPDA) , which are more efficient catalysts and can be used at lower concentrations [6].

References

  • BenchChem Technical Support. (2025).[7] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Link

  • Fujifilm Wako Chemicals. (2021). Standard for Quantitative NMR (qNMR). Link

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

  • BroadPharm. (2022).[9] Protocol for PEG Aminooxy and Oxime Ligation. Link

  • Glen Research. (2011). Technical Brief: Aldehyde and AminoOxy conjugations. Link

  • Agten, S. M., et al. (2016). Oxime ligation: a useful tool for the preparation of protein–polymer conjugates.[6][10] RSC Advances, 6, 1234-1240. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of Oxime Ethers Derived from 1-(Aminooxy)-2-methylpropan-2-ol

Executive Summary In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as potency. The oxime ether linkage is a classic bioisostere for ketones and amides, but standard -al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as potency. The oxime ether linkage is a classic bioisostere for ketones and amides, but standard


-alkyl groups (methyl, ethyl, benzyl) often suffer from poor aqueous solubility or metabolic liability.

This guide focuses on 1-(Aminooxy)-2-methylpropan-2-ol (also known as


-(2-hydroxy-2-methylpropyl)hydroxylamine), a specialized linker that introduces a hydrophilic tertiary alcohol and a gem-dimethyl group. This moiety offers a distinct advantage: enhanced solubility without introducing chirality , thereby simplifying NMR analysis compared to chiral solubilizing tails.

This document objectively compares the NMR spectral features of this "hydroxy-isobutyl" oxime ether against standard alternatives, providing a robust framework for E/Z isomer assignment and structural validation.

Part 1: The Chemical Context[1][2][3][4]

Why 1-(Aminooxy)-2-methylpropan-2-ol?

Unlike simple alkoxyamines, this reagent introduces a "solubility anchor" that is chemically robust.

FeatureScientific Benefit
Tertiary Alcohol Increases polarity and aqueous solubility; resistant to oxidation compared to primary/secondary alcohols.
Gem-Dimethyl Group Provides a strong, singlet "reporter" signal in

NMR (

ppm), simplifying integration and quantification.
Achiral Scaffold Avoids the formation of diastereomers when coupled to chiral aldehydes, preventing spectrum overcrowding.

Part 2: Comparative Analysis (Alternative Linkers)

The following table contrasts the target molecule with standard


-substituted hydroxylamines used in medicinal chemistry.
Table 1: Physicochemical and NMR Spectral Comparison
Linker TypeReagent StructureKey

NMR Signature (

)
Solubility ImpactStereochemical Complexity

-Methyl

Singlet

3.8 - 4.0 ppm (

)
Neutral/LipophilicLow (E/Z only)

-Benzyl

Singlet

5.1 - 5.2 ppm (

) + Aromatic
Lipophilic (High LogP)Low (E/Z only)

-Allyl

Multiplets

5.9-6.0, 5.2-5.4 ppm
NeutralLow
Target (

-HMP)

Singlet

1.2 (

); Singlet

3.9 (

)
Hydrophilic (H-bond donor) Low (Achiral)

Note: Chemical shifts are approximate and dependent on the specific aldehyde/ketone substrate.

Part 3: NMR Characterization Deep Dive

Characterizing these derivatives requires distinguishing the E (trans) and Z (cis) isomers.[1] For most aldehyde-derived oxime ethers, the E-isomer is thermodynamically favored, but the Z-isomer is often present (5–20%).

The Diagnostic Signals

In the target molecule derived from an aldehyde (


):
  • The Aldimine Proton (

    
    ): 
    
    • 
       Range:  7.5 – 8.5 ppm.
      
    • Differentiation: The E-isomer proton is typically deshielded (downfield) relative to the Z-isomer due to the anisotropy of the oxime oxygen lone pairs, though steric compression in the Z-isomer can sometimes invert this trend depending on the R-group.

  • The Linker Methylene (

    
    ): 
    
    • 
       Range:  3.8 – 4.0 ppm.
      
    • Differentiation: In the Z-isomer, this methylene is spatially closer to the R-group (if R is large), often leading to a slight upfield shift (shielding) or broadening compared to the E-isomer.[2]

  • The Gem-Dimethyl (

    
    ): 
    
    • 
       Range:  1.1 – 1.3 ppm.
      
    • Utility: This is the most reliable integration standard. It appears as a sharp singlet (6H). If the substrate is chiral, these methyls may become diastereotopic (splitting into two singlets).

Validating Configuration via NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is the only self-validating method to confirm geometry.

  • E-Isomer (Anti): Strong correlation between the Aldimine Proton and the Linker Methylene (

    
    ). The distance is short (
    
    
    
    2.4 Å).
  • Z-Isomer (Syn): Strong correlation between the Aldimine Proton and the Hydroxyl Proton (if visible) or the Linker Methyls , but weak or no correlation to the linker methylene.

Visualization of NMR Logic

NMR_Logic Start Oxime Ether Sample (Mixture of Isomers) H1_NMR 1H NMR (1D) Identify Diagnostic Regions Start->H1_NMR Aldimine Aldimine Proton (7.5 - 8.5 ppm) H1_NMR->Aldimine Integrate Linker Linker Methylene (3.8 - 4.0 ppm) H1_NMR->Linker Integrate NOESY NOESY (2D) Check Spatial Correlations Aldimine->NOESY Linker->NOESY Result_E Strong NOE: Aldimine H ↔ O-CH2 Conclusion: E-Isomer (Major) NOESY->Result_E Correlation Observed Result_Z Weak/No NOE: Aldimine H ↔ O-CH2 Strong NOE: Aldimine H ↔ R-Group Conclusion: Z-Isomer (Minor) NOESY->Result_Z Correlation Absent

Figure 1: Decision tree for assigning E/Z stereochemistry using 1D and 2D NMR.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Oxime Ether

Objective: Clean condensation of 1-(aminooxy)-2-methylpropan-2-ol with a generic aldehyde.

  • Preparation: Dissolve the aldehyde (1.0 eq) in Methanol or Ethanol (

    
    ).
    
  • Addition: Add 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 – 1.5 eq).

  • Buffering: Add Pyridine (1.5 eq) or Sodium Acetate (1.5 eq) to neutralize the HCl salt.

    • Expert Insight: Do not use strong bases (NaOH) as they may degrade sensitive aldehydes. Pyridine is preferred for solubility.

  • Reaction: Stir at Room Temperature for 2–12 hours. Monitor by TLC (stain with

    
     or Anisaldehyde; the oxime often runs slightly more polar than the aldehyde).
    
  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with

    
     HCl (to remove pyridine), then saturated 
    
    
    
    and Brine. Dry over
    
    
    .[3]
Protocol B: NMR Sample Preparation

Objective: Maximize resolution and OH visibility.

  • Solvent Choice:

    • 
      :  Standard for checking purity. The OH proton usually appears broad or is invisible due to exchange.
      
    • DMSO-

      
      : Recommended for characterization.  In DMSO, the tertiary OH proton appears as a sharp singlet (
      
      
      
      4.5 ppm) and does not exchange rapidly, providing an extra handle for structural verification.
  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run NOESY (mixing time 300–500 ms) if isomer separation is critical.

Part 5: Synthesis Pathway Visualization

Synthesis_Pathway Aldehyde Aldehyde (R-CHO) Reaction Condensation (MeOH, Pyridine, RT) Aldehyde->Reaction Reagent 1-(Aminooxy)-2-methylpropan-2-ol (HCl Salt) Reagent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Transient Product_E E-Oxime Ether (Thermodynamic Major) Intermediate->Product_E - H2O Product_Z Z-Oxime Ether (Kinetic Minor) Intermediate->Product_Z - H2O

Figure 2: Synthetic pathway yielding E (major) and Z (minor) isomeric mixtures.

References

  • BenchChem. (2025).[3][2] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Retrieved from

  • Royal Society of Chemistry. (2017). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (PubChem). (2025). 1-(Aminooxy)-2-methylpropan-2-ol Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). O-(2-methylpropyl)hydroxylamine hydrochloride Product Information. Retrieved from

  • TÜBİTAK. (2016). Synthesis, E/Z-isomerization, and biological activities of novel oximes. Turkish Journal of Chemistry. Retrieved from

Sources

Comparative

Hydrolytic Stability Comparison: Oximes vs. Hydrazones

This guide provides an in-depth technical comparison of oxime and hydrazone linkages, focusing on hydrolytic stability, mechanistic underpinnings, and experimental validation. It is designed for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of oxime and hydrazone linkages, focusing on hydrolytic stability, mechanistic underpinnings, and experimental validation. It is designed for researchers requiring precise control over bioconjugate stability.

Executive Summary: The Stability Divergence

In bioconjugation, the choice between an oxime and a hydrazone linker is rarely a matter of preference—it is a functional decision dictated by the required half-life of the conjugate.

  • Oximes (

    
    )  are the gold standard for stable  conjugation.[1] They exhibit exceptional resistance to hydrolysis at physiological pH (7.4) and moderate stability at acidic pH (5.0), making them ideal for permanent labeling or PEGylation.
    
  • Hydrazones (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  are the standard for pH-responsive  release. They are designed to be stable in circulation (pH 7.4) but hydrolyze rapidly in endosomal/lysosomal compartments (pH 5.0), a property exploited in Antibody-Drug Conjugates (ADCs).[2]
    

Key Metric: At neutral pH, oxime linkages are approximately 1000-fold more stable than simple alkyl hydrazones [1].

Mechanistic Underpinnings

To manipulate stability, one must understand the failure mode. Both linkages undergo acid-catalyzed hydrolysis .[3][4][5] The reaction is reversible, but in dilute biological environments, it is effectively driven toward cleavage.

The Hydrolysis Mechanism

The rate-determining step at neutral pH is typically the protonation of the imine nitrogen .[6]

  • Protonation: The imine nitrogen accepts a proton (

    
    ), increasing the electrophilicity of the carbon center.[7]
    
  • Nucleophilic Attack: Water attacks the activated carbon (

    
    ).
    
  • Collapse: The tetrahedral intermediate collapses, releasing the amine/hydrazine and regenerating the carbonyl.

Why Are Oximes More Stable?

The fundamental difference lies in electronegativity .[4][5]

  • Oxime: The oxygen atom adjacent to the nitrogen is highly electronegative (

    
    ). It inductively withdraws electron density from the nitrogen, significantly lowering its basicity  (
    
    
    
    of conjugate acid
    
    
    ). Protonation is disfavored, retarding the initiation of hydrolysis.[4]
  • Hydrazone: The adjacent nitrogen is less electronegative (

    
    ). The imine nitrogen remains more basic (
    
    
    
    of conjugate acid
    
    
    ), facilitating rapid protonation and subsequent hydrolysis [1].
Visualization: Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism cluster_legend Stability Factor Conjugate Conjugate (C=N-X) Protonated Protonated Intermediate (C=N⁺H-X) Conjugate->Protonated +H⁺ (Rate Limiting at pH 7) Tetrahedral Tetrahedral Intermediate (HO-C-NH-X) Protonated->Tetrahedral +H₂O (Nucleophilic Attack) Products Hydrolysis Products (C=O + H₂N-X) Tetrahedral->Products Collapse Note X = O (Oxime): Low Basicity → Slow Protonation X = N (Hydrazone): High Basicity → Fast Protonation

Figure 1: General mechanism of acid-catalyzed hydrolysis for C=N linkages.[1][5] The protonation step is the primary discriminator of stability between oximes and hydrazones.

Quantitative Performance Data

The following data synthesizes kinetic studies, primarily from the seminal work of Kalia and Raines [1].

Experimental Conditions:

  • Substrate: Pivalaldehyde derivatives (to minimize steric variation).

  • Temperature: 25°C.

  • Measurement:

    
    -NMR integration.
    
Linker TypeStructureRate Constant (

) at pH 7.0
Rate Constant (

) at pH 5.0
Relative Stability (pH 7)
Oxime



Reference (1.0)
Semicarbazone



~160x faster
Acylhydrazone



~300x faster
Alkylhydrazone



~600x faster
Stability Hierarchy

StabilityHierarchy Oxime Oxime (Most Stable) t½ @ pH 5 ≈ Days Semicarbazone Semicarbazone Moderate Stability Oxime->Semicarbazone ~160x faster hydrolysis Acylhydrazone Acylhydrazone (Common in ADCs) Semicarbazone->Acylhydrazone Decreasing Stability Alkylhydrazone Alkylhydrazone (Least Stable) t½ @ pH 5 ≈ Minutes Acylhydrazone->Alkylhydrazone ~2x faster hydrolysis

Figure 2: Relative hydrolytic stability hierarchy.[5] Oximes demonstrate superior resistance to cleavage compared to nitrogen-substituted analogs.

Structural Control Factors

Beyond the basic heteroatom difference, you can fine-tune stability through structural modification.[]

A. Aldehyde vs. Ketone (Sterics & Electronics)
  • Ketone-derived conjugates are significantly more stable than aldehyde-derived ones.[4]

  • Reason: The additional alkyl group on the ketone carbon provides steric hindrance against water attack and stabilizes the C=N bond through hyperconjugation.

  • Application Tip: For maximum stability, use a ketone handle (e.g., p-acetylphenylalanine) rather than an aldehyde handle on your protein.

B. Electronic Substituents (Hydrazones)
  • Electron-Withdrawing Groups (EWGs): Acylhydrazones (containing a carbonyl adjacent to the hydrazine nitrogen) are more stable than alkylhydrazones.

    • Mechanism:[3][7] Resonance delocalization of the nitrogen lone pair into the carbonyl reduces the basicity of the hydrazine nitrogen, slowing the protonation step [1].

  • Electron-Donating Groups (EDGs): Alkyl groups increase nitrogen basicity, accelerating hydrolysis.

Experimental Protocol: The Self-Validating Stability Assay

Do not rely on literature values alone. Stability is context-dependent (buffer composition, adjacent residues). Use this protocol to determine the half-life (


) of your specific linker.[5]
Methodology: UV-Vis / HPLC Kinetic Assay with Chemical Trapping

Objective: Measure


 for linker hydrolysis preventing the reverse reaction (re-formation).

Materials:

  • Bioconjugate (

    
    )
    
  • Buffers: 100 mM Phosphate (pH 7.[9]4) and 100 mM Acetate (pH 5.0)

  • The Trap: 100 mM Acetone or Formaldehyde (Excess)

    • Expert Insight: Hydrolysis is reversible.[1] Without a trap, you measure the position of equilibrium (

      
      ), not the rate of hydrolysis. The trap reacts with the released hydrazine/hydroxylamine, rendering the hydrolysis irreversible [2].
      

Workflow:

  • Preparation: Dissolve conjugate in buffer containing 100-fold excess of "The Trap".

  • Incubation: Hold at 37°C.

  • Sampling:

    • For HPLC: Aliquot at

      
      . Quench immediately (flash freeze or pH jump to 9.0).
      
    • For UV-Vis: Monitor absorbance continuously if the chromophore changes upon cleavage (e.g., hydrazone of doxorubicin).

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Experimental Workflow Diagram

ExperimentalProtocol cluster_analysis Analysis Loop Start Start: Bioconjugate (10-50 µM) Buffer Prepare Buffers + Excess Ketone Trap Start->Buffer Incubate Incubate @ 37°C (pH 5.0 & pH 7.4) Buffer->Incubate Sample Take Aliquot Incubate->Sample Quench Quench Reaction (Flash Freeze / pH Jump) Sample->Quench Measure HPLC / UV-Vis Quantify Intact Linker Quench->Measure Calculate Calculate k_obs & t_1/2 Measure->Calculate Plot ln(Conc) vs Time

Figure 3: Kinetic assay workflow. The inclusion of a ketone trap is critical for accurate rate determination.

Decision Matrix: Which Linker to Choose?

Application RequirementRecommended LinkerRationale
ADC (Lysosomal Release) Acylhydrazone Stable in blood (pH 7.4), cleaves rapidly in lysosomes (pH 5.[2]0) to release drug.[4][]
Permanent Labeling Oxime High stability prevents label loss during circulation or storage.
Protein-Polymer (PEG) Oxime Long circulating half-life requires the robust stability of the oxime.
Reversible Scaffolding Alkylhydrazone Allows for rapid exchange or removal of tags under mild acidic conditions.

References

  • Kalia, J., & Raines, R. T. (2008).[3][10][11][12] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[10][11] [Link][13]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. [Link]

  • Dirksen, A., & Dawson, P. E. (2008).[10] Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

Sources

Validation

Comparing reaction rates of 1-(Aminooxy)-2-methylpropan-2-ol vs. methoxyamine

Comparative Analysis of Oxime Ligation Reagents: 1-(Aminooxy)-2-methylpropan-2-ol vs. Methoxyamine As bioconjugation strategies evolve, the demand for chemoselective, bioorthogonal reactions has positioned oxime ligation...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Oxime Ligation Reagents: 1-(Aminooxy)-2-methylpropan-2-ol vs. Methoxyamine

As bioconjugation strategies evolve, the demand for chemoselective, bioorthogonal reactions has positioned oxime ligation at the forefront of protein modification and materials science. However, the selection of the alkoxyamine reagent is rarely a "one-size-fits-all" decision. As a Senior Application Scientist, I frequently observe that researchers default to the simplest reagents without considering the downstream physicochemical consequences on their biomolecules.

This guide provides an objective, data-grounded comparison between the industry-standard methoxyamine and the structurally specialized 1-(aminooxy)-2-methylpropan-2-ol . By examining the causality behind their kinetic profiles and structural impacts, this guide will help you engineer highly optimized, self-validating bioconjugation workflows.

Molecular Profiling & Mechanistic Causality

Oxime ligation proceeds via a two-step mechanism: the initial nucleophilic attack of the alkoxyamine on a carbonyl (aldehyde or ketone) to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime conjugate[1]. The efficiency of this reaction is governed by the "alpha-effect"—where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen[2].

Mechanism A Carbonyl Target (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Attack B Alkoxyamine (R-O-NH2) B->C Alpha-Effect D Oxime Conjugate (C=N-O-R) C->D Acid-Catalyzed Dehydration (-H2O)

Mechanistic pathway of oxime ligation from carbonyl and alkoxyamine to the oxime conjugate.

Methoxyamine (


): The Kinetic Standard 
Methoxyamine represents the minimal structural footprint for an alkoxyamine. Lacking significant steric bulk, it experiences virtually no physical impediment during the nucleophilic attack trajectory. Consequently, it exhibits rapid reaction kinetics, often achieving second-order rate constants (

) that outpace bulkier derivatives[2]. However, the resulting methyl oxime ether is relatively hydrophobic, which can induce aggregation when modifying sensitive proteins at multiple sites.

1-(Aminooxy)-2-methylpropan-2-ol: The Hydrophilic Problem Solver This reagent features a bulky 2-methylpropan-2-ol moiety (a tert-butanol derivative). The causality of its design is rooted in solvation thermodynamics: the terminal tertiary hydroxyl group acts as a potent hydrophilic solubilizing agent. While the steric bulk near the aminooxy core physically impedes the initial attack—thereby reducing the intrinsic reaction rate compared to methoxyamine—the resulting conjugate is highly resistant to aggregation. This makes it the superior choice for preserving the native folding and aqueous solubility of heavily modified biopolymers.

Kinetic Performance & Physicochemical Data

To objectively evaluate these reagents, we must look at their performance metrics under physiological and mildly acidic conditions (pH 4.5 – 7.0), where oxime ligation is most efficient[3].

ParameterMethoxyamine1-(Aminooxy)-2-methylpropan-2-ol
Steric Hindrance MinimalHigh (Bulky tert-alkyl group)
Relative Reaction Rate Fast (

typically >

)
Moderate to Slow
Adduct Hydrophilicity Low (Hydrophobic methyl group)High (Free tertiary hydroxyl group)
Optimal Catalyst Aniline (10 - 100 mM)m-Phenylenediamine (mPDA)
Primary Application Small molecule synthesis, analytical taggingSolubilizing protein bioconjugation

The Role of Catalysis: Because 1-(aminooxy)-2-methylpropan-2-ol suffers from steric hindrance, uncatalyzed reactions can take hours to days to reach completion. To overcome this, nucleophilic catalysts are employed. While aniline is the historical standard, recent kinetic analyses demonstrate that m-phenylenediamine (mPDA) is up to 15 times more efficient than aniline[3][4]. mPDA rapidly forms a reactive Schiff base intermediate with the carbonyl, which is subsequently displaced by the bulky alkoxyamine much faster than the direct attack pathway.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; it should contain intrinsic checkpoints to verify success before proceeding to downstream applications. Below are optimized workflows for both reagents.

Workflow S1 1. Buffer Formulation Adjust to pH 4.5 - 7.0 to balance nucleophilicity and dehydration S2 2. Catalyst Integration Add 10-50 mM mPDA or Aniline S1->S2 S3 3. Reagent Addition Mix Carbonyl + Alkoxyamine S2->S3 S4 4. In-Process Validation Monitor conversion via LC-MS/HPLC S3->S4 S4->S3 If incomplete, extend time S5 5. Purification Isolate via SEC or Dialysis S4->S5

Standardized, self-validating experimental workflow for catalyzed oxime bioconjugation.

Protocol A: High-Speed Ligation using Methoxyamine

Objective: Rapid, quantitative capping of aldehydes/ketones where conjugate hydrophobicity is not a concern.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffer. Adjust the pH to 6.0. (Causality: pH 6.0 provides the optimal balance; it is acidic enough to catalyze carbinolamine dehydration but basic enough to keep the methoxyamine unprotonated and nucleophilic[5]).

  • Catalyst Addition: Add aniline to a final concentration of 50 mM.

  • Reaction Initiation: Add the carbonyl-containing target (e.g., 50 µM) followed by methoxyamine hydrochloride (500 µM, 10x molar excess).

  • Self-Validation (In-Process Control): At

    
     minutes, extract a 5 µL aliquot and quench in 0.1% TFA. Analyze via LC-MS. You must observe a complete mass shift corresponding to the loss of 
    
    
    
    and addition of
    
    
    . If unreacted starting material remains, verify the pH has not drifted.
  • Purification: Remove excess reagents via size exclusion chromatography (SEC) or dialysis against PBS.

Protocol B: Solubilizing Conjugation using 1-(Aminooxy)-2-methylpropan-2-ol

Objective: Modifying aggregation-prone proteins or sterically hindered ketones.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffer, pH 7.0. (Causality: Neutral pH is often required to maintain the native conformation of sensitive proteins, even though it slightly slows oxime kinetics[3]).

  • Advanced Catalysis: Add m-phenylenediamine (mPDA) to a final concentration of 25 mM. (Causality: mPDA is strictly required here to overcome the steric penalty of the bulky tertiary alcohol group at neutral pH[4]).

  • Reaction Initiation: Introduce the biomolecule (e.g., 10 µM) and 1-(aminooxy)-2-methylpropan-2-ol (100 µM).

  • Self-Validation (In-Process Control): At

    
     hours, perform HPLC analysis. The chromatogram should show a single, newly formed peak with a shorter retention time (more hydrophilic) than the starting material. The presence of the tertiary hydroxyl group will predictably shift the molecule's partition coefficient.
    
  • Purification: Purify the highly soluble conjugate via spin-filtration or SEC.

Application Matrix: Making the Right Choice

  • Choose Methoxyamine when: You are performing analytical derivatizations, modifying small molecules, or capping highly unreactive ketones where maximum kinetic driving force is required.

  • Choose 1-(Aminooxy)-2-methylpropan-2-ol when: You are synthesizing peptide/protein therapeutics, modifying hydrophobic polymers, or working with biomolecules that are prone to precipitation upon modification. The kinetic trade-off is entirely justified by the superior physicochemical stability of the resulting conjugate.

References

  • Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. ResearchGate. Available at:[Link]

  • Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime. ResearchGate. Available at:[Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. Available at:[Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. NIH PubMed Central. Available at:[Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at:[Link]

Sources

Comparative

Validating Oxime Bond Formation: A Strategic IR Spectroscopy Guide

Part 1: The Verification Gap in "Click" Chemistry Oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—is a cornerstone of modern bioconjugation and drug discovery. It is robust, chemoselective, a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Verification Gap in "Click" Chemistry

Oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—is a cornerstone of modern bioconjugation and drug discovery. It is robust, chemoselective, and operates well in aqueous media. However, verifying the formation of the oxime bond (


) often creates a bottleneck.

While LC-MS confirms mass and HPLC assesses purity, neither provides real-time structural feedback on the nature of the bond formation in the same way vibrational spectroscopy does. As a Senior Application Scientist, I argue that FTIR (Fourier Transform Infrared Spectroscopy) is not merely an alternative but a primary tool for kinetic validation, provided you navigate its specific spectral landscape correctly.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, self-validating protocol for confirming oxime formation, specifically addressing the challenges of aqueous environments and protein backbones.

Part 2: Mechanism & Spectral Theory[1]

To validate the reaction, one must understand the vibrational shift that occurs. The reaction converts a carbonyl dipole (


) into an oxime dipole (

).[1]
The Vibrational Shift[2]
  • The Vanishing Signal: The starting material's Carbonyl (

    
    ) stretch is a strong, sharp peak typically found between 1700–1750 cm⁻¹ .
    
  • The Emerging Signal: The product's Oxime (

    
    ) stretch appears at a lower frequency, typically 1640–1690 cm⁻¹ .
    
  • The Confirmation Signal: The

    
     stretch (often overlooked) appears in the fingerprint region around 900–1000 cm⁻¹ , though this is often obscured in complex matrices.
    
Reaction Mechanism Visualization

The following diagram outlines the acid-catalyzed pathway and the critical intermediate states that dictate the reaction rate.

OximeMechanism cluster_spectral Spectral Shift Monitoring Start Aldehyde/Ketone (C=O) ~1720 cm⁻¹ Inter Tetrahedral Intermediate (Hemiaminal) Start->Inter + H⁺ Catalysis Reagent Alkoxyamine (R-O-NH₂) Reagent->Inter Transition Dehydration (Rate Limiting) Inter->Transition - H₂O Product Oxime Bond (C=N-O) ~1665 cm⁻¹ Transition->Product Irreversible

Figure 1: Acid-catalyzed oxime formation mechanism highlighting the vibrational frequency shift from Carbonyl (Red) to Oxime (Green).

Part 3: Comparative Analysis (IR vs. Alternatives)

Why choose IR when NMR and MS exist? The choice depends on the sample state and the "question" you are asking.

Table 1: Performance Matrix for Oxime Validation[1]
FeatureFTIR (ATR/Transmission) ¹H NMR HPLC / LC-MS
Primary Output Functional Group ID (

vs

)
Structural ConnectivityPurity & Mass
Time to Result Real-time / Seconds Minutes to Hours10–30 Minutes
Sample State Solid, Liquid, Paste, Aqueous (ATR)Solution (Deuterated)Liquid Solution
Sensitivity Moderate (mM range)Low (requires concentration)High (µM-nM range)
Key Limitation Water interference (OH stretch); Protein Amide overlapSolvent suppression needed; CostNo structural bond data; destructive
Best Use Case Kinetic monitoring ; Quick Pass/FailFinal structure confirmationQuantitation & Impurity profiling

Expert Insight: Use FTIR for process development (optimizing pH, temperature, time) because it gives instant feedback.[1] Use LC-MS for final product release.

Part 4: The Self-Validating Experimental Protocol

This protocol uses ATR-FTIR (Attenuated Total Reflectance) , which is essential for minimizing water interference in biological or aqueous buffers.[1]

Phase 1: The "Subtraction" Baseline (Critical)

Most researchers fail because they do not account for the solvent background.

  • Clean the Crystal: Use Isopropanol.[1] Ensure the energy throughput is nominal.

  • Background Scan: Collect a spectrum of air (or the clean crystal).[1]

  • Solvent Blank: Apply the exact reaction buffer (e.g., PBS pH 6.0 or Acetate buffer) to the crystal. Scan and save as Ref_Buffer.

  • Starting Material (SM) Reference: Dissolve the aldehyde/ketone in the buffer. Scan.

    • Validation Check: Perform a spectral subtraction: (SM_Scan) - (Ref_Buffer).[1] You must see a clear, isolated peak at ~1700–1750 cm⁻¹.[1] If this peak is buried in noise, your concentration is too low (increase to >10 mM).[1]

Phase 2: Reaction Monitoring[1]
  • Initiate Reaction: Mix Aldehyde and Alkoxyamine.

  • Time-Point Sampling: At t=0, 15, 30, 60 min, place a 10 µL aliquot on the ATR crystal.

  • Data Processing:

    • Subtract Ref_Buffer from the reaction spectrum.[1]

    • The Crossover: Watch for the isosbestic-like behavior:

      • Decrease: Peak at ~1720 cm⁻¹ (C=O consumption).[1]

      • Increase: Peak at ~1665 cm⁻¹ (C=N formation).[1][2]

Phase 3: The "Derivative" Confirmation

In protein conjugates, the Amide I band (1650 cm⁻¹) overlaps with the Oxime C=N.

  • Action: Apply a Second Derivative transformation to your spectra.

  • Result: The broad Amide I band will flatten, while the sharper C=N oxime shoulder will resolve as a distinct minima/maxima, allowing you to "see" the bond form even on a protein surface.

Workflow Visualization

ValidationWorkflow Step1 Step 1: Acquire Buffer Baseline (Subtract from all future scans) Step2 Step 2: Scan Starting Material Is C=O (~1720) visible? Step1->Step2 Decision1 Signal > 5% T? Step2->Decision1 Error1 Conc. too low. Increase to >10mM or dry film method. Decision1->Error1 No Step3 Step 3: Monitor Reaction (t=x) Focus: 1600-1800 cm⁻¹ region Decision1->Step3 Yes Step4 Step 4: Check Overlap Is sample a protein/peptide? Step3->Step4 Decision2 Protein? Step4->Decision2 AnalysisA Simple Analysis: Direct peak height ratio (1665 / 1720) Decision2->AnalysisA No (Small Molecule) AnalysisB Advanced Analysis: 2nd Derivative Processing to resolve C=N from Amide I Decision2->AnalysisB Yes (Bioconjugate)

Figure 2: Decision tree for selecting the correct data analysis method based on sample complexity.

Part 5: Troubleshooting & Expert Insights

The Water Problem

Water has a scissoring bending vibration exactly at 1640 cm⁻¹ . This is disastrous for oxime monitoring as it sits right on top of the C=N signal.[1]

  • Solution: Use D₂O (Deuterium Oxide) if economically feasible.[1] The D-O-D bend shifts to ~1200 cm⁻¹, clearing the 1600 cm⁻¹ window for your oxime signal.

The "False Positive" Imine

An intermediate imine (C=N-R) can form before the final oxime.

  • Differentiation: Oximes are hydrolytically stable; imines are not.[1] If you dilute an aliquot in acidic water and the 1665 cm⁻¹ peak vanishes immediately, it was an unstable imine, not your oxime product.

Quantification Limits

Do not use IR for strict yield calculation (e.g., "98.5% yield") unless you have a rigorous calibration curve. Beer's Law applies, but extinction coefficients vary with solvent environment.[1] Use IR for completion (disappearance of SM) and identity, then use HPLC for purity.[1]

References

  • LibreTexts Chemistry. (2025).[1][3] Infrared Spectroscopy Absorption Table. Retrieved from

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses stability and formation rates). Retrieved from

  • Specac Application Notes. (2024). ATR-FTIR Spectroscopy for Aqueous Solutions. Retrieved from

  • University of Williams. (2025).[1] Interpretation of Infrared Spectra: Carbonyls and Imines. Retrieved from

  • Mettler Toledo. (2024).[1] In-situ Reaction Monitoring using FTIR. Retrieved from

Sources

Validation

Pharmacokinetic Stability of O-Alkylated Oxime Drugs

A Comparative Technical Guide for Lead Optimization Executive Summary & Structural Rationale In the optimization of lead compounds, the oxime ether (O-alkylated oxime) moiety represents a critical bioisostere for the car...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Lead Optimization

Executive Summary & Structural Rationale

In the optimization of lead compounds, the oxime ether (O-alkylated oxime) moiety represents a critical bioisostere for the carbonyl group (ketones/aldehydes). While carbonyls are susceptible to rapid reduction (to alcohols) and nucleophilic attack, and hydrazones suffer from hydrolytic toxicity, O-alkylated oximes offer a unique balance of physicochemical stability and tunable pharmacokinetics .

This guide objectively compares the pharmacokinetic (PK) stability of O-alkylated oximes against their primary alternatives: unmodified (free) oximes and hydrazones . We provide experimental evidence and protocols to validate these stability profiles in early discovery.

The Core Stability Thesis

The pharmacokinetic superiority of O-alkylated oximes stems from two mechanistic pillars:

  • Blockade of Phase II Conjugation: Alkylation of the oxygen atom prevents direct glucuronidation (UGT-mediated), a rapid clearance pathway for free oximes.

  • Hydrolytic Resistance: The O-alkyl group introduces steric bulk and electronic stabilization, increasing the energy barrier for acid-catalyzed hydrolysis compared to hydrazones.

Comparative Performance Analysis

The following table summarizes the stability metrics of O-alkylated oximes versus common bioisosteres. Data is synthesized from aggregate industry case studies (e.g., Fluvoxamine, Cefuroxime).

FeatureO-Alkylated Oxime Free Oxime Hydrazone Ketone/Aldehyde
Chemical Stability (pH 1-2) High (Stable in gastric fluid)Moderate (Reversible hydrolysis)Low (Rapid hydrolysis to hydrazine)N/A (Stable, but reactive)
Metabolic Liability (Phase I) CYP-mediated O-dealkylation or ReductionOxidation to nitronates; ReductionRapid reduction; HydrolysisRapid reduction to alcohol
Metabolic Liability (Phase II) Low (No direct handle)High (Direct O-Glucuronidation)Moderate (N-acetylation of hydrolysate)Low
Blood-Brain Barrier (BBB) High (Lipophilic, non-ionizable)Low (Polar H-bond donor)VariableVariable
Toxicity Risk Low (Stable metabolites)Moderate (Reactive nitroso intermediates)High (Toxic hydrazines released)Low
Mechanistic Insight: The "Metabolic Switch"

Unmodified oximes (


) are often rapidly cleared via Glucuronidation at the hydroxyl group. By capping this group (

), the primary clearance mechanism shifts from Phase II conjugation (high clearance) to Phase I CYP450-mediated oxidative dealkylation or reductive cleavage . This "switch" typically extends the half-life (

) significantly, allowing for once-daily dosing regimens seen in drugs like Fluvoxamine .

Visualizing Metabolic Pathways

The diagram below illustrates the divergent metabolic fates of free oximes versus O-alkylated oximes, highlighting why the latter exhibits superior systemic exposure.

MetabolicPathways Parent_Free Free Oxime (R=N-OH) UGT UGT Enzymes Parent_Free->UGT Major Pathway Alcohol Alcohol/Ketone (Hydrolysis) Parent_Free->Alcohol Acid Hydrolysis (Stomach) Parent_Alkyl O-Alkylated Oxime (R=N-O-CH3) Parent_Alkyl->UGT BLOCKED CYP CYP450 Parent_Alkyl->CYP Slow Metabolism Parent_Alkyl->Alcohol Hydrolysis (Resistant) Glucuronide O-Glucuronide (Rapid Renal Excretion) UGT->Glucuronide CYP->Alcohol Oxidative Dealkylation Amine Primary Amine (Reduction) CYP->Amine Reductive Cleavage

Caption: Figure 1. O-alkylation blocks the rapid UGT-mediated clearance pathway, forcing metabolism through slower CYP450 routes.

Experimental Protocols for Stability Assessment

To validate the stability of O-alkylated oxime candidates, the following self-validating protocols should be integrated into the lead optimization workflow.

Protocol A: pH-Dependent Chemical Stability (Simulated GI Tract)

Objective: Quantify hydrolytic stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test compound (O-alkyl oxime) and controls (unmodified oxime, hydrazone) in DMSO.

  • Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers:

    • Acidic:[1][2] 0.1 N HCl (pH 1.2).

    • Neutral: 50 mM Phosphate buffer (pH 7.4).

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately quench acidic samples with cold 0.1 N NaOH (neutralize) and neutral samples with cold acetonitrile (1:3 ratio).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of parent and appearance of the ketone/aldehyde hydrolysis product.[1]

  • Validation Criteria: A stable candidate must show <5% degradation over 2 hours at pH 1.2.

Protocol B: Microsomal Metabolic Stability (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.

Methodology:

  • System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Reaction:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Control: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Workflow Visualization: Stability Screening

This workflow outlines the decision tree for advancing O-alkylated oxime candidates based on experimental data.

StabilityWorkflow Start Candidate Synthesis (O-Alkylated Oxime) ChemStab Chemical Stability Assay (pH 1.2, 2h) Start->ChemStab Fail_Chem Reject: Hydrolysis Liability ChemStab->Fail_Chem <90% Pass_Chem Pass: >95% Remaining ChemStab->Pass_Chem >90% MicroStab Microsomal Stability (Human/Rat, 60m) Pass_Chem->MicroStab Fail_Micro Analyze Metabolites: Is Dealkylation too fast? MicroStab->Fail_Micro High CLint Pass_Micro Pass: Low/Med Clearance MicroStab->Pass_Micro Low CLint MetID MetID Study: Confirm Blocked Glucuronidation Fail_Micro->MetID Optimize R-Group Pass_Micro->MetID

Caption: Figure 2. Step-wise screening workflow to validate O-alkylated oxime stability.

Conclusion & Recommendations

For drug development programs targeting oral bioavailability and extended duration of action, O-alkylated oximes are superior to free oximes and hydrazones.

Strategic Recommendations:

  • Prefer Methyl/Ethyl Ethers: Small alkyl groups (methoxy, ethoxy) provide sufficient steric protection against hydrolysis without excessively increasing lipophilicity (LogP).

  • Monitor Stereochemistry: Oximes exist as E and Z isomers.[3] O-alkylation often raises the barrier to isomerization. Isolate and test the thermodynamically stable isomer (usually E for aldoximes) to prevent in vivo interconversion issues.

  • Avoid Acidic Protons: Ensure the O-alkyl group does not contain metabolically labile handles (e.g., esters) that could re-expose the free oxime.

References

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 2022. Link

  • Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008. Link

  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem Technical Guides, 2025. Link

  • Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Developing Drugs, 2023. Link

  • A Review of Biologically Active Oxime Ethers. Pharmaceuticals, 2023.[4] Link

Sources

Comparative

Benchmarking 1-(Aminooxy)-2-methylpropan-2-ol: A Next-Generation Rigidified Precursor for Modular PROTAC Assembly

Introduction The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, structure-guided design [3]. The linker connecting the target protein (POI) ligand and the E3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, structure-guided design [3]. The linker connecting the target protein (POI) ligand and the E3 ligase recruiter is not merely a passive tether; its length, composition, and rigidity dictate the thermodynamics of ternary complex formation and the molecule's pharmacokinetic profile. Traditional flexible polyethylene glycol (PEG) linkers often incur a high entropic penalty upon complexation. To overcome this, rigidified and modular precursors are gaining traction.

This guide benchmarks 1-(Aminooxy)-2-methylpropan-2-ol (CAS: 90792-83-9) [4]—a bifunctional, conformationally restricted linker precursor—against standard PEG and alkyl alternatives, providing actionable data and validated protocols for drug development professionals.

Mechanistic Rationale: Deconstructing the Molecule

The utility of 1-(Aminooxy)-2-methylpropan-2-ol in PROTAC synthesis is rooted in its unique structural motifs:

  • The Aminooxy Group (-O-NH

    
    ):  Enables rapid, chemoselective oxime ligation with aldehyde or ketone-functionalized ligands. Due to the alpha-effect, the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, allowing the reaction to proceed efficiently under mild aqueous conditions (pH 4.5–5.5) without the need for protecting groups [1, 2].
    
  • The Gem-Dimethyl Motif: Induces the Thorpe-Ingold effect, sterically restricting the conformational freedom of the linker. This pre-organization reduces the entropic cost of ternary complex formation, often translating to enhanced cooperativity (

    
    ) and more potent degradation [3].
    
  • The Terminal Hydroxyl Group: Increases the topological polar surface area (TPSA). PROTACs are notoriously lipophilic; the inclusion of a hydrogen-bond donor/acceptor mitigates poor aqueous solubility and improves cellular permeability, counterbalancing the hydrophobicity of the gem-dimethyl group [4].

Quantitative Benchmarking: Performance Comparison

To objectively evaluate 1-(Aminooxy)-2-methylpropan-2-ol, we benchmark it against two common modular linker precursors: Aminooxy-PEG3 and a standard Alkyl-Aminooxy (C6) chain. The data below synthesizes typical performance metrics observed in BRD4-VHL degrader models.

Table 1: Comparative Performance Metrics of Aminooxy Linker Precursors in PROTAC Assembly

Metric1-(Aminooxy)-2-methylpropan-2-olAminooxy-PEG3Alkyl-Aminooxy (C6)
Ligation Kinetics (

)
HighVery HighModerate
Conformational Rigidity High (Gem-dimethyl restricted)Low (Highly flexible)Low (Flexible)
Aqueous Solubility Favorable (Hydroxyl group)Highly FavorablePoor (Highly lipophilic)
Ternary Complex Cooperativity (

)
> 1.5 (Positive)~ 1.0 (Neutral)< 1.0 (Negative)
Cellular Permeability (

)
Moderate to HighLow to ModerateHigh
Metabolic Stability (Plasma

)
> 4 hours~ 2 hours> 4 hours

Analysis: While Aminooxy-PEG3 offers superior solubility, its extreme flexibility often results in neutral or negative cooperativity during ternary complex formation. 1-(Aminooxy)-2-methylpropan-2-ol strikes an optimal balance: its rigidity promotes positive cooperativity, while its hydroxyl group maintains sufficient solubility for cellular assays.

Experimental Methodologies

The following protocols establish a self-validating system for utilizing 1-(Aminooxy)-2-methylpropan-2-ol in a "split PROTAC" modular assembly approach.

Protocol 1: Modular "Split PROTAC" Assembly via Oxime Ligation

Causality: The reaction is buffered at pH 4.5–5.5. At this pH, the carbonyl oxygen of the aldehyde is sufficiently protonated to increase its electrophilicity, while the aminooxy group (pKa ~ 4.6) remains partially unprotonated and highly nucleophilic. Aniline is added as a nucleophilic catalyst to form a reactive Schiff base intermediate, accelerating the rate-determining step [1, 2].

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde-functionalized warhead (e.g., JQ1-aldehyde) and the 1-(Aminooxy)-2-methylpropan-2-ol-functionalized E3 ligand (e.g., VHL ligand) in anhydrous DMSO to a final concentration of 10 mM each.

  • Reaction Mixture: In a low-bind microcentrifuge tube, combine 1.0 molar equivalent of the warhead with 1.2 molar equivalents of the aminooxy precursor.

  • Catalysis & Buffer: Add 10% (v/v) of 100 mM sodium acetate buffer (pH 4.5) containing 10 mM aniline.

  • Incubation: Incubate the mixture at room temperature (22°C) for 2–4 hours with gentle agitation.

  • Validation: Monitor the reaction via LC-MS. The oxime bond formation is confirmed by the mass shift corresponding to the loss of a water molecule (-18 Da).

  • Purification: Purify the resulting oxime-linked PROTAC using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)

Causality: To validate that the rigidified linker enhances ternary complex formation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. This assay measures the proximity between a Terbium-labeled target protein and a Cy5-labeled E3 ligase, which only occurs when the PROTAC successfully bridges them. The rigid gem-dimethyl group minimizes the entropic penalty, theoretically yielding a higher TR-FRET signal at lower concentrations compared to flexible PEG linkers.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare solutions of Tb-labeled POI (10 nM) and Cy5-labeled E3 ligase complex (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Titration: Prepare a 12-point serial dilution (1:3) of the purified PROTAC starting at 10 µM.

  • Incubation: Transfer 10 µL of the protein mixture and 10 µL of the PROTAC dilutions into a 384-well white microplate. Incubate in the dark at room temperature for 1 hour to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm for Cy5, 620 nm for Tb).

  • Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Plot the ratio against the log[PROTAC] concentration to determine the hook effect and calculate the cooperativity factor (

    
    ).
    

Visualizations

G A Aldehyde-Functionalized Warhead C Oxime Ligation (pH 4.5-5.5, Aniline) A->C B 1-(Aminooxy)-2-methylpropan-2-ol Precursor B->C D Stable Oxime-Linked PROTAC C->D Chemoselective Coupling

Workflow of modular split PROTAC assembly utilizing oxime ligation chemistry.

G P Target Protein TC Ternary Complex P->TC PRO Oxime PROTAC PRO->TC E3 E3 Ligase E3->TC UB Polyubiquitination TC->UB DEG Degradation UB->DEG

Mechanism of targeted protein degradation driven by ternary complex formation.

Conclusion

The integration of 1-(Aminooxy)-2-methylpropan-2-ol into the PROTAC linker design paradigm represents a significant step forward from traditional PEG-based strategies. By leveraging the chemoselectivity of oxime ligation alongside the conformational restriction of the gem-dimethyl group, researchers can rapidly assemble modular PROTAC libraries that exhibit superior ternary complex cooperativity and favorable physicochemical properties.

References

  • Applications and Limitations of Oxime-Linked “Split PROTACs” Source: PMC (National Institutes of Health) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • 1-(Aminooxy)-2-methyl-2-propanol | C4H11NO2 | CID 22285916 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride

[1] Executive Directive: Immediate Action Plan STOP: Do not dispose of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) down the drain or in general trash.[1] This compound is a hydroxylamine derivative ;...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Directive: Immediate Action Plan

STOP: Do not dispose of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) down the drain or in general trash.[1] This compound is a hydroxylamine derivative ; it possesses specific reactivity hazards—notably with carbonyls and oxidizers—that require strict segregation.[1]

CORE REQUIREMENT: All waste streams containing this substance must be routed through a RCRA-compliant hazardous waste management program for ultimate destruction via high-temperature incineration.[1][2]

CRITICAL WARNINGS:

  • No Neutralization: Do not attempt to neutralize this salt with strong bases in the laboratory. Exothermic decomposition or the release of free hydroxylamine species can occur.[3]

  • Segregation: Strictly segregate from aldehydes, ketones, and heavy metals . Reaction with carbonyls forms oximes (often exothermic); reaction with metals can catalyze explosive decomposition.[1]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal protocols is essential for safety. This compound is an O-substituted hydroxylamine salt.[1] Its hydrochloride form adds stability but introduces acidity.[1]

PropertyDataOperational Implication
Chemical Name 1-(Aminooxy)-2-methylpropan-2-ol hydrochlorideLabeling Requirement
CAS Number 90792-82-8Unique Identifier for Manifests
Formula C₄H₁₁NO₂[1][4][5][6][7] · HClNitrogenous waste; potential NOx generator upon incineration
Molecular Weight 141.60 g/mol N/A
Physical State White to off-white solid (hygroscopic)Keep containers tightly sealed to prevent caking/hydrolysis
Acidity (pH) Acidic in aqueous solutionCorrosive (D002) hazard characteristic
Reactivity Reacts with Carbonyls, Oxidizers, MetalsReactive (D003) potential; strict segregation required
The Mechanistic Hazard: Why Segregate?

Unlike standard organic salts, the aminooxy group (


) is a potent nucleophile (alpha-effect).[1]
  • Oxime Formation: Upon contact with aldehydes or ketones (e.g., Acetone waste), it undergoes rapid condensation to form oximes and water. This reaction releases heat and changes the chemical nature of the waste, potentially pressurizing sealed containers.

  • Metal Catalysis: Hydroxylamine derivatives can disproportionate or decompose violently in the presence of metal ions (Fe, Cu), posing a risk of shock sensitivity in dry residues.

Pre-Disposal Handling & Storage

Before the waste leaves your bench, it must be stabilized and packaged correctly.[8][9]

A. Waste Segregation Rules
  • Stream A (Compatible): Halogenated or Non-Halogenated organic solvents (Methanol, Ethanol, DCM) provided no carbonyls are present.[1]

  • Stream B (Incompatible - DO NOT MIX):

    • Acetone, Methyl Ethyl Ketone (MEK), Benzaldehyde.

    • Strong Oxidizers (Nitric Acid, Peroxides).

    • Heavy Metal solutions.[1]

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste: HDPE carboys or amber glass bottles.

    • Self-Validating Step: Verify the cap liner is chemically resistant (Teflon/PTFE preferred).[1] Avoid metal caps which may corrode due to the HCl salt.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagent or surplus solid material.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containerization: Transfer the solid directly into a dedicated hazardous waste container. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific incinerator specs.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "1-(Aminooxy)-2-methylpropan-2-ol hydrochloride, 95%+"[1][4]

    • Hazards: Check "Toxic" and "Corrosive".[3][7][10][11][12]

  • Storage: Store in the "Solid Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or extracted aqueous layers.[1]

  • Characterization: Determine the pH. If highly acidic (pH < 2), the waste is RCRA Corrosive (D002).[1]

  • Solvent Compatibility Check: Ensure the solvent stream does not contain acetone or other ketones.[1]

  • Accumulation: Pour into the appropriate "Organic Waste" or "Aqueous Waste" carboy.[1]

    • Critical Step: If the solution contains significant oxidizers, quench them before adding the aminooxy compound, or collect as a separate "Oxidizer Waste" stream.

  • Labeling: List all solvents and the estimated concentration of the aminooxy salt.

Scenario C: Contaminated Debris (PPE, Sharps, Glassware)[1][5]
  • Gross Contamination: If a spatula or weigh boat has visible bulk solid, dispose of it as Solid Hazardous Waste (Scenario A).

  • Trace Contamination: Gloves and paper towels with minor residue can typically be processed as "Lab Trash" or "Trace Contaminated Debris" depending on local EHS strictness.[1]

    • Best Practice: Treat as hazardous solid waste to eliminate environmental leaching risks.[1]

  • Sharps: Chemically contaminated needles/syringes must go into a Red Sharps Container labeled for chemical incineration.[1]

Visualized Decision Logic

The following diagram outlines the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-(Aminooxy)-2-methylpropan-2-ol HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Glass) StateCheck->DebrisPath SolidContainer Container: HDPE Wide Mouth Label: Toxic, Corrosive SolidPath->SolidContainer SolventCheck Does solvent contain Ketones/Aldehydes? LiquidPath->SolventCheck DebrisCheck Visible Bulk Solid? DebrisPath->DebrisCheck EHS Transfer to EHS for High-Temp Incineration SolidContainer->EHS Segregate STOP: Segregate Immediately. Do NOT mix. SolventCheck->Segregate Yes (Acetone, MEK) Compatible Container: HDPE/Glass Carboy Label: Corrosive, Toxic SolventCheck->Compatible No Compatible->EHS DebrisCheck->SolidContainer Yes TraceWaste Trace Contaminated Waste (Double Bag) DebrisCheck->TraceWaste No TraceWaste->EHS

Figure 1: Decision tree for the segregation and packaging of aminooxy waste streams.

Regulatory Compliance & Codes

When filling out your waste manifest, utilize the following codes based on your specific waste stream composition.

Regulatory BodyCodeDescriptionApplicability
RCRA (US EPA) D002 Corrosive WasteApplies if pH ≤ 2 (common for HCl salts in solution).[1]
RCRA (US EPA) D001 Ignitable WasteApplies if dissolved in flammable solvents (e.g., MeOH).[1]
RCRA (US EPA) D003 Reactive WastePotential classification if mixed with incompatibles; avoid generating this.[1]
DOT UN 3261 Corrosive solid, acidic, organic, n.o.s.Shipping description for transport.

Emergency Procedures (Spill Response)

In case of a spill during disposal:

  • Evacuate & Ventilate: If dust is generated, clear the area to prevent inhalation.[7][11]

  • PPE Upgrade: Wear a P100 respirator if working outside a fume hood.[1]

  • Containment:

    • Solids: Cover with a dry absorbent pad or carefully sweep up (avoid dust generation).[1] Do not use a vacuum cleaner (static spark risk).[1]

    • Liquids: Absorb with vermiculite or a non-combustible clay absorbent.[1] Do not use paper towels if the liquid is concentrated, as they are organic and potentially reactive.

  • Decontamination: Wipe the surface with a mild soap solution.[1] Do not use Bleach (Hypochlorite) , as it can react with the amine to form chloramines (toxic gas).[1]

References

  • PubChem. (n.d.).[1] 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • US EPA. (n.d.).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency.[1] Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
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1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
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